Product packaging for 9-Bromononanoic Acid(Cat. No.:CAS No. 41059-02-3)

9-Bromononanoic Acid

Cat. No.: B1268187
CAS No.: 41059-02-3
M. Wt: 237.13 g/mol
InChI Key: XEGRKZRPTBNSMN-UHFFFAOYSA-N
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Description

9-Bromononanoic Acid is a useful research compound. Its molecular formula is C9H17BrO2 and its molecular weight is 237.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17BrO2 B1268187 9-Bromononanoic Acid CAS No. 41059-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-bromononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGRKZRPTBNSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCBr)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338303
Record name 9-Bromononanoic acid
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Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41059-02-3
Record name 9-Bromononanoic acid
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Record name 9-Bromononanoic acid
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Record name Nonanoic acid, 9-bromo
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Foundational & Exploratory

9-Bromononanoic Acid chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 9-Bromononanoic Acid

This guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and handling of this compound for researchers, scientists, and drug development professionals.

This compound is a bifunctional organic compound featuring a nine-carbon aliphatic chain terminated by a carboxylic acid group at one end and a bromine atom at the other. This structure makes it a valuable building block in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
CAS Number 41059-02-3[1][2][3][4]
Molecular Formula C₉H₁₇BrO₂
Molecular Weight 237.13 g/mol
Appearance White to off-white or light yellow solid, powder, or crystal
Melting Point 35 - 39 °C
Boiling Point 160 °C @ 2 mmHg 174 °C @ 5 mmHg
pKa 4.78 ± 0.10 (Predicted)

Table 2: Solubility of this compound

SolventSolubilityCitations
WaterSparingly Soluble
ChloroformSoluble
MethanolSoluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons along the carbon chain. The chemical shifts can vary slightly based on the solvent used.

Table 3: ¹H NMR Spectral Data for this compound

SolventChemical Shifts (δ) and MultiplicityCitations
DMSO-d₆ δ 3.49 (t, 2H, -CH₂Br), 2.23-2.08 (m, 2H, -CH₂COOH), 1.84-1.68 (m, 2H), 1.57-1.14 (m, 10H)
CDCl₃ δ 9.8 (m, 1H, -COOH), 3.40 (t, J=6.8 Hz, 2H, -CH₂Br), 2.36 (t, J=7.4 Hz, 2H, -CH₂COOH), 1.78-1.92 (m, 2H), 1.59-1.71 (m, 2H), 1.3-1.5 (m, 8H)
Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is distinguished by two primary absorption bands. For this compound, these are:

  • O-H Stretch: A very strong and characteristically broad absorption band is expected from 2500 to 3300 cm⁻¹, which is indicative of the hydrogen-bonded O-H group in the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band should appear around 1710 cm⁻¹ for the carbonyl group of the hydrogen-bonded dimer.

Experimental Protocols

Synthesis of this compound via TEMPO-mediated Oxidation

A common and efficient method for synthesizing this compound is the oxidation of its corresponding alcohol, 9-Bromo-1-nonanol. The use of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst provides a selective and high-yielding reaction under mild conditions.

Methodology:

  • Reaction Setup: Dissolve 9-Bromo-1-nonanol (1.0 eq) in acetone and cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Sequentially add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃), Sodium Bromide (NaBr, ~0.2 eq), and TEMPO (~0.1 eq) to the cooled solution.

  • Addition of Oxidant: Add Trichloroisocyanuric acid (TCCA, ~2.0 eq) in small portions, ensuring the temperature remains at 0°C.

  • Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for approximately 3 hours.

  • Quenching: Cool the mixture back to 0°C and quench the reaction by the slow addition of 2-propanol.

  • Workup: Filter the resulting white precipitate. To the filtrate, add water and dichloromethane (CH₂Cl₂) and separate the layers. Extract the aqueous phase twice more with CH₂Cl₂.

  • Isolation: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a white solid.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Start 9-Bromo-1-nonanol in Acetone (0°C) AddReagents Add NaHCO₃(aq), NaBr, TEMPO Start->AddReagents AddOxidant Add TCCA in portions at 0°C AddReagents->AddOxidant Stir Stir 30 min at 0°C, then 3h at RT AddOxidant->Stir Quench Quench with 2-propanol at 0°C Stir->Quench Filter Filter Precipitate Quench->Filter Extract Extract with CH₂Cl₂ Filter->Extract Dry Dry organic layers (Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Pure 9-Bromononanoic Acid (Solid) Evaporate->Product

Caption: Workflow for the synthesis and purification of this compound.

Applications and Reactivity

This compound serves as a versatile synthetic intermediate.

  • Bifunctional Linker: Its two distinct functional groups allow for sequential or orthogonal chemical modifications, making it an ideal linker in the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Precursor: It is an intermediate in the synthesis of Rumenic Acid, a fatty acid with potential health benefits.

  • Research Applications: The compound has been investigated for potential antimicrobial and antifungal properties. It is also used in the production of surfactants and lubricants.

Safety and Handling

Due to its corrosive nature, proper safety precautions must be observed when handling this compound.

Table 4: GHS Hazard and Precautionary Statements

GHS InformationCodeStatementCitations
Pictogram Corrosive
Signal Word Danger
Hazard Statements H290May be corrosive to metals
H314Causes severe skin burns and eye damage
Precautionary Statements P260Do not breathe dusts or mists
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P405Store locked up
Storage -Store in a cool, dry, well-ventilated area. Recommended temperature: 2-8°C. Keep container tightly sealed.

References

9-Bromononanoic Acid molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 9-Bromononanoic Acid

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount for its application in experimental and developmental pipelines. This guide provides a focused overview of the core molecular and physical data for this compound, a brominated fatty acid utilized in various research contexts.

Core Quantitative Data

A summary of the key quantitative properties of this compound is presented below. This data is essential for experimental design, including reaction stoichiometry, solution preparation, and analytical method development.

PropertyValueCitations
Molecular Weight 237.13 g/mol [1][2][3]
Alternate Molecular Weight 237.14 g/mol [4]
Chemical Formula C₉H₁₇BrO₂[1]
CAS Number 41059-02-3
Melting Point 36.00 °C
Boiling Point 160.00 °C
Flash Point 145.80 °C
SMILES O=C(O)CCCCCCCCBr

Molecular Structure and Weight Determination

The molecular weight of a compound is a critical parameter, derived from its atomic composition. The diagram below illustrates the relationship between the chemical formula of this compound and the calculation of its molecular weight, based on the atomic weights of its constituent elements.

G Figure 1: Derivation of this compound Molecular Weight cluster_elements Atomic Components cluster_formula Molecular Formula: C₉H₁₇BrO₂ C Carbon (C) Atomic Weight: ~12.011 u C9 9 x Carbon C->C9 H Hydrogen (H) Atomic Weight: ~1.008 u H17 17 x Hydrogen H->H17 Br Bromine (Br) Atomic Weight: ~79.904 u Br1 1 x Bromine Br->Br1 O Oxygen (O) Atomic Weight: ~15.999 u O2 2 x Oxygen O->O2 MW Molecular Weight ~237.13 g/mol C9->MW H17->MW Br1->MW O2->MW

Figure 1: Derivation of Molecular Weight.

Applications in Research

This compound serves as a valuable tool in various scientific domains. It is recognized as a conjugate of a brominated fatty acid and has been employed in chemical ionization processes to generate ions for mass spectrometry analysis. Furthermore, studies have indicated its potential as an antibacterial agent, demonstrating an inhibitory effect on bacterial cell division by impeding the synthesis of essential proteins. Its mechanism may also involve the inhibition of fatty acid production.

Experimental Considerations

Due to its physicochemical properties, specific handling and storage conditions are recommended. The compound should be stored at temperatures between 10°C and 25°C. As with all laboratory reagents, appropriate personal protective equipment should be used when handling this compound. It is intended for research purposes only and not for diagnostic or therapeutic use.

References

A Comprehensive Technical Guide to the Solubility of 9-Bromononanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 9-bromononanoic acid in various organic solvents. The information compiled is essential for professionals in chemical research and drug development who utilize this compound as a key intermediate in the synthesis of novel compounds. This guide offers both qualitative solubility data and standardized experimental protocols for solubility determination, ensuring practical applicability in a laboratory setting.

Core Solubility Profile of this compound

This compound, a nine-carbon chain fatty acid with a terminal bromine atom, exhibits a solubility profile that is crucial for its application in organic synthesis. Its utility as a building block is largely dependent on its ability to dissolve in appropriate reaction media. While precise quantitative solubility data remains limited in publicly available literature, a consistent qualitative profile has been established through various chemical supplier specifications and safety data sheets.

The solubility of this compound is primarily dictated by the interplay between its polar carboxylic acid head and its nonpolar nine-carbon aliphatic chain. This amphiphilic nature allows for solubility in a range of organic solvents.

Quantitative Solubility Data

Currently, specific quantitative solubility data (e.g., g/100 mL or mg/mL) for this compound in a broad spectrum of organic solvents is not extensively documented in peer-reviewed journals or comprehensive chemical databases. The provided information is based on qualitative descriptors from chemical suppliers.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

SolventChemical FormulaTypeQualitative Solubility
ChloroformCHCl₃HalogenatedSoluble[1][2]
MethanolCH₃OHProtic PolarSoluble[3][4][5]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOAprotic PolarSlightly Soluble
Acetone(CH₃)₂COAprotic PolarInferred Soluble
Dichloromethane (DCM)CH₂Cl₂HalogenatedInferred Soluble
Diethyl Ether(C₂H₅)₂OEtherealInferred Soluble*

*Solubility is inferred from its common use as a solvent in synthesis protocols for this compound, suggesting at least moderate solubility under reaction conditions.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound in an organic solvent. These protocols are based on standard laboratory practices for solubility assessment.

Protocol 1: Qualitative Solubility Assessment (Visual Method)

This method provides a rapid and straightforward determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent at a given concentration.

Materials:

  • This compound

  • Selected organic solvents (e.g., chloroform, methanol, DMSO)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • Graduated pipettes or cylinders

Procedure:

  • Add a pre-weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.

  • Add a specific volume of the chosen organic solvent (e.g., 1 mL) to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve, and the solvent remains clear or the solid settles at the bottom.

  • Record the observations. For a more detailed qualitative assessment, the amount of solvent can be incrementally increased to determine an approximate solubility threshold.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol allows for a precise measurement of the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed collection vials

  • Analytical balance

  • Vacuum oven or desiccator

Procedure:

  • Add an excess amount of this compound to a scintillation vial to ensure a saturated solution is formed.

  • Add a known volume of the selected organic solvent to the vial.

  • Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed collection vial. This step is crucial to remove any undissolved solid particles.

  • Record the exact volume of the filtered solution.

  • Evaporate the solvent from the collection vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a vacuum oven at a suitable temperature.

  • Once the solvent is completely removed, reweigh the collection vial containing the dried solute.

  • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Final weight of vial - Initial weight of vial) / Volume of filtered solution

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the solubility determination protocols.

G cluster_qualitative Qualitative Solubility Assessment cluster_results_qual Observation start_qual Start: Weigh this compound add_solvent_qual Add Known Volume of Solvent start_qual->add_solvent_qual vortex Vortex for 1-2 Minutes add_solvent_qual->vortex observe Visually Inspect Solution vortex->observe soluble Soluble observe->soluble Clear Solution partially_soluble Partially Soluble observe->partially_soluble Undissolved Particles insoluble Insoluble observe->insoluble No Change

Qualitative solubility assessment workflow.

G cluster_quantitative Quantitative Solubility Determination start_quant Start: Add Excess Acid to Solvent equilibrate Equilibrate at Constant Temperature start_quant->equilibrate filter_solution Filter Supernatant equilibrate->filter_solution evaporate Evaporate Solvent filter_solution->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (mg/mL) weigh->calculate

References

Synthesis of 9-Bromononanoic Acid from 9-Bromo-1-Nonanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 9-bromononanoic acid from its precursor, 9-bromo-1-nonanol. This conversion, a critical step in the production of various chemical intermediates, is achieved through the oxidation of the terminal alcohol group. This document provides a comparative analysis of common oxidative methods, detailed experimental protocols, and a visual representation of the general experimental workflow.

Core Synthesis Pathway: Oxidation of a Primary Alcohol

The fundamental transformation in the synthesis of this compound from 9-bromo-1-nonanol is the oxidation of a primary alcohol to a carboxylic acid. This process involves the removal of two hydrogen atoms from the alcohol and the addition of an oxygen atom. Several established methods can achieve this transformation, each with distinct advantages in terms of yield, reaction conditions, and reagent toxicity.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the most prevalent methods of synthesizing this compound from 9-bromo-1-nonanol, allowing for an at-a-glance comparison of their efficacy and requirements.

Oxidation Method Key Reagents Solvent Reaction Temperature Reaction Time Yield
TEMPO-catalyzed Oxidation9-bromo-1-nonanol, TEMPO, Trichloroisocyanuric acid, NaHCO₃, NaBrAcetone0 °C to Room Temperature3.5 hours100%[1]
Jones Oxidation9-bromo-1-nonanol, Jones' Reagent (CrO₃, H₂SO₄)Acetone0 °C to Room Temperature10 minutes71%[2]
Nitric Acid Oxidation9-bromo-1-nonanol, Concentrated Nitric AcidNone20-80 °C5.5 hoursQuantitative[1]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments identified in the synthesis of this compound.

TEMPO-catalyzed Oxidation Protocol

This method utilizes the stable nitroxyl radical 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst for a highly efficient and selective oxidation.

Materials:

  • 9-bromo-1-nonanol (1.50 g, 6.72 mmol)

  • Acetone (27 ml)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (9 ml)

  • Sodium Bromide (NaBr) (0.14 g, 1.34 mmol)

  • TEMPO (0.10 g, 0.67 mmol)

  • Trichloroisocyanuric acid (3.1 g, 13.44 mmol)

  • 2-propanol (8 ml)

  • Deionized Water (H₂O) (10 ml)

  • Dichloromethane (CH₂Cl₂) (30 ml)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of 9-bromo-1-nonanol in acetone is prepared and cooled to 0°C in an ice bath.[1]

  • To this solution, saturated NaHCO₃ solution, NaBr, and TEMPO are added sequentially.[1]

  • Trichloroisocyanuric acid is then added in portions, and the reaction mixture is stirred at 0°C for 30 minutes.

  • The reaction is then allowed to warm to room temperature and is stirred for an additional 3 hours.

  • Upon completion, the reaction is cooled back to 0°C, and 2-propanol is slowly added to quench the reaction, followed by stirring for 30 minutes.

  • The resulting white precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The residue is partitioned between water and dichloromethane. The aqueous phase is extracted twice with dichloromethane.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid.

Jones Oxidation Protocol

The Jones oxidation is a classical method for oxidizing primary alcohols to carboxylic acids using a solution of chromium trioxide in sulfuric acid.

Materials:

  • 9-bromo-1-nonanol (28.6 g, 128 mmol)

  • Acetone (570 mL)

  • 2 N Jones' Reagent (420 mL)

  • n-hexane

  • Saturated Potassium Carbonate (K₂CO₃) solution

  • 10% Sulfuric Acid (H₂SO₄) solution

  • Ethyl Acetate (AcOEt)

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of 9-bromo-1-nonanol in acetone is stirred and cooled to 0°C.

  • 2 N Jones' reagent is added dropwise to the solution at 0°C.

  • The reaction mixture is stirred at room temperature for 10 minutes.

  • The mixture is then extracted with n-hexane. The combined organic layers are washed with water.

  • The organic layer is then extracted with a saturated K₂CO₃ solution.

  • The combined aqueous layers are acidified to pH 1 with a 10% H₂SO₄ solution and extracted with ethyl acetate.

  • The organic layer is washed with water and brine and dried over MgSO₄.

  • After filtration, the solvent is evaporated in vacuo to give this compound as a colorless solid.

Nitric Acid Oxidation Protocol

This method employs concentrated nitric acid as the oxidizing agent.

Materials:

  • 9-bromo-1-nonanol (1 g, 4.48 mmol)

  • Concentrated Nitric Acid (10 mL, 258 mmol)

  • Distilled Water

  • Diethyl Ether

Procedure:

  • 9-bromononanol is added to a solution of concentrated nitric acid over a period of 30 minutes, maintaining a temperature of 25-30°C.

  • The solution is stirred at room temperature for 4 hours.

  • The reaction is then heated to 80°C and stirred for an additional hour.

  • After cooling to room temperature, the reaction mixture is carefully diluted with distilled water.

  • The product is extracted with diethyl ether.

  • The combined organic phases are dried over magnesium sulfate, filtered, and concentrated in vacuo to yield the product.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis of this compound from 9-bromo-1-nonanol.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Start Start: 9-bromo-1-nonanol Reagents Add Oxidizing Agents (e.g., TEMPO/TCCA, Jones Reagent, HNO3) Start->Reagents Dissolve in Solvent Reaction Controlled Reaction (Temperature & Time) Reagents->Reaction Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Purification Purification (e.g., Recrystallization, Chromatography) Concentration->Purification End End: this compound Purification->End

Caption: General workflow for the synthesis of this compound.

References

Spectroscopic Profile of 9-Bromononanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-bromononanoic acid, a valuable intermediate in the synthesis of various biologically active molecules. Due to the limited availability of directly measured spectra in public databases, this guide combines known experimental data with well-established spectroscopic principles and data from analogous compounds to present a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available and estimated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (300 MHz, DMSO) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.49Triplet2HH-9 (-CH₂Br)
2.08 - 2.23Multiplet2HH-2 (-CH₂COOH)
1.68 - 1.84Multiplet2HH-8 (-CH₂CH₂Br)
1.14 - 1.57Multiplet10HH-3 to H-7 (-CH₂-)

Estimated ¹³C NMR Data

The following chemical shifts are estimated based on the known spectrum of nonanoic acid and the expected deshielding effects of the terminal bromine atom.

Chemical Shift (δ) ppmAssignment
~174C-1 (C=O)
~35C-9 (-CH₂Br)
~34C-2 (-CH₂COOH)
~32C-8 (-CH₂CH₂Br)
~29C-4, C-5, C-6 (-CH₂-)
~28C-7 (-CH₂-)
~25C-3 (-CH₂-)
Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for this compound based on the functional groups present.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2500-3300 (broad)O-H (Carboxylic Acid)Stretching
2850-2960C-H (Alkyl)Stretching
~1710C=O (Carboxylic Acid)Stretching
~1410C-O-HBending
~1280C-OStretching
560-690C-BrStretching
Mass Spectrometry (MS)

The expected mass spectrum of this compound would exhibit a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments will be observed (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

m/zIonNotes
236/238[M]⁺Molecular ion peak, showing the isotopic pattern of one bromine atom.
219/221[M-OH]⁺Loss of the hydroxyl group.
191/193[M-COOH]⁺Loss of the carboxyl group.
157[M-Br]⁺Loss of the bromine atom.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer is used.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is placed on the ATR crystal of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is collected and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Impact (EI) is a common ionization technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or other mass analyzer is used to separate the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier or other detector is used to detect the ions.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis Structure Structural Elucidation NMR->Structure Data IR->Structure Data MS->Structure Data

Caption: General workflow for the spectroscopic analysis of this compound.

G node_A Br node_B CH₂ node_A->node_B node_C (CH₂)₇ node_B->node_C node_D COOH node_C->node_D

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the Purity and Characterization of 9-Bromononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromononanoic acid is a halogenated fatty acid that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a terminal carboxylic acid and a primary bromide, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. Notably, it is utilized as a precursor in the chemical synthesis of Rumenic Acid, a conjugated linoleic acid isomer with potential health benefits.[1] This guide provides a comprehensive overview of the analytical techniques used to determine the purity and characterize the structure of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are critical for handling, storage, and for predicting its behavior in various analytical systems.

PropertyValue
Molecular Formula C₉H₁₇BrO₂
Molecular Weight 237.13 g/mol
CAS Number 41059-02-3
Appearance White to light yellow crystalline powder
Melting Point 35-39 °C
Boiling Point 174 °C at 5 mmHg
Solubility Soluble in methanol and other organic solvents
Purity (Typical) >97% (Titration), >95% (GC)

Spectral Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
~11-12Singlet1H-COOH
3.40 (t, J = 6.8 Hz)Triplet2HCH ₂-Br
2.36 (t, J = 7.4 Hz)Triplet2H-CH ₂-COOH
1.78-1.92Multiplet2H-CH₂-CH ₂-CH₂-Br
1.59-1.71Multiplet2H-CH₂-CH ₂-COOH
1.3-1.5Multiplet8H-(CH ₂)₄-

Note: Data presented is based on spectra run in CDCl₃. Chemical shifts can vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopy

Chemical Shift (δ) / ppm (Predicted)Assignment
179-181C =O (Carboxylic Acid)
33-35C H₂-Br
33-35-C H₂-COOH
24-33-(C H₂)₇-
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification.

Electron Ionization (EI-MS)

In EI-MS, the molecule is fragmented, and the resulting charged fragments are detected. The fragmentation pattern is characteristic of the molecule's structure. Key expected fragments for this compound are listed below.[4][5]

m/zFragmentInterpretation
236/238[C₉H₁₇BrO₂]⁺Molecular ion peak (M⁺) with isotopic pattern for Bromine
157[M-Br]⁺Loss of a bromine radical
191/193[M-COOH]⁺Loss of the carboxylic acid group
45[COOH]⁺Carboxylic acid fragment

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of this compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis of non-volatile compounds like long-chain fatty acids.

ParameterTypical Value
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)
Gradient Isocratic or gradient depending on impurity profile
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Refractive Index (RI)
Column Temperature 30-40 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound typically requires derivatization to increase its volatility. The most common method is esterification to form the corresponding methyl ester (FAME).

ParameterTypical Value
Derivatization Reagent BF₃-Methanol or (Trimethylsilyl)diazomethane
Column Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 250 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Detector Mass Spectrometer

Experimental Protocols

The following are generalized protocols that can be adapted for the analysis of this compound.

NMR Sample Preparation
  • Weigh approximately 10-20 mg of this compound into an NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the tube and invert several times to ensure complete dissolution.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

GC-MS Derivatization (Esterification with BF₃-Methanol)
  • Dissolve approximately 1 mg of this compound in 1 mL of toluene in a screw-capped test tube.

  • Add 2 mL of 14% BF₃-methanol solution.

  • Cap the tube tightly and heat at 60 °C for 30 minutes.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of water and 1 mL of hexane, then vortex for 1 minute.

  • Centrifuge briefly to separate the layers.

  • Transfer the upper hexane layer containing the fatty acid methyl ester to a clean vial for GC-MS analysis.

Visualizations

Synthesis of Rumenic Acid from this compound

The following diagram illustrates the chemical synthesis pathway of Rumenic Acid starting from this compound. This is a synthetic route and should not be confused with the natural biosynthetic pathway of Rumenic Acid.

Rumenic_Acid_Synthesis 9-Bromononanoic_Acid This compound Intermediate_1 Wittig Salt 9-Bromononanoic_Acid->Intermediate_1 PPh₃ Intermediate_2 Ylide Intermediate_1->Intermediate_2 Base Rumenic_Acid Rumenic Acid Intermediate_2->Rumenic_Acid + Nonanal (Wittig Reaction) Aldehyde Nonanal Aldehyde->Rumenic_Acid

Chemical synthesis of Rumenic Acid.
Analytical Workflow for this compound Characterization

This workflow outlines the logical sequence of analytical techniques for the comprehensive characterization of this compound.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity Assessment Physicochemical Physicochemical Properties (MP, BP, Solubility) NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Confirms Structure MS Mass Spectrometry (EI-MS) MS->Structure_Confirmed Confirms MW HPLC HPLC-UV/RI Purity_Confirmed Purity Assessed HPLC->Purity_Confirmed Determines Purity GCMS GC-MS (after derivatization) GCMS->Purity_Confirmed Determines Purity Sample This compound Sample Sample->Physicochemical Sample->NMR Sample->MS Sample->HPLC Sample->GCMS

Analytical workflow for characterization.

References

A Technical Guide to High-Purity 9-Bromononanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 9-Bromononanoic acid (CAS No. 41059-02-3) is a versatile bifunctional molecule of significant interest in pharmaceutical research and drug development. Its nine-carbon chain, terminated by a carboxylic acid at one end and a bromine atom at the other, makes it an ideal building block for the synthesis of more complex molecules. This guide provides an in-depth overview of commercially available high-purity this compound, including a comparative analysis of suppliers, detailed experimental protocols for its synthesis and purification, and a look into its application in the development of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Specifications of High-Purity this compound

A variety of chemical suppliers offer this compound at different purity levels suitable for research and development purposes. The selection of a supplier often depends on the required purity, quantity, and available documentation such as Certificates of Analysis (CoA), NMR, and Mass Spectrometry data. Below is a comparative table summarizing the specifications from several prominent commercial suppliers.

SupplierProduct NumberPurityAppearanceStorage ConditionAdditional Information
RongNa Biotechnology -≥99%[1]White powder[1]Store in dry, dark, and ventilated place[1]Pharmaceutical grade, available for scientific research only.[1]
Biosynth FB57764--10°C - 25°C[2]Used in chemical ionization for mass spectrometry analysis.
BroadPharm BP-1413898%--20°CNMR data available.
Tokyo Chemical Industry (TCI) B2323>97.0% (Titration)White to Light yellow to Light orange powder to crystalRefrigerated (0-10°C)Purity by GC: min. 95.0%.
DempoChem -≥98%--Offers documentation such as CoA, NMR, MS, and HPLC.
AChemBlock X18016895%---
Clearsynth CS-M-03614---Intermediate for Pelargonic acid.
Sigma-Aldrich (AldrichCPR) ----Sold as part of a collection of rare and unique chemicals; buyer assumes responsibility to confirm purity.

Experimental Protocols

High-purity this compound can be synthesized and purified in the laboratory using several established methods. Below are detailed protocols for its synthesis from 9-bromo-1-nonanol.

Synthesis of this compound via TEMPO-mediated Oxidation

This method utilizes the 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) radical as a catalyst for the selective oxidation of the primary alcohol.

Materials:

  • 9-bromo-1-nonanol

  • Acetone

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium bromide (NaBr)

  • TEMPO

  • Trichloroisocyanuric acid (TCCA)

  • 2-Propanol

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water (H₂O)

Procedure:

  • Dissolve 9-bromo-1-nonanol (e.g., 1.50 g, 6.72 mmol) in acetone (27 ml) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Sequentially add saturated NaHCO₃ solution (9 ml), NaBr (0.14 g, 1.34 mmol), and TEMPO (0.10 g, 0.67 mmol).

  • Add trichloroisocyanuric acid (3.1 g, 13.44 mmol) in portions while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Remove the ice bath and continue stirring at room temperature for 3 hours.

  • Cool the reaction mixture back to 0°C and slowly add 2-propanol (8 ml) to quench the reaction. Stir for an additional 30 minutes at 0°C.

  • Filter the mixture to remove the white precipitate.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add H₂O (10 ml) and CH₂Cl₂ (10 ml) and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 10 ml).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a white solid.

Purification

The crude product can be further purified by recrystallization or silica gel column chromatography. For column chromatography, a solvent system such as petroleum ether:ethyl acetate (e.g., 5:1) can be effective.

Applications in Drug Discovery: A Linker for PROTACs

A significant application of this compound in modern drug discovery is its use as a component in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

The linker component of a PROTAC is crucial as its length and composition determine the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound provides a flexible alkyl chain that can be readily functionalized at both ends to connect the target-binding ligand and the E3 ligase-binding ligand.

Caption: General mechanism of PROTAC-induced protein degradation.

The synthesis of a PROTAC linker often involves a multi-step process where this compound can be a key starting material. For instance, the carboxylic acid can be activated for amide bond formation, while the bromine can be displaced by a nucleophile to introduce another functional group for further conjugation.

PROTAC_Linker_Synthesis cluster_workflow Role of this compound in PROTAC Linker Synthesis start This compound step1 Step 1: Amide coupling (e.g., with E3 Ligase Ligand) start->step1 intermediate Bromo-functionalized Intermediate step1->intermediate step2 Step 2: Nucleophilic substitution (e.g., with azide) intermediate->step2 linker_azide Azide-functionalized Linker step2->linker_azide step3 Step 3: Click Chemistry (e.g., with alkyne-modified Target Ligand) linker_azide->step3 end Final PROTAC molecule step3->end

Caption: Workflow for synthesizing a PROTAC using this compound.

This synthetic versatility allows for the creation of a library of PROTACs with varying linker lengths, which is essential for optimizing the degradation efficiency of the target protein.

Conclusion

High-purity this compound is a readily available and valuable reagent for researchers and professionals in drug development. Its utility as a bifunctional building block, particularly in the synthesis of linkers for PROTACs, underscores its importance in the development of novel therapeutic modalities. The information provided in this guide serves as a comprehensive resource for sourcing, synthesizing, and utilizing this versatile chemical compound.

References

9-Bromononanoic Acid: A Bifunctional Building Block for Advanced Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromononanoic acid is a versatile bifunctional molecule featuring a terminal carboxylic acid and a primary alkyl bromide. This unique structure allows for orthogonal reactivity, making it a valuable building block in a multitude of applications, including the synthesis of bioactive molecules, the development of drug delivery systems, and the creation of novel polymers and surface modifications. This technical guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

Physicochemical Properties

This compound is a white to off-white solid at room temperature, possessing a nine-carbon aliphatic chain that imparts lipophilic character, while the carboxylic acid group provides a handle for aqueous solubility and further chemical modification. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 41059-02-3
Molecular Formula C₉H₁₇BrO₂
Molecular Weight 237.13 g/mol
Melting Point 36-39 °C
Boiling Point 160 °C at 2 mmHg
Solubility Soluble in chloroform, DMSO, and methanol.
Appearance White to off-white solid

Synthesis of this compound

The most common synthetic route to this compound involves the oxidation of 9-bromo-1-nonanol. Several oxidizing agents can be employed, with Jones oxidation and TEMPO-catalyzed oxidation being prevalent methods.

Experimental Protocol: Synthesis via Jones Oxidation

This protocol describes the synthesis of this compound from 9-bromo-1-nonanol using Jones reagent.

Materials:

  • 9-bromo-1-nonanol

  • Acetone

  • Jones reagent (CrO₃ in sulfuric acid)

  • n-Hexane

  • Saturated potassium carbonate (K₂CO₃) solution

  • 10% Sulfuric acid (H₂SO₄) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 9-bromo-1-nonanol (28.6 g, 128 mmol) in acetone (570 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones' reagent (420 mL) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 10 minutes.

  • Extract the mixture with n-hexane (3 x 400 mL).

  • Wash the combined organic layers with water and then extract with a saturated K₂CO₃ solution (3 x 400 mL).

  • Acidify the combined aqueous layers to pH 1 with a 10% H₂SO₄ solution.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and evaporate the solvent in vacuo to yield this compound.

Quantitative Data:

Table 2: Synthesis of this compound via Jones Oxidation

ParameterValue
Starting Material 9-bromo-1-nonanol (28.6 g)
Yield 21 g (71%)
Product Form Colorless solid

Key Reactions of this compound as a Bifunctional Building Block

The presence of both a carboxylic acid and an alkyl bromide allows for a wide range of selective chemical transformations. The carboxylic acid can undergo esterification, amidation, and reduction, while the alkyl bromide is susceptible to nucleophilic substitution.

Esterification

The carboxylic acid moiety of this compound can be readily esterified under acidic conditions. This reaction is useful for protecting the carboxylic acid or for synthesizing ester-containing target molecules.

This protocol details the Fischer esterification of this compound with methanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (10.0 g, 42.2 mmol) in anhydrous methanol (100 mL), add concentrated sulfuric acid (0.5 mL) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain methyl 9-bromononanoate.

Quantitative Data:

Table 3: Synthesis of Methyl 9-bromononanoate

ParameterValue
Starting Material This compound (10.0 g)
Yield ~95%
Product Form Colorless oil
¹H NMR (CDCl₃, ppm) δ 3.67 (s, 3H), 3.40 (t, J = 6.8 Hz, 2H), 2.30 (t, J = 7.5 Hz, 2H), 1.85 (quint, J = 7.2 Hz, 2H), 1.63 (quint, J = 7.5 Hz, 2H), 1.42-1.28 (m, 8H)
FTIR (neat, cm⁻¹) 2928, 2855, 1741, 1436, 1170, 645
Nucleophilic Substitution

The terminal bromine atom of this compound is a good leaving group, allowing for the introduction of a variety of nucleophiles. This reaction is fundamental to its utility as a bifunctional linker.

This protocol outlines the synthesis of 9-azidononanoic acid via nucleophilic substitution with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (5.0 g, 21.1 mmol) in DMF (50 mL).

  • Add sodium azide (2.06 g, 31.7 mmol) to the solution.

  • Heat the reaction mixture to 70 °C and stir for 12 hours.

  • Cool the mixture to room temperature and pour it into water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 9-azidononanoic acid.

Quantitative Data:

Table 4: Synthesis of 9-Azidononanoic Acid

ParameterValue
Starting Material This compound (5.0 g)
Yield ~90%
Product Form Colorless oil
¹H NMR (CDCl₃, ppm) δ 3.26 (t, J = 6.9 Hz, 2H), 2.35 (t, J = 7.5 Hz, 2H), 1.68-1.55 (m, 4H), 1.40-1.30 (m, 8H)
FTIR (neat, cm⁻¹) 2930, 2857, 2095 (N₃ stretch), 1710

Applications in Drug Development and Material Science

The bifunctional nature of this compound makes it an invaluable tool in the development of complex molecular architectures with applications in medicine and materials science.

PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. This compound and its derivatives are frequently used as linkers to connect the protein-targeting ligand and the E3 ligase-binding ligand. The length and flexibility of the nonanoic acid chain can be crucial for optimal ternary complex formation and subsequent protein degradation.[1]

PROTAC_Concept cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase

Caption: Conceptual workflow of PROTAC-mediated protein degradation.

Biodegradable Polymers

This compound can be converted to 9-hydroxynonanoic acid, which serves as a monomer for the synthesis of biodegradable polyesters.[2][3] These materials are of significant interest for applications in biomedical devices, drug delivery systems, and environmentally friendly plastics. The enzymatic polymerization of such monomers offers a green chemistry approach to polyester synthesis.

Polymer_Synthesis 9-Bromononanoic_Acid This compound 9-Hydroxynonanoic_Acid 9-Hydroxynonanoic Acid (Monomer) 9-Bromononanoic_Acid->9-Hydroxynonanoic_Acid Hydrolysis Polyester Biodegradable Polyester 9-Hydroxynonanoic_Acid->Polyester Enzymatic Polymerization

Caption: Synthesis pathway of biodegradable polyesters from this compound.

Self-Assembled Monolayers (SAMs)

The carboxylic acid group of this compound can anchor the molecule to various oxide surfaces, while the terminal bromide can be used for further surface functionalization. This makes it a useful component for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can modify the chemical and physical properties of a surface for applications in biosensors, electronics, and biocompatible coatings.

SAM_Formation Substrate Substrate (e.g., Metal Oxide) SAM Carboxylic Acid Headgroup Aliphatic Chain Terminal Bromine Substrate->SAM Formation of Molecule This compound Molecule->Substrate Adsorption Functionalization Further Surface Functionalization SAM:tail->Functionalization Nucleophilic Substitution

Caption: Schematic of SAM formation and subsequent functionalization.

Biological Activity

While this compound itself is primarily a synthetic intermediate, brominated fatty acids, in general, have been shown to exhibit antimicrobial properties. The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death. This activity is attributed to the lipophilic nature of the fatty acid chain, which allows it to intercalate into the lipid bilayer, and the presence of the halogen, which can alter membrane fluidity and function.

Conclusion

This compound is a highly valuable and versatile bifunctional building block with broad applications in drug discovery, materials science, and nanotechnology. Its orthogonal reactivity allows for the straightforward synthesis of complex molecules and functional materials. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in a variety of research and development settings, empowering scientists to explore its full potential in their respective fields.

References

Potential Antimicrobial Properties of 9-Bromononanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain fatty acids (LCFAs) and their derivatives are gaining increasing attention as potential antimicrobial agents, offering novel mechanisms of action in an era of growing antibiotic resistance. This technical guide explores the prospective antimicrobial properties of 9-Bromononanoic Acid, a halogenated derivative of nonanoic acid. While direct experimental data on the antimicrobial activity of this compound is not currently available in peer-reviewed literature, this document synthesizes information on the known antimicrobial effects of nonanoic acid, other long-chain fatty acids, and brominated organic compounds to build a scientifically grounded hypothesis of its potential efficacy and mechanisms. We will delve into the established knowledge of fatty acid antimicrobial actions, the influence of halogenation on biological activity, and propose experimental protocols for future investigation. This guide aims to provide a foundational resource for researchers interested in exploring this compound as a novel antimicrobial candidate.

Introduction: Fatty Acids as Antimicrobial Agents

Free fatty acids (FFAs) have long been recognized for their antimicrobial properties.[1] These molecules, characterized by a hydrocarbon chain and a terminal carboxyl group, are essential components of living organisms and play roles in energy storage, cell membrane structure, and signaling. Their amphipathic nature allows them to interact with and disrupt microbial cell membranes, a primary mechanism of their antimicrobial action.[1][2]

The antimicrobial efficacy of fatty acids is influenced by several factors, including chain length and degree of saturation.[2] Medium-chain fatty acids (MCFAs) and LCFAs, in particular, have demonstrated significant activity against a broad spectrum of pathogens, including bacteria and fungi.[1] Their ability to target fundamental structures like the cell membrane makes the development of resistance more challenging for microorganisms compared to antibiotics that target specific enzymes.

Nonanoic Acid: A Precursor with Known Antimicrobial Activity

Nonanoic acid, a nine-carbon saturated fatty acid, has established antimicrobial and antifungal properties. It is known to be effective against various pathogens. For instance, derivatives of methyl-branched n-nonanoic acid have shown inhibitory effects against Mycobacterium smegmatis, Sarcina lutea, Escherichia coli, Salmonella typhimurium, Streptomyces nojiriensis, and Candida utilis. The mechanism of action is believed to involve the disruption of the cell membrane, leading to increased permeability and eventual cell lysis.

The Role of Halogenation in Modulating Biological Activity

The introduction of a halogen atom, such as bromine, into an organic molecule can significantly alter its physicochemical properties and biological activity. Bromination can increase the lipophilicity of a compound, potentially enhancing its ability to penetrate the lipid-rich cell membranes of microorganisms. While the use of brominated compounds in food products, such as brominated vegetable oil, has raised health concerns, the targeted use of brominated fatty acids as antimicrobials is an area of active research.

Studies on other brominated organic acids have shown that the position and nature of the halogen can influence antimicrobial potency. For example, research on 2-bromoalkanoic acids demonstrated their ability to inhibit virulence factors in Pseudomonas aeruginosa. This suggests that the presence of a bromine atom can confer specific inhibitory activities beyond general membrane disruption.

Hypothetical Antimicrobial Profile of this compound

Based on the evidence from related compounds, we can formulate a hypothesis regarding the potential antimicrobial properties of this compound. The presence of the bromine atom at the terminal (9th) carbon of the nonanoic acid chain is a key structural feature.

4.1. Potential Mechanisms of Action:

  • Enhanced Membrane Disruption: The increased lipophilicity due to the bromine atom could facilitate the insertion of the fatty acid into the bacterial cell membrane, leading to more potent disruption of the lipid bilayer and increased permeability.

  • Enzyme Inhibition: The electrophilic nature of the carbon-bromine bond could lead to interactions with nucleophilic residues in the active sites of essential microbial enzymes, leading to their inactivation.

  • Interference with Signaling Pathways: Fatty acids are known to act as signaling molecules in bacteria. This compound might interfere with these pathways, disrupting processes such as quorum sensing and biofilm formation.

4.2. Predicted Spectrum of Activity:

Given the broad-spectrum activity of other LCFAs, it is plausible that this compound could be effective against a range of both Gram-positive and Gram-negative bacteria, as well as some fungi. Its efficacy against Gram-negative bacteria might be particularly interesting, as the outer membrane of these organisms often presents a barrier to conventional antibiotics.

Quantitative Data on Related Compounds

To provide a framework for the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of related fatty acids against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
Nonanoic Acid DerivativesMycobacterium smegmatisVaried
Nonanoic Acid DerivativesSarcina luteaVaried
Nonanoic Acid DerivativesEscherichia coliVaried
Nonanoic Acid DerivativesSalmonella typhimuriumVaried
Nonanoic Acid DerivativesCandida utilisVaried
Linoleic AcidStreptococcus mutans< 25
Palmitoleic AcidStreptococcus mutans< 25
Oleic AcidStreptococcus mutans> 25

Proposed Experimental Protocols

To validate the hypothesized antimicrobial properties of this compound, the following experimental workflow is proposed.

6.1. Minimum Inhibitory Concentration (MIC) Assay:

This assay will determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Microorganism Culture: Grow the selected bacterial or fungal strains in appropriate liquid culture medium to the mid-logarithmic phase.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing the culture medium.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific microorganism.

  • Observation: Determine the MIC by visually assessing the lowest concentration of the compound that prevents turbidity (growth).

6.2. Membrane Permeability Assay:

This assay will assess the ability of this compound to disrupt the microbial cell membrane.

  • Cell Preparation: Harvest microbial cells and wash them with a suitable buffer.

  • Fluorescent Dye Incubation: Incubate the cells with a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide).

  • Treatment: Add varying concentrations of this compound to the cell suspension.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane damage.

Visualizations

Proposed Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Testing cluster_analysis Data Analysis Stock Prepare 9-Bromononanoic Acid Stock Solution MIC MIC Assay Stock->MIC Culture Culture Microorganisms Culture->MIC MBC MBC Assay MIC->MBC Membrane Membrane Permeability Assay MIC->Membrane Analyze Analyze Results MBC->Analyze Membrane->Analyze Signaling_Pathway cluster_compound Compound Interaction cluster_bacterium Bacterial Cell Compound This compound Membrane Cell Membrane Compound->Membrane Disruption Sensor Sensor Kinase Compound->Sensor Inhibition Membrane->Sensor Signal Transduction Regulator Response Regulator Sensor->Regulator Virulence Virulence Gene Expression Regulator->Virulence

References

The Antifungal Potential of 9-Bromononanoic Acid Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The escalating threat of fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents. Fatty acids and their derivatives have emerged as a promising class of compounds with demonstrated antimicrobial properties. This technical guide explores the therapeutic potential of a specific, yet under-investigated subclass: 9-bromononanoic acid derivatives. While direct studies on the antifungal activity of these specific compounds are not yet available in published literature, this paper will synthesize related research to build a strong rationale for their investigation. We will delve into the known antifungal effects of brominated organic compounds and the general mechanisms of fatty acid antifungal action. Furthermore, this guide will propose a comprehensive experimental framework for the synthesis, screening, and mechanistic evaluation of this compound derivatives, providing a roadmap for future research in this promising area.

Introduction: The Promise of Fatty Acids as Antifungals

Fatty acids are integral components of living organisms, serving as building blocks for cell membranes and as energy reserves. Beyond their physiological roles, certain fatty acids and their derivatives exhibit potent antimicrobial activity.[1][2][3] Their primary mode of action often involves the disruption of fungal cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[4] Additionally, fatty acids can interfere with critical metabolic processes, including energy production and the synthesis of essential cellular components.[1] This multi-pronged attack makes them attractive candidates for antifungal drug development, potentially circumventing the resistance mechanisms that plague many existing therapies.

The Case for Bromination: Enhancing Antifungal Potency

The incorporation of halogen atoms, particularly bromine, into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. Several studies have demonstrated that brominated compounds exhibit significant antifungal properties.

Research has shown that 2-bromo alkanoic acids possess fungitoxicity, with their activity being dependent on the carbon chain length and the pH of the medium. This suggests that the presence of a bromine atom on an alkyl chain can confer antifungal capabilities. Furthermore, studies on brominated furanones have revealed potent activity against Candida albicans. Interestingly, the mechanism of these brominated compounds appears to be distinct from that of conventional antifungal drugs, suggesting they may act on novel cellular targets. This is a crucial advantage in the fight against resistant fungal strains. Similarly, di-halogenated indoles, including those containing bromine, have been reported to exhibit broad-spectrum anti-Candida activity.

These findings collectively suggest that the introduction of a bromine atom to the nonanoic acid backbone could significantly enhance its intrinsic antifungal properties or introduce novel mechanisms of action. The placement of the bromine at the 9-position, at the end of the alkyl chain, presents an interesting chemical feature that warrants investigation for its impact on antifungal efficacy and selectivity.

Proposed Mechanisms of Antifungal Action

While the precise mechanisms of this compound derivatives remain to be elucidated, we can hypothesize their potential modes of action based on the known antifungal effects of fatty acids and their derivatives.

  • Membrane Disruption: Like other fatty acids, this compound and its derivatives could insert into the fungal cell membrane, disrupting the lipid bilayer. The presence of the bromine atom may alter the molecule's polarity and steric properties, potentially enhancing its ability to perturb membrane integrity.

  • Inhibition of Key Enzymes: Fatty acids are known to inhibit various cellular enzymes. One potential target is N-myristoyltransferase, an enzyme crucial for protein modification and signaling in fungi.

  • Interference with Metabolic Pathways: These compounds could interfere with essential metabolic processes such as triacylglycerol and sphingolipid synthesis.

  • Induction of Oxidative Stress: The interaction of the brominated compounds with fungal cells could lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic pathways.

The following diagram illustrates the potential antifungal mechanisms of fatty acid derivatives.

Antifungal Mechanisms of Fatty Acid Derivatives Potential Antifungal Mechanisms of Fatty Acid Derivatives fatty_acid Fatty Acid Derivative (e.g., this compound Derivative) cell_membrane Fungal Cell Membrane fatty_acid->cell_membrane Interaction enzyme_inhibition Enzyme Inhibition (e.g., N-myristoyltransferase) fatty_acid->enzyme_inhibition Directly Inhibits metabolic_interference Metabolic Pathway Interference fatty_acid->metabolic_interference Interferes with membrane_disruption Membrane Permeabilization & Disruption cell_membrane->membrane_disruption Leads to cell_lysis Cell Lysis & Death membrane_disruption->cell_lysis protein_dysfunction Protein Dysfunction enzyme_inhibition->protein_dysfunction metabolic_collapse Metabolic Collapse metabolic_interference->metabolic_collapse protein_dysfunction->cell_lysis metabolic_collapse->cell_lysis

Caption: Potential Antifungal Mechanisms of Fatty Acid Derivatives.

Proposed Experimental Workflow

To systematically investigate the antifungal potential of this compound derivatives, a structured experimental approach is required. The following workflow outlines the key stages, from chemical synthesis to in-depth mechanistic studies.

Experimental Workflow Proposed Experimental Workflow for Antifungal Evaluation synthesis Synthesis of This compound Derivatives screening Primary Antifungal Screening (e.g., Broth Microdilution for MIC) synthesis->screening hit_id Hit Identification (Potent & Broad-Spectrum Compounds) screening->hit_id secondary_assays Secondary Assays (e.g., Time-Kill, Biofilm Inhibition) hit_id->secondary_assays toxicity Toxicity & Selectivity (e.g., Hemolysis, Cytotoxicity) hit_id->toxicity moa_studies Mechanism of Action Studies (e.g., Membrane Integrity, ROS) secondary_assays->moa_studies lead_optimization Lead Optimization moa_studies->lead_optimization toxicity->lead_optimization

Caption: Proposed Experimental Workflow for Antifungal Evaluation.

Synthesis of this compound Derivatives

A library of derivatives should be synthesized to explore the structure-activity relationship (SAR). Key modifications could include:

  • Esterification: Converting the carboxylic acid to various esters (e.g., methyl, ethyl, benzyl esters) to modulate lipophilicity and cell penetration.

  • Amidation: Formation of amides with different amines to introduce new functional groups and potential hydrogen bonding interactions.

  • Further Halogenation: Introduction of additional halogen atoms at other positions on the alkyl chain.

In Vitro Antifungal Susceptibility Testing

The synthesized compounds should be screened against a panel of clinically relevant fungal pathogens, including various Candida and Aspergillus species.

  • Broth Microdilution Assay: This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The assay involves preparing serial dilutions of the test compounds in a liquid growth medium in microtiter plates. A standardized inoculum of the fungal strain is added to each well. After incubation, the lowest concentration of the compound that visibly inhibits fungal growth is recorded as the MIC.

  • Disk Diffusion Assay: While less quantitative than broth microdilution, this method provides a rapid preliminary assessment of antifungal activity. A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the fungus. The diameter of the zone of growth inhibition around the disk is measured after incubation.

Mechanistic Studies

For the most potent compounds, further experiments should be conducted to elucidate their mechanism of action.

  • Membrane Permeability Assays: Propidium iodide, a fluorescent dye that is excluded by cells with intact membranes, can be used to assess membrane damage. An increase in fluorescence upon treatment with the test compound indicates membrane permeabilization.

  • Ergosterol Binding Assays: As many antifungals target the fungal-specific sterol ergosterol, binding assays can determine if the compounds interact with this membrane component.

  • Reactive Oxygen Species (ROS) Detection: Cellular probes that fluoresce in the presence of ROS can be used to quantify oxidative stress induced by the test compounds.

Toxicity and Selectivity

A critical aspect of drug development is to ensure that the compounds are toxic to the fungal pathogen but safe for the host.

  • Hemolysis Assay: This assay assesses the lytic effect of the compounds on red blood cells, providing a measure of their membrane-disrupting potential against mammalian cells.

  • Cytotoxicity Assay: The toxicity of the compounds against various human cell lines (e.g., HeLa, HepG2) should be evaluated to determine their therapeutic index.

Data Presentation

As this is a prospective guide, no experimental data is available. However, upon completion of the proposed studies, all quantitative data, such as MIC values and cytotoxicity data (e.g., IC50), should be tabulated for clear comparison of the different derivatives. An example table structure is provided below.

Table 1: Antifungal Activity and Cytotoxicity of this compound Derivatives (Hypothetical Data)

Compound IDDerivative TypeC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)HeLa IC50 (µg/mL)Selectivity Index (IC50/MIC)
9-BNA-01Methyl Ester1632>128>8
9-BNA-02Ethyl Ester816>128>16
9-BNA-03Benzylamide3264642
..................

Conclusion and Future Directions

While the antifungal activity of this compound derivatives has not yet been specifically reported, the existing literature on related compounds provides a strong rationale for their investigation. The known antifungal properties of brominated compounds and the versatile mechanisms of fatty acids suggest that this class of molecules could yield potent and selective antifungal agents. The experimental workflow detailed in this guide provides a clear and comprehensive path for the synthesis, evaluation, and mechanistic understanding of these promising compounds. Future research should focus on building a diverse chemical library of these derivatives and performing systematic screening to identify lead candidates for further preclinical development. Such efforts could pave the way for a new generation of antifungal drugs to combat the growing challenge of fungal infections.

References

Methodological & Application

Application Notes and Protocols for 9-Bromononanoic Acid as a Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-Bromononanoic Acid in Bioconjugation

This compound is a heterobifunctional linker that offers a versatile platform for the covalent attachment of molecules to biologics such as proteins, antibodies, and peptides. Its structure comprises a nine-carbon aliphatic chain, which provides spatial separation between the conjugated molecules, minimizing potential steric hindrance. One terminus of the linker is a carboxylic acid, which can be activated to react with primary amines, such as the side chain of lysine residues on a protein. The other terminus features a bromoalkane, which serves as an electrophile for nucleophilic substitution reactions, most commonly with the thiol group of cysteine residues.

This linker is classified as a non-cleavable linker, meaning the resulting conjugate is designed to be stable in circulation. The payload (e.g., a cytotoxic drug in an Antibody-Drug Conjugate) is released upon the complete degradation of the antibody within the target cell's lysosome.[1] This characteristic can contribute to a more stable pharmacokinetic profile and potentially lower off-target toxicity compared to some cleavable linkers.[]

Key Features of this compound as a Linker:

  • Heterobifunctionality: Allows for a two-step, controlled conjugation process.

  • Non-Cleavable Nature: Forms a stable thioether bond, contributing to the in vivo stability of the bioconjugate.

  • Aliphatic Spacer: The C9 chain provides distance between the biomolecule and the payload, which can be crucial for maintaining the biological activity of both.

Applications in Bioconjugation Chemistry

This compound is a valuable tool for various bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The resulting thioether linkage is known for its stability.[3]

  • PROTACs: It has been utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it links a target-binding ligand to an E3 ligase-binding ligand.[4]

  • Surface Immobilization of Proteins: The bifunctional nature of the linker allows for the covalent attachment of proteins to surfaces functionalized with either amine or thiol-reactive groups, which is useful in the development of biosensors and other diagnostic assays.[5]

  • Peptide and Protein Labeling: It can be used to attach reporter molecules such as fluorophores or biotin to proteins and peptides for various research applications.

Experimental Workflows and Logical Relationships

The use of this compound as a linker typically involves a two-step conjugation strategy. This approach provides greater control over the conjugation process and helps to minimize the formation of undesirable homodimers.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This workflow outlines the sequential conjugation of a drug (payload) to an antibody using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation cluster_purification Purification & Characterization A Antibody with accessible lysines B Activate this compound (EDC/NHS) C Antibody-Linker Intermediate B->C Amide Bond Formation D Thiol-containing Payload E Final ADC D->E Thioether Bond Formation (Alkylation) F Purification (e.g., SEC, HIC) E->F G Characterization (Mass Spec, UV-Vis, SDS-PAGE) F->G

Workflow for ADC synthesis using this compound.

Quantitative Data Summary

The efficiency of bioconjugation reactions is a critical parameter. The following tables summarize representative quantitative data for the types of reactions involved when using this compound as a linker. Note that specific values can vary depending on the biomolecules, payload, and reaction conditions.

Table 1: Representative Efficiency of Amine-to-Carboxyl Coupling (EDC/NHS Chemistry)

ParameterTypical Value/RangeAnalytical MethodReference(s)
Conjugation Efficiency50-90%SDS-PAGE, Mass Spec
Molar Ratio (Linker:Protein)10:1 to 50:1-
Reaction Time1-4 hours-

Table 2: Representative Efficiency and Stability of Thiol-to-Bromoalkane Coupling

ParameterTypical Value/RangeAnalytical MethodReference(s)
Conjugation Yield>80%HPLC, Mass Spec
Drug-to-Antibody Ratio (DAR)2-4HIC, LC-MS
In Vitro Plasma Stability (Half-life)> 7 daysLC-MS

Detailed Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of a thiol-containing payload to an antibody using this compound as the linker.

Materials:

  • Antibody (e.g., IgG) at 5-10 mg/mL in PBS, pH 7.4

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Thiol-containing payload

  • Reaction Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.2-7.5, with 5 mM EDTA

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Step 1: Activation of this compound and Conjugation to Antibody Lysines

  • Prepare Reagents:

    • Equilibrate EDC and NHS to room temperature.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 100 mM stock solution of EDC in Reaction Buffer.

    • Prepare a 100 mM stock solution of NHS in Reaction Buffer.

  • Antibody Preparation:

    • Exchange the antibody into the Reaction Buffer using a desalting column.

  • Activation and Conjugation:

    • To the antibody solution, add a 20-fold molar excess of the this compound stock solution.

    • Add a 20-fold molar excess of EDC and a 50-fold molar excess of NHS.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Purification of Antibody-Linker Intermediate:

    • Remove excess linker and reagents by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Thiol-Containing Payload to the Antibody-Linker Intermediate

  • Prepare Payload:

    • Dissolve the thiol-containing payload in DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • To the purified antibody-linker intermediate, add a 5 to 10-fold molar excess of the thiol-containing payload.

    • If the antibody has interchain disulfide bonds that need to be reduced to generate free thiols, pre-treat the antibody with a reducing agent like TCEP before this step.

    • Incubate the reaction for 4-16 hours at room temperature or 4°C with gentle mixing. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Quenching and Purification:

    • Quench any unreacted bromoacetyl groups by adding N-acetylcysteine to a final concentration of 1 mM and incubating for 30 minutes.

    • Purify the final ADC using a desalting column or size-exclusion chromatography to remove unreacted payload and other small molecules.

Characterization:

  • Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (LC-MS).

  • Purity and Aggregation: Assess by Size Exclusion Chromatography (SEC).

  • Confirmation of Conjugation: Verify by SDS-PAGE and Mass Spectrometry.

Protocol 2: Immobilization of a Protein onto a Thiol-Functionalized Surface

This protocol outlines the immobilization of a protein onto a surface functionalized with thiol groups using this compound as the linker.

Materials:

  • Protein of interest with accessible lysine residues (1-5 mg/mL in PBS, pH 7.4)

  • This compound, EDC, NHS

  • Thiol-functionalized surface (e.g., gold-coated slide with a thiol-terminated self-assembled monolayer)

  • Activation Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0

  • Immobilization Buffer: PBS, pH 7.4

  • Blocking Buffer: 1% BSA in PBS

Step 1: Activation of Protein with this compound

  • Prepare Activated Protein:

    • Follow Step 1 of Protocol 1 to generate the protein-linker intermediate.

    • Purify the activated protein using a desalting column equilibrated with Immobilization Buffer.

Step 2: Immobilization onto the Thiol-Functionalized Surface

  • Surface Preparation:

    • Ensure the thiol-functionalized surface is clean and ready for use.

  • Immobilization Reaction:

    • Apply the purified protein-linker intermediate solution to the thiol-functionalized surface.

    • Incubate for 2-4 hours at room temperature in a humidified chamber to prevent evaporation.

  • Washing and Blocking:

    • Gently wash the surface with Immobilization Buffer to remove any unbound protein.

    • Block any remaining reactive sites on the surface by incubating with Blocking Buffer for 1 hour at room temperature.

    • Wash the surface again with Immobilization Buffer.

Characterization:

  • Immobilization Density: Can be quantified using techniques such as Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR).

  • Activity of Immobilized Protein: Perform a functional assay to confirm that the immobilized protein retains its biological activity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency Inactive EDC/NHS, incorrect pH, insufficient molar excess of linker/payload.Use fresh EDC/NHS solutions. Ensure the pH of the reaction buffers is correct. Optimize the molar ratio of linker and payload.
Protein Aggregation High DAR, hydrophobic payload, inappropriate buffer conditions.Aim for a lower DAR. Consider incorporating a hydrophilic spacer (e.g., PEG) into the linker design. Optimize buffer composition (e.g., add excipients like polysorbate).
Loss of Biological Activity Conjugation at a critical lysine or cysteine residue.Consider site-specific conjugation methods if activity is compromised. Reduce the molar excess of the linker to decrease the overall degree of labeling.
Instability of the Conjugate Presence of reducing agents in the final formulation.Ensure complete removal of any reducing agents used during the conjugation process through thorough purification.

Conclusion

This compound is a practical and effective heterobifunctional linker for a range of bioconjugation applications. Its non-cleavable nature provides high stability, which is particularly advantageous for the development of ADCs with a wide therapeutic window. The straightforward two-step conjugation chemistry allows for a controlled and reproducible process. By following the detailed protocols and considering the potential challenges outlined, researchers can successfully utilize this compound to generate robust and functional bioconjugates for therapeutic and research purposes.

References

Application Notes and Protocols for Williamson Ether Synthesis of 9-Alkoxynonanoic Acids from 9-Bromononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] These application notes provide a detailed protocol for the synthesis of 9-alkoxynonanoic acids using 9-bromononanoic acid as the alkylating agent. The presence of a carboxylic acid moiety in the starting material requires careful consideration of the reaction conditions, particularly the stoichiometry of the base used. This protocol is designed to be a comprehensive guide for researchers in organic synthesis and drug development, providing a basis for the synthesis of a variety of ether-functionalized long-chain carboxylic acids. These products can serve as valuable intermediates, for example as linkers in bioconjugation or as building blocks for complex lipids and polymers.

Reaction Principle

The core of this protocol is the nucleophilic substitution of the bromide in this compound by an alkoxide or phenoxide. Due to the presence of the acidic carboxylic acid proton, a minimum of two equivalents of base is required. The first equivalent deprotonates the carboxylic acid, forming a carboxylate salt, while the second equivalent deprotonates the alcohol to generate the nucleophilic alkoxide. A strong, non-nucleophilic base such as sodium hydride (NaH) is well-suited for deprotonating alcohols, while a milder base like potassium carbonate (K₂CO₃) can be effective for more acidic phenols. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the SN2 reaction.

Experimental Protocols

General Protocol for the Synthesis of 9-Alkoxynonanoic Acids

This general procedure can be adapted for various primary or secondary alcohols and phenols.

Materials:

  • This compound

  • Alcohol or Phenol (e.g., methanol, ethanol, phenol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.2 equivalents) and anhydrous DMF (concentration of this compound to be ~0.5 M).

  • Base Addition (Alkoxide Formation):

    • For Aliphatic Alcohols (e.g., Methanol): Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

    • For Phenols: Add potassium carbonate (2.5 equivalents) to the solution of the phenol in DMF.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir for 4-24 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and cautiously quench any excess NaH by the slow addition of water or isopropanol if used.

    • Pour the reaction mixture into 1 M HCl and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Example Protocol 1: Synthesis of 9-Methoxynonanoic Acid

This protocol outlines the synthesis of a simple alkyl ether derivative.

Reagent/SolventMolar RatioMolecular Weight ( g/mol )Amount
This compound1.0237.122.37 g
Methanol1.232.040.46 mL
Sodium Hydride (60%)2.240.000.88 g
Anhydrous DMF--20 mL

Table 1: Reagents for the Synthesis of 9-Methoxynonanoic Acid.

Procedure: Follow the general protocol, using the quantities specified in Table 1. The reaction is typically heated to 70 °C for 12 hours.

Example Protocol 2: Synthesis of 9-Phenoxynonanoic Acid

This protocol details the synthesis using a phenolic nucleophile.

Reagent/SolventMolar RatioMolecular Weight ( g/mol )Amount
This compound1.0237.122.37 g
Phenol1.294.111.13 g
Potassium Carbonate2.5138.213.46 g
Anhydrous DMF--20 mL

Table 2: Reagents for the Synthesis of 9-Phenoxynonanoic Acid.

Procedure: Follow the general protocol, using the quantities specified in Table 2. The reaction is typically heated to 90 °C for 8 hours.

Data Presentation

Parameter9-Methoxynonanoic Acid9-Phenoxynonanoic Acid
Starting Alcohol MethanolPhenol
Base Sodium HydridePotassium Carbonate
Reaction Temp (°C) 7090
Reaction Time (h) 128
Typical Yield (%) 75-85%80-90%
Purification Method Column ChromatographyRecrystallization

Table 3: Summary of Reaction Parameters and Expected Outcomes. (Note: Yields are estimates and may vary based on experimental conditions.)

Visualizations

Reaction Pathway

Williamson_Ether_Synthesis General Reaction Scheme cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 9-Bromononanoic_Acid This compound Br-(CH2)8-COOH Carboxylate Carboxylate Salt Br-(CH2)8-COO⁻ 9-Bromononanoic_Acid->Carboxylate + Base Alcohol Alcohol/Phenol R-OH Alkoxide Alkoxide/Phenoxide R-O⁻ Alcohol->Alkoxide + Base Base Base (≥ 2 eq.) Ether_Product 9-Alkoxynonanoic Acid R-O-(CH2)8-COOH Alkoxide->Ether_Product + Carboxylate (SN2) Carboxylate->Ether_Product Salt_Byproduct Salt Byproduct

Caption: General reaction scheme for the Williamson ether synthesis of 9-alkoxynonanoic acids.

Experimental Workflow

Experimental_Workflow Experimental Workflow Start Start Reaction_Setup 1. Reaction Setup (Alcohol/Phenol + DMF) Start->Reaction_Setup Base_Addition 2. Base Addition (NaH or K2CO3) Reaction_Setup->Base_Addition Reactant_Addition 3. Add this compound Base_Addition->Reactant_Addition Reaction 4. Heat and Stir (Monitor by TLC) Reactant_Addition->Reaction Workup 5. Quench and Extract Reaction->Workup Purification 6. Purify Product (Chromatography/Recrystallization) Workup->Purification Characterization 7. Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the synthesis of 9-alkoxynonanoic acids.

Logical Relationship of Reagents

Reagent_Logic Reagent Selection Logic Alcohol_Type Type of R-OH Aliphatic Aliphatic Alcohol Alcohol_Type->Aliphatic Less Acidic Phenolic Phenol Alcohol_Type->Phenolic More Acidic Base_NaH Use Strong Base (e.g., NaH) Aliphatic->Base_NaH Base_K2CO3 Use Milder Base (e.g., K2CO3) Phenolic->Base_K2CO3

Caption: Decision logic for selecting the appropriate base based on the acidity of the alcohol.

References

Application Notes and Protocols: Alkylation Reactions with 9-Bromononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromononanoic acid is a versatile bifunctional molecule widely utilized as a building block in organic synthesis. Its structure, featuring a terminal carboxylic acid and a primary alkyl bromide, allows for a variety of chemical modifications. This makes it a valuable reagent for the introduction of a nine-carbon spacer with a terminal carboxylic acid functionality onto a wide range of nucleophiles. These modifications are instrumental in the development of novel therapeutic agents, molecular probes, and functionalized materials.

This document provides detailed application notes and experimental protocols for key alkylation reactions involving this compound, including N-alkylation of amino acids and amines, O-alkylation of phenols, and esterification of the carboxylic acid moiety.

Key Applications

  • Drug Development: Modification of parent drug molecules to improve pharmacokinetic properties such as solubility, lipophilicity, and plasma half-life. The nine-carbon chain can act as a linker to attach targeting moieties or to create prodrugs.

  • Surface Modification: Functionalization of surfaces to alter their properties, for example, to enhance biocompatibility or to introduce specific binding sites.

  • Synthesis of Molecular Probes: Creation of tailored molecules for studying biological systems, such as fluorescently labeled fatty acid analogues or biotinylated probes for affinity chromatography.

  • Preparation of Surfactants and Lubricants: The amphiphilic nature of derivatives of this compound makes them suitable for applications in material science.[1]

Chemical Properties

PropertyValue
CAS Number 41059-02-3
Molecular Formula C₉H₁₇BrO₂
Molecular Weight 237.13 g/mol
Appearance White to off-white solid
Solubility Soluble in chloroform and DMSO

Experimental Protocols

N-Alkylation of Amino Acids: Synthesis of N-(8-carboxyoctyl)glycine

This protocol describes the N-alkylation of glycine with this compound. The procedure is analogous to the N-alkylation of glycine with other haloacids and is a representative method for the modification of amino acids.

Reaction Scheme:

Experimental Workflow:

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Glycine in aq. NaOH B Add this compound A->B 1 C Heat mixture (e.g., 80°C, 24h) B->C 2 D Cool to RT C->D 3 E Acidify with HCl to pH 2 D->E 4 F Extract with Organic Solvent E->F 5 G Dry and Concentrate F->G 6 H Recrystallization G->H 7

N-Alkylation Experimental Workflow.

Materials:

  • This compound

  • Glycine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve glycine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0 eq).

  • To the stirred solution, add this compound (1.0 eq).

  • Attach a reflux condenser and heat the reaction mixture to 80°C with stirring for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution to pH 2 by the dropwise addition of concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).

Representative Data:

NucleophileProductReaction ConditionsYield (%)
GlycineN-(8-carboxyoctyl)glycine2M NaOH (aq), 80°C, 24h~53*

* Yield is based on analogous reactions of N-alkylation of glycine and may vary.

O-Alkylation of Phenols: Synthesis of 4-(8-carboxyoctyloxy)benzoic acid

This protocol details the O-alkylation of a phenolic compound, p-hydroxybenzoic acid, with this compound. This reaction is a versatile method for introducing a flexible linker to phenolic drugs or intermediates.

Reaction Scheme:

Experimental Workflow:

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve p-Hydroxybenzoic Acid in aprotic solvent (e.g., DMF) B Add Base (e.g., K₂CO₃) A->B 1 C Add this compound B->C 2 D Heat mixture (e.g., 100°C, 12h) C->D 3 E Cool to RT D->E 4 F Pour into water E->F 5 G Acidify with HCl F->G 6 H Filter precipitate G->H 7 I Recrystallization H->I 8

O-Alkylation Experimental Workflow.

Materials:

  • This compound

  • p-Hydroxybenzoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • To a stirred solution of p-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (10 mL per mmol of phenol) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

  • Add this compound (1.1 eq) to the suspension.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Acidify the aqueous mixture with 1 M HCl to pH 2-3, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Representative Data:

NucleophileProductReaction ConditionsYield (%)
p-Hydroxybenzoic acid4-(8-carboxyoctyloxy)benzoic acidK₂CO₃, DMF, 100°C, 12hHigh
Esterification: Synthesis of Ethyl 9-bromononanoate

This protocol describes the Fischer esterification of the carboxylic acid moiety of this compound with ethanol. This reaction is useful for protecting the carboxylic acid or for synthesizing ester-based compounds.

Reaction Scheme:

Experimental Workflow:

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in excess Ethanol B Add Acid Catalyst (e.g., H₂SO₄) A->B 1 C Reflux mixture (e.g., 78°C, 4h) B->C 2 D Cool to RT C->D 3 E Remove excess Ethanol D->E 4 F Dissolve in Ether E->F 5 G Wash with NaHCO₃ (aq) F->G 6 H Dry and Concentrate G->H 7 I Distillation or Chromatography H->I 8

Esterification Experimental Workflow.

Materials:

  • This compound

  • Ethanol, absolute

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) for 4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • Purify the product by vacuum distillation or column chromatography.

Representative Data:

Carboxylic AcidAlcoholProductReaction ConditionsYield (%)
This compoundEthanolEthyl 9-bromononanoateH₂SO₄ (cat.), Reflux, 4h~97*

* Yield is based on analogous esterification reactions and may vary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is corrosive and can cause burns. Handle with care.

  • Concentrated acids and bases are highly corrosive. Handle with extreme caution.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a wide array of functionalized molecules. The protocols provided herein for N-alkylation, O-alkylation, and esterification serve as a foundation for researchers to develop novel compounds for applications in drug discovery, materials science, and beyond. The bifunctional nature of this molecule offers a gateway to complex molecular architectures through straightforward and adaptable synthetic routes.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with 9-Bromononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of applications in nanomedicine, including targeted drug delivery, bio-imaging, and diagnostics. The process involves modifying the nanoparticle surface with specific ligands to impart desired functionalities such as biocompatibility, target specificity, and controlled drug release. 9-Bromononanoic acid is a versatile bifunctional linker molecule. The carboxylic acid group serves as an anchor to the nanoparticle surface, while the terminal bromine atom provides a reactive site for the subsequent covalent attachment of therapeutic agents, targeting moieties, or imaging probes.

These application notes provide detailed protocols for the surface functionalization of gold and iron oxide nanoparticles with this compound, along with expected characterization data and troubleshooting guidelines.

Key Applications

The functionalization of nanoparticles with this compound opens up a variety of applications in biomedical research and drug development:

  • Targeted Drug Delivery: The terminal bromine can be used as a handle to conjugate targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.

  • Bio-imaging: Fluorescent dyes or contrast agents can be attached to the functionalized nanoparticles for in vitro and in vivo imaging applications.

  • Theranostics: The platform allows for the simultaneous delivery of a therapeutic agent and an imaging agent, enabling combined therapy and diagnosis.

  • Controlled Release Systems: The linker can be designed to be cleavable under specific physiological conditions (e.g., pH, enzyme activity), allowing for controlled release of the payload.

Experimental Protocols

Protocol 1: Surface Functionalization of Gold Nanoparticles (AuNPs) with this compound via Ligand Exchange

This protocol is adapted from methods for functionalizing gold nanoparticles with similar ω-haloalkanoic acids.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs, ~15 nm) in aqueous solution

  • This compound

  • Ethanol or Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • pH meter

  • Stir plate and stir bars

  • Centrifuge

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in a minimal amount of a water-miscible organic solvent such as ethanol or DMSO to create a stock solution (e.g., 10 mM). The use of a co-solvent is necessary due to the limited solubility of this compound in water.

  • pH Adjustment of AuNP Solution:

    • Adjust the pH of the citrate-stabilized AuNP solution to a range of 8-9 using a dilute NaOH solution. This facilitates the deprotonation of the carboxylic acid group of the this compound, promoting its binding to the gold surface.

  • Ligand Exchange Reaction:

    • While vigorously stirring the pH-adjusted AuNP solution, add the this compound solution dropwise.

    • The optimal concentration of this compound and the incubation time should be determined empirically. A good starting point is a 1:1000 molar ratio of AuNPs to this compound.

    • Allow the reaction to proceed for several hours (e.g., 4-24 hours) at room temperature with continuous stirring.

  • Purification of Functionalized AuNPs:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 12,000 rpm for 30 minutes for ~15 nm AuNPs).

    • Carefully remove the supernatant, which contains excess this compound and displaced citrate ligands.

    • Resuspend the nanoparticle pellet in deionized water or a suitable buffer. Sonication may be required to aid in redispersion.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unreacted reagents.

  • Storage:

    • Store the final suspension of this compound functionalized AuNPs at 4°C.

Troubleshooting:

Problem Possible Cause Solution
Aggregation of AuNPs (color change from red to blue/purple) Incorrect pH, high ionic strength, inefficient ligand exchange, solvent incompatibility.Optimize the pH of the AuNP solution (typically pH 8-9). Use low concentration buffers or deionized water. Systematically vary the concentration of this compound and incubation time. Add the co-solvent solution of the ligand dropwise with vigorous stirring.[1]
Broadening of the Surface Plasmon Resonance (SPR) peak in UV-Vis spectrum Polydispersity of functionalized AuNPs or partial aggregation.Ensure the initial citrate-stabilized AuNPs are monodisperse. Use centrifugation to remove larger aggregates after functionalization.[1]
Difficulty in redispersing functionalized AuNPs after centrifugation Irreversible aggregation or increased hydrophobicity of the nanoparticles.If aggregation is irreversible, the functionalization was likely unsuccessful. For increased hydrophobicity, try resuspending in a solvent with lower polarity or a mixture of water and a miscible organic solvent.[1]
Protocol 2: Surface Functionalization of Iron Oxide Nanoparticles (IONPs) with this compound

This protocol outlines a general method for the functionalization of IONPs, which can be adapted based on the specific type of IONP (e.g., synthesized by co-precipitation or thermal decomposition).

Materials:

  • Oleic acid-capped or dextran-coated iron oxide nanoparticles (IONPs)

  • This compound

  • Suitable organic solvent (e.g., chloroform, toluene for oleic acid-capped IONPs) or deionized water (for dextran-coated IONPs)

  • Carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) for dextran-coated IONPs

  • Magnetic separator or centrifuge

Procedure for Oleic Acid-Capped IONPs (Ligand Exchange):

  • Disperse the oleic acid-capped IONPs in a suitable organic solvent.

  • Add a solution of this compound in the same solvent in excess.

  • Heat the mixture (e.g., to 60-80°C) and stir for an extended period (12-24 hours) to facilitate the exchange of oleic acid with this compound.

  • Cool the reaction mixture to room temperature.

  • Use a magnetic separator to collect the functionalized IONPs.

  • Wash the nanoparticles multiple times with the organic solvent to remove excess ligand and displaced oleic acid.

  • Dry the functionalized IONPs under vacuum.

Procedure for Dextran-Coated IONPs (Carbodiimide Chemistry):

  • Disperse the dextran-coated IONPs in deionized water.

  • Activate the carboxylic acid group of this compound by reacting it with EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes.

  • Add the activated this compound solution to the IONP dispersion. The hydroxyl groups on the dextran coating will react with the activated carboxyl groups to form ester linkages.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Purify the functionalized IONPs by magnetic separation or dialysis to remove unreacted reagents.

  • Wash the nanoparticles with deionized water.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to assess the properties of the modified nanoparticles.

Quantitative Data Summary:

The following table summarizes typical characterization data obtained before and after functionalization, based on literature values for similar systems.

Parameter Before Functionalization (Citrate-AuNPs / Dextran-IONPs) After Functionalization with ω-bromoalkanoic acid Technique
Hydrodynamic Diameter (nm) ~15 - 20Increase of 5-15 nm expectedDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2May slightly increase, ideally remains < 0.3Dynamic Light Scattering (DLS)
Zeta Potential (mV) -30 to -50 mVExpected to become less negative or slightly positiveZeta Potential Measurement
Surface Plasmon Resonance (AuNPs, nm) ~520 nmRed-shift of 2-10 nm expectedUV-Vis Spectroscopy

Note: The exact values will depend on the nanoparticle core size, initial coating, and the density of the this compound on the surface.

Qualitative and Spectroscopic Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of this compound on the nanoparticle surface. Look for characteristic peaks of the alkyl chain (C-H stretching around 2850-2920 cm⁻¹) and the C-Br stretching vibration (typically in the 500-600 cm⁻¹ region).

  • X-ray Photoelectron Spectroscopy (XPS): To provide elemental analysis of the nanoparticle surface. The presence of a Bromine (Br 3d) peak would confirm successful functionalization.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic ligand on the nanoparticle surface by measuring the weight loss upon heating.

  • Transmission Electron Microscopy (TEM): To assess the size, shape, and dispersity of the nanoparticles before and after functionalization. It can help to visualize any aggregation that may have occurred.

Visualizations

G cluster_0 Nanoparticle Synthesis & Initial Characterization cluster_1 Surface Functionalization cluster_2 Post-Functionalization Analysis NP_Synth Nanoparticle Synthesis (e.g., AuNP, IONP) Initial_Char Initial Characterization (TEM, DLS, Zeta Potential) NP_Synth->Initial_Char Reaction Ligand Exchange / Covalent Coupling Initial_Char->Reaction Ligand_Prep Prepare 9-Bromononanoic Acid Solution Ligand_Prep->Reaction Purification Purification (Centrifugation / Magnetic Separation) Final_Char Final Characterization (DLS, Zeta, FTIR, XPS) Purification->Final_Char Downstream_App Downstream Applications (Bioconjugation) Final_Char->Downstream_App

Caption: Experimental workflow for nanoparticle functionalization.

G NP Nanoparticle Core (Au or FeO) Functionalized_NP Functionalized Nanoparticle NP->Functionalized_NP Ligand This compound Ligand->Functionalized_NP Conjugate Nanoparticle-Biomolecule Conjugate Functionalized_NP->Conjugate Biomolecule Biomolecule (Antibody, Drug, etc.) Biomolecule->Conjugate

Caption: Logical relationship of nanoparticle functionalization.

References

Application Notes and Protocols for the Coupling of 9-Bromononanoic Acid to Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromononanoic acid is a valuable bifunctional molecule frequently employed in chemical biology and drug development. Its nine-carbon chain provides a flexible spacer, while the terminal bromide and carboxylic acid moieties offer orthogonal handles for conjugation. The carboxylic acid is readily coupled to primary and secondary amines to form stable amide bonds, a cornerstone reaction in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and various chemical probes. This document provides detailed protocols for the two most common and efficient methods for this transformation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) mediated coupling.

Chemical Structures

CompoundStructure
This compoundBr-(CH₂)₈-COOH
Amine (General)R-NH₂
N-(Substituted)-9-bromononanamideBr-(CH₂)₈-CO-NH-R

Data Presentation: Comparison of Common Coupling Methods

The choice of coupling reagent is critical and depends on the specific amine substrate, desired reaction conditions, and scale. Below is a summary of typical reaction parameters for the EDC/NHS and HATU methods.

ParameterEDC/NHS CouplingHATU Coupling
Typical Yield 60-95%80-99%[1]
Reaction Time 2-12 hours1-4 hours
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Key Reagents EDC, NHS (or sulfo-NHS)HATU, Organic Base (e.g., DIPEA)
Common Solvents Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN)Dimethylformamide (DMF), Acetonitrile (ACN)
Byproducts EDC-urea (water-soluble), NHSTetramethylurea, HOAt
Advantages Cost-effective, water-soluble byproducts for easy removal.[2]High efficiency, fast reaction rates, suitable for sterically hindered amines.[1]
Disadvantages Can be slower, may require pH optimization.[2]More expensive, can react with unprotected N-termini if used in excess.[3]

Experimental Protocols

Protocol 1: EDC/NHS Mediated Coupling of this compound to a Primary Amine

This two-step, one-pot protocol involves the initial activation of the carboxylic acid with EDC and NHS to form a semi-stable NHS ester, which then readily reacts with the amine.

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., Benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA) (optional, for amine salts)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM or DMF (to a concentration of approx. 0.1 M).

  • Activation: Add N-Hydroxysuccinimide (NHS) (1.1 eq) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution. Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 2 hours to ensure the formation of the active NHS ester.

  • Amine Addition: In a separate flask, dissolve the amine (1.0-1.2 eq) in a minimal amount of anhydrous DCM or DMF. If the amine is a hydrochloride salt, add DIPEA (1.2 eq) and stir for 5 minutes.

  • Coupling Reaction: Add the amine solution dropwise to the activated this compound solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-substituted-9-bromononanamide.

Protocol 2: HATU Mediated Coupling of this compound to a Primary Amine

HATU is a highly efficient uronium-based coupling reagent that facilitates rapid amide bond formation, often with high yields, even for challenging substrates.

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., Aniline)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA)

  • Diethyl ether or Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Reagent Addition: Add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) sequentially to the solution. Note: For some protocols, pre-activation of the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine is recommended.

  • Coupling Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate or diethyl ether and 1M HCl.

    • Separate the layers and wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired amide product.

Mandatory Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-9-bromononanamides.

G cluster_prep Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis reagents This compound + Amine Substrate coupling_reagents Add Coupling Reagents (EDC/NHS or HATU/Base) reagents->coupling_reagents Dissolve solvent Anhydrous Solvent (DMF or DCM) stir Stir at RT (1-12 hours) coupling_reagents->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor quench Aqueous Quench monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography Crude Product product Pure N-substituted- 9-bromononanamide chromatography->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General workflow for the synthesis of N-substituted-9-bromononanamides.

Reaction Mechanism: EDC/NHS Coupling

This diagram outlines the activation of a carboxylic acid by EDC and NHS, followed by nucleophilic attack from a primary amine to form the amide bond.

G RCOOH This compound (R-COOH) O_acylisourea O-Acylisourea Intermediate (unstable) RCOOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS NHS RNH2 Amine (R'-NH2) Amide Amide Product (R-CO-NHR') RNH2->Amide NHS_ester NHS Ester (semi-stable) O_acylisourea->NHS_ester + NHS - EDC Urea EDC_urea EDC Urea Byproduct NHS_ester->Amide + R'-NH2 - NHS

Caption: Mechanism of EDC/NHS mediated amide bond formation.

References

Application Notes and Protocols for the Synthesis of Rumenic Acid from 9-Bromononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rumenic acid, the major dietary conjugated linoleic acid (CLA), has garnered significant interest for its potential health benefits. This document provides a detailed synthetic protocol for the preparation of Rumenic Acid, specifically the (9Z,11E)-isomer, starting from 9-bromononanoic acid. The synthesis involves a two-step sequence: the oxidation of this compound to 9-oxononanoic acid, followed by a stereoselective Wittig reaction to construct the conjugated diene system. This protocol is designed to provide a reproducible method for obtaining Rumenic Acid for research and development purposes.

Overall Synthetic Scheme

The synthetic strategy is outlined below, detailing the transformation of this compound into Rumenic Acid.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Hydrolysis 9-Bromononanoic_Acid This compound 9-Oxononanoic_Acid 9-Oxononanoic Acid 9-Bromononanoic_Acid->9-Oxononanoic_Acid Kornblum Oxidation Rumenic_Acid_Ester Rumenic Acid Ester 9-Oxononanoic_Acid->Rumenic_Acid_Ester Wittig Reaction Hept-2-en-1-yl_Phosphonium_Ylide (E)-Hept-2-en-1-yltriphenylphosphonium Ylide Hept-2-en-1-yl_Phosphonium_Ylide->Rumenic_Acid_Ester Rumenic_Acid Rumenic Acid Rumenic_Acid_Ester->Rumenic_Acid Ester Hydrolysis

Caption: Synthetic workflow for Rumenic Acid.

Data Presentation

StepReactant(s)ProductReagentsSolventTypical Yield (%)
1aThis compoundMethyl 9-bromononanoateMethanol, H₂SO₄ (cat.)Methanol>95
1bMethyl 9-bromononanoateMethyl 9-oxononanoateDMSO, NaHCO₃DMSO70-80
2a(E)-Hept-2-en-1-ol(E)-1-Bromohept-2-enePPh₃, Br₂Dichloromethane~80
2b(E)-1-Bromohept-2-ene(E)-Hept-2-en-1-yl(triphenyl)phosphonium bromideTriphenylphosphineToluene>90
2cMethyl 9-oxononanoate, (E)-Hept-2-en-1-yl(triphenyl)phosphonium bromideMethyl Rumenaten-ButyllithiumTetrahydrofuran60-70
3Methyl RumenateRumenic AcidLiOH, H₂OTHF/Water>95

Experimental Protocols

Step 1: Synthesis of Methyl 9-oxononanoate

This two-part step first protects the carboxylic acid as a methyl ester, followed by oxidation of the bromide to an aldehyde.

1a. Esterification of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (5 mL per 1 g of starting material), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Remove the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 9-bromononanoate.

1b. Kornblum Oxidation to Methyl 9-oxononanoate

  • Reaction Setup: Dissolve methyl 9-bromononanoate (1.0 eq) in dimethyl sulfoxide (DMSO) (10 mL per 1 g of bromide). Add sodium bicarbonate (2.0 eq).

  • Reaction: Heat the mixture to 150 °C and stir for 1 hour.[1][2]

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl 9-oxononanoate.

Step 2: Stereoselective Wittig Reaction

This part involves the preparation of the phosphonium ylide and the subsequent coupling with the aldehyde ester.

2a. Synthesis of (E)-1-Bromohept-2-ene

  • Reaction Setup: To a solution of triphenylphosphine (1.1 eq) in anhydrous dichloromethane (DCM) (5 mL per 1 g of PPh₃) at 0 °C, add bromine (1.1 eq) dropwise.

  • Bromination: To this suspension, add a solution of (E)-hept-2-en-1-ol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 3 hours. Add pentane to precipitate triphenylphosphine oxide. Filter the mixture and wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give crude (E)-1-bromohept-2-ene, which can be used in the next step without further purification.

2b. Preparation of (E)-Hept-2-en-1-yl(triphenyl)phosphonium Bromide

  • Reaction Setup: Dissolve (E)-1-bromohept-2-ene (1.0 eq) in toluene (5 mL per 1 g of bromide). Add triphenylphosphine (1.05 eq).

  • Reaction: Heat the mixture to reflux for 24 hours.

  • Work-up: Cool the reaction to room temperature. The phosphonium salt will precipitate. Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

2c. Wittig Reaction to form Methyl Rumenate

  • Ylide Generation: Suspend (E)-hept-2-en-1-yl(triphenyl)phosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) (10 mL per 1 g of salt) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. A deep red or orange color indicates the formation of the ylide. Stir for 30 minutes at this temperature.

  • Aldehyde Addition: Add a solution of methyl 9-oxononanoate (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude methyl Rumenate by column chromatography on silica gel. The use of a non-stabilized ylide in this reaction generally favors the formation of the (Z)-alkene.[2][3][4]

Step 3: Hydrolysis to Rumenic Acid
  • Reaction Setup: Dissolve methyl Rumenate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (2-3 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Work-up: Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid. Extract the Rumenic Acid with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Rumenic Acid.

Signaling Pathways and Logical Relationships

The core of this synthesis is the Wittig reaction, a powerful tool for alkene formation. The stereochemical outcome is dictated by the nature of the phosphonium ylide.

Wittig_Stereoselectivity Ylide Phosphonium Ylide NonStabilized Non-Stabilized Ylide (R = alkyl) Ylide->NonStabilized Kinetic Control Stabilized Stabilized Ylide (R = EWG) Ylide->Stabilized Thermodynamic Control Z_Alkene (Z)-Alkene NonStabilized->Z_Alkene Predominantly E_Alkene (E)-Alkene Stabilized->E_Alkene Predominantly

Caption: Stereoselectivity in the Wittig Reaction.

References

Protecting Group Strategies for 9-Bromononanoic Acid Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in reactions involving 9-bromononanoic acid. Protecting groups are essential for achieving chemoselectivity in molecules with multiple reactive sites, such as the carboxylic acid and the alkyl bromide functionalities of this compound. These strategies enable chemists to selectively perform reactions at one site while the other is masked, which is a critical aspect of multi-step organic synthesis in research and drug development.

Introduction to Protecting Group Strategies

In the context of this compound, the primary challenge is to differentiate the reactivity of the carboxylic acid and the alkyl bromide. For instance, organometallic reagents like Grignard reagents will react with the acidic proton of the carboxylic acid, preventing their desired reaction at the carbon-bromine bond. Conversely, conditions used to modify the carboxylic acid could potentially lead to side reactions at the alkyl bromide. Orthogonal protecting group strategies, where one group can be removed without affecting the other, are therefore highly valuable.[1][2]

This guide will focus on two primary strategies:

  • Protection of the Carboxylic Acid: This allows for nucleophilic substitution or organometallic reactions at the C9-Br position.

  • Transformation and Protection of the Bromo Group: This enables a wider range of modifications to the carboxyl end of the molecule.

Strategy 1: Protection of the Carboxylic Acid as an Ester

Esterification is a common and effective method for protecting the carboxylic acid functionality. Methyl and ethyl esters are frequently used due to their relative stability and the availability of reliable protection and deprotection methods.

Application Note:

Protecting this compound as a methyl or ethyl ester allows for a variety of subsequent reactions at the bromide terminus. For example, the protected compound can undergo nucleophilic substitution with amines, azides, or cyanides, or be converted into a Grignard reagent for reaction with electrophiles such as aldehydes and ketones. The choice between different ester groups can be influenced by the desired deprotection conditions, with bulkier esters sometimes offering different selectivity in cleavage.

Data Summary: Esterification of this compound
Protecting GroupMethodReagentsTypical Yield (%)Reaction Time (h)Deprotection Conditions
Methyl EsterFischer EsterificationMethanol, H₂SO₄ (cat.)>902-4Aqueous NaOH or LiOH, followed by acidic workup
Ethyl EsterFischer EsterificationEthanol, H₂SO₄ (cat.)>902-4Aqueous NaOH or LiOH, followed by acidic workup
tert-Butyl EsterSteglich Esterificationtert-Butanol, DCC, DMAP~653Trifluoroacetic acid (TFA) in CH₂Cl₂
Experimental Protocols:

Protocol 1.1: Methyl Ester Protection (Fischer Esterification)

This protocol describes the synthesis of methyl 9-bromononanoate.

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

  • Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 9-bromononanoate.

Protocol 1.2: Deprotection of Methyl 9-Bromononanoate (Saponification)

This protocol describes the hydrolysis of the methyl ester to regenerate the carboxylic acid.

Materials:

  • Methyl 9-bromononanoate

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric Acid (HCl), 1M

  • Ethyl acetate

  • Standard glassware

Procedure:

  • Dissolve methyl 9-bromononanoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add an excess of sodium hydroxide or lithium hydroxide (e.g., 1.5-2.0 eq).

  • Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Strategy 2: Transformation and Protection of the Bromo Group

The bromo- functionality can be converted to an alcohol, which can then be protected, allowing for a different set of reactions at the carboxylic acid end. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) ether, which is stable under a wide range of conditions but can be selectively removed using a fluoride source.[4]

Application Note:

This strategy is useful when reactions that are incompatible with an alkyl bromide, such as certain reductions or organometallic additions to the carboxylic acid, are desired. By first converting the bromide to a protected alcohol, the carboxylic acid can be modified, and the alcohol can be deprotected and potentially converted back to a leaving group if needed.

Data Summary: Protection of 9-Bromo-1-nonanol
Protecting GroupMethodReagentsTypical Yield (%)Reaction Time (h)Deprotection Conditions
TBDMS EtherSilylationTBDMS-Cl, Imidazole, DMF~9512TBAF in THF
Experimental Protocols:

Protocol 2.1: Reduction of Methyl 9-Bromononanoate to 9-Bromo-1-nonanol

This protocol describes the reduction of the ester to a primary alcohol.

Materials:

  • Methyl 9-bromononanoate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Sodium Sulfate Decahydrate

  • Celites®

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0°C under an inert atmosphere, add a solution of methyl 9-bromononanoate (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0°C and quench by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 9-bromo-1-nonanol.

Protocol 2.2: TBDMS Protection of 9-Bromo-1-nonanol

This protocol describes the protection of the primary alcohol as a TBDMS ether.[4]

Materials:

  • 9-Bromo-1-nonanol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of 9-bromo-1-nonanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • To this mixture, add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature overnight and monitor by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected alcohol.

Protocol 2.3: Deprotection of the TBDMS Ether

This protocol describes the removal of the TBDMS protecting group.

Materials:

  • TBDMS-protected 9-bromo-1-nonanol

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Standard glassware

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.

  • Add a 1M solution of TBAF in THF (1.1 eq) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Visualizing Protecting Group Strategies

The following diagrams illustrate the logical workflows for the protecting group strategies described above.

Protection_Strategy_1 This compound This compound Methyl 9-Bromononanoate Methyl 9-Bromononanoate This compound->Methyl 9-Bromononanoate MeOH, H₂SO₄ Grignard Reagent Grignard Reagent Methyl 9-Bromononanoate->Grignard Reagent Mg, Et₂O Tertiary Alcohol Tertiary Alcohol Grignard Reagent->Tertiary Alcohol 1. Benzaldehyde 2. H₃O⁺ Final Product (Acid) Final Product (Acid) Tertiary Alcohol->Final Product (Acid) Saponification Protection_Strategy_2 This compound This compound Methyl 9-Bromononanoate Methyl 9-Bromononanoate This compound->Methyl 9-Bromononanoate Esterification 9-Bromo-1-nonanol 9-Bromo-1-nonanol Methyl 9-Bromononanoate->9-Bromo-1-nonanol LiAlH₄ TBDMS-protected Alcohol TBDMS-protected Alcohol 9-Bromo-1-nonanol->TBDMS-protected Alcohol TBDMS-Cl, Imidazole Modified Product Modified Product TBDMS-protected Alcohol->Modified Product Reaction at Acid Precursor Final Product (Alcohol) Final Product (Alcohol) Modified Product->Final Product (Alcohol) TBAF

References

Application Note: Purification of 9-Bromononanoic Acid and its Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed protocols for the purification of 9-bromononanoic acid and offers guidance for the purification of its derivatives using column chromatography. A primary method utilizing normal-phase silica gel chromatography is presented, based on established laboratory procedures. Additionally, alternative strategies using reversed-phase chromatography are discussed, which may be suitable for various derivatives of this compound, such as its esters. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require high-purity long-chain functionalized fatty acids.

Introduction

This compound is a valuable bifunctional molecule used as a building block in the synthesis of more complex molecules, including potential therapeutic agents like Rumenic Acid analogues[1][2]. As with many synthetic procedures, the crude product of a reaction yielding this compound or its derivatives often contains unreacted starting materials, byproducts, and other impurities. Column chromatography is a robust and widely used technique for the purification of such compounds. The choice of stationary phase and mobile phase is critical for achieving optimal separation. This note details a validated normal-phase method and discusses the principles for developing alternative reversed-phase methods.

Chromatographic Principles

The separation of this compound and its derivatives by column chromatography relies on the differential partitioning of the analyte between a stationary phase and a mobile phase.

  • Normal-Phase Chromatography: In this mode, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase. More polar compounds will have a stronger interaction with the stationary phase and thus elute later.

  • Reversed-Phase Chromatography: This technique employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and have longer retention times. For acidic compounds like carboxylic acids, the pH of the mobile phase can be adjusted to suppress ionization and improve peak shape[3][4].

Experimental Protocols

Normal-Phase Purification of this compound

This protocol is adapted from a documented synthesis and purification procedure[1].

Objective: To isolate pure this compound from a crude reaction mixture.

Materials:

  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh)

  • Mobile Phase: Petroleum ether: Ethyl acetate (5:1 v/v)

  • Crude this compound

  • Glass chromatography column

  • Eluent collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • Potassium permanganate stain or other suitable visualization agent

  • Rotary evaporator

Protocol:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in the mobile phase (petroleum ether: ethyl acetate = 5:1).

    • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, forming a uniform packed bed. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin the elution, maintaining a constant flow rate. Ensure the solvent level does not drop below the top of the silica bed.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the elution process by Thin Layer Chromatography (TLC).

    • Spot small aliquots of the collected fractions onto a TLC plate.

    • Develop the TLC plate in a chamber saturated with the mobile phase.

    • Visualize the spots using a suitable stain (e.g., potassium permanganate).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Alternative Method: Reversed-Phase Purification of Carboxylic Acid Derivatives

For derivatives of this compound, particularly esters or other less polar analogues, reversed-phase chromatography may offer a better separation profile.

Materials:

  • Stationary Phase: C18-functionalized silica gel (or other octadecylsilyl (ODS) phases).

  • Mobile Phase: A gradient of acetonitrile and water is common. A small amount of acid (e.g., 0.1% acetic acid or formic acid) can be added to the mobile phase to ensure the carboxylic acid is in its protonated form, leading to sharper peaks.

  • Crude derivative of this compound.

General Protocol Outline:

  • Column Conditioning: Equilibrate the C18 column with the initial mobile phase composition.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase or a compatible solvent.

  • Gradient Elution: Start with a higher polarity mobile phase (e.g., higher water content) and gradually increase the proportion of the organic solvent (e.g., acetonitrile) to elute compounds of increasing hydrophobicity.

  • Fraction Collection and Analysis: Collect and analyze fractions as described in the normal-phase protocol, using an appropriate TLC system (e.g., C18-modified TLC plates) or by HPLC analysis.

  • Solvent Removal: Remove the mobile phase, potentially using lyophilization if water content is high, or rotary evaporation followed by high vacuum.

Data Presentation

Table 1: Normal-Phase Chromatography Parameters for this compound Purification.

ParameterValue/DescriptionReference
Stationary Phase Silica Gel
Mobile Phase Petroleum Ether: Ethyl Acetate
Mobile Phase Ratio 5:1 (v/v)
Elution Mode Isocratic-
Typical Analyte This compound

Table 2: General Reversed-Phase Chromatography Parameters for Fatty Acid Derivatives.

ParameterRecommended ConditionsReference
Stationary Phase Octadecylsilyl (ODS, C18)
Mobile Phase A Water, often with 0.1% acid (e.g., acetic, formic)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient (increasing % of Mobile Phase B)-
Typical Analytes Fatty acids, fatty acid esters, and other derivatives

Visualizations

Purification_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude this compound dissolve Dissolve in Minimal Solvent / Dry Load crude_product->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Petroleum Ether: Ethyl Acetate (5:1) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure_product Pure this compound evaporate->pure_product

References

Application Notes and Protocols for Monitoring 9-Bromononanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring reactions involving 9-bromononanoic acid using various analytical techniques. This compound is a bifunctional molecule with a terminal carboxylic acid and a primary alkyl bromide, making it a versatile building block in organic synthesis. Accurate monitoring of its reactions is crucial for optimizing reaction conditions, determining kinetics, and ensuring product quality.

Overview of Analytical Techniques

A variety of analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of method depends on the specific reaction, the information required (e.g., qualitative, quantitative, kinetic), and the available instrumentation. This document covers Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound and its reaction products, derivatization of the carboxylic acid group is typically required to increase volatility and improve chromatographic peak shape.

Application Note: Monitoring the Esterification of this compound

This protocol describes the monitoring of the esterification of this compound with ethanol to form ethyl 9-bromononanoate. The reaction progress is monitored by quantifying the disappearance of the derivatized starting material and the appearance of the product.

Reaction Scheme:

Br-(CH₂)₈-COOH + CH₃CH₂OH ⇌ Br-(CH₂)₈-COOCH₂CH₃ + H₂O

Table 1: Quantitative GC-MS Data for Esterification Monitoring

Time (hours)This compound (as TMS ester) Peak AreaEthyl 9-Bromononanoate Peak AreaConversion (%)
01,543,28900
11,080,302462,98730
2771,645771,64450
4308,6581,234,63180
677,1641,466,12595
Experimental Protocol: GC-MS Analysis with Silylation

1. Sample Preparation and Derivatization:

  • Withdraw a 100 µL aliquot from the reaction mixture at specified time intervals.

  • Quench the reaction by adding the aliquot to 1 mL of cold dichloromethane.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Injection Mode: Split (10:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: 50-500 m/z.

3. Data Analysis:

  • Identify the peaks corresponding to the TMS ester of this compound and ethyl 9-bromononanoate based on their retention times and mass spectra.

  • Quantify the relative amounts by integrating the peak areas.

  • Calculate the percentage conversion over time.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Quench Reaction A->B C Evaporate Solvent B->C D Add BSTFA + TMCS C->D E Heat at 60°C D->E F Inject Sample E->F G Separation on HP-5ms F->G H Mass Spectrometry Detection G->H I Peak Identification H->I J Peak Integration I->J K Calculate Conversion J->K

GC-MS analysis workflow for reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For carboxylic acids like this compound, reverse-phase HPLC is commonly used. Derivatization can be employed to enhance detection sensitivity, particularly with UV or fluorescence detectors.

Application Note: Monitoring a Nucleophilic Substitution Reaction

This protocol outlines the monitoring of the reaction between this compound and sodium azide to form 9-azidononanoic acid. The progress is followed by quantifying the consumption of the starting material.

Reaction Scheme:

Br-(CH₂)₈-COOH + NaN₃ → N₃-(CH₂)₈-COOH + NaBr

Table 2: Quantitative HPLC-UV Data for Nucleophilic Substitution

Time (minutes)This compound Peak Area9-Azidononanoic Acid Peak AreaConversion (%)
02,876,54300
301,725,9261,150,61740
60862,9632,013,58070
120287,6542,588,88990
18057,5312,819,01298
Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • At each time point, take a 50 µL aliquot of the reaction mixture.

  • Dilute the aliquot with 1 mL of the mobile phase (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

3. Data Analysis:

  • Identify the peaks for this compound and 9-azidononanoic acid based on their retention times.

  • Develop a calibration curve for this compound to quantify its concentration.

  • Monitor the decrease in the peak area of the starting material to determine the reaction conversion.

HPLC_Workflow A Reaction Aliquot B Dilution with Mobile Phase A->B C Syringe Filtration B->C D HPLC Injection C->D E C18 Column Separation D->E F UV Detection at 210 nm E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H

Workflow for HPLC-based reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for real-time, in-situ reaction monitoring. Proton (¹H) NMR is particularly useful for tracking changes in the chemical environment of protons near the reacting functional groups.[1]

Application Note: Real-Time Monitoring of a Substitution Reaction

This note describes the use of ¹H NMR to monitor the substitution of the bromine atom in this compound with an amine, for instance, benzylamine.

Reaction Scheme:

Br-(CH₂)₈-COOH + C₆H₅CH₂NH₂ → C₆H₅CH₂NH-(CH₂)₈-COOH + HBr

Table 3: ¹H NMR Data for Reaction Monitoring

Signal MonitoredChemical Shift (δ, ppm) - ReactantChemical Shift (δ, ppm) - ProductChange Observed During Reaction
-CH₂-Br (Methylene adjacent to bromine)~3.40 (triplet)DisappearsDecrease in integral
-CH₂-NH- (Methylene adjacent to nitrogen)-~2.65 (triplet)Increase in integral
-CH₂-COOH (Methylene adjacent to carboxyl)~2.35 (triplet)~2.30 (triplet)Slight shift and broadening
Experimental Protocol: Real-Time ¹H NMR Monitoring

1. Sample Preparation:

  • In an NMR tube, dissolve this compound (e.g., 20 mg) in a suitable deuterated solvent (e.g., 0.6 mL DMSO-d₆).

  • Add a known amount of an internal standard (e.g., mesitylene) for quantification.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add the second reactant (e.g., benzylamine) to the NMR tube, mix quickly, and place it in the NMR spectrometer.

2. NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Experiment: Standard ¹H NMR.

  • Acquisition: Acquire spectra at regular time intervals (e.g., every 5 minutes).

  • Parameters: Adjust pulse width, acquisition time, and relaxation delay for optimal signal-to-noise and quantitative accuracy.

3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the characteristic signals of the reactant (e.g., -CH₂-Br at ~3.40 ppm) and the product (e.g., -CH₂-NH- at ~2.65 ppm).

  • Calculate the relative concentrations and conversion by comparing the integrals of the reactant and product signals to the integral of the internal standard.

NMR_Monitoring_Pathway Reactant This compound -CH2-Br signal at ~3.40 ppm Monitoring Real-Time ¹H NMR Monitoring Reactant->Monitoring Product Amine-Substituted Product -CH2-NH signal at ~2.65 ppm Product->Monitoring Data Integral Ratio vs. Time Monitoring->Data Kinetics Reaction Rate Determination Data->Kinetics

Logical pathway for real-time NMR monitoring.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and non-destructive technique that can be used for in-situ monitoring of reactions in solution. It is particularly useful for observing changes in functional groups.

Application Note: Monitoring the Conversion of the Carboxylic Acid Group

This protocol describes the use of ATR-FTIR to monitor the conversion of the carboxylic acid group of this compound into an amide.

Reaction Scheme:

Br-(CH₂)₈-COOH + R-NH₂ → Br-(CH₂)₈-CONH-R + H₂O

Table 4: Key IR Bands for Monitoring Amide Formation

Functional GroupWavenumber (cm⁻¹) - ReactantWavenumber (cm⁻¹) - ProductChange Observed During Reaction
O-H stretch (Carboxylic Acid)~3300-2500 (broad)DisappearsDecrease in band intensity
C=O stretch (Carboxylic Acid)~1710DisappearsDecrease in band intensity
C=O stretch (Amide I)-~1650Appearance and increase in intensity
N-H bend (Amide II)-~1550Appearance and increase in intensity
Experimental Protocol: In-situ ATR-FTIR Monitoring

1. Experimental Setup:

  • Use a reactor equipped with an in-situ ATR-FTIR probe.

  • Charge the reactor with this compound and a suitable solvent.

  • Submerge the ATR probe into the reaction mixture.

2. Data Acquisition:

  • Record a background spectrum of the solvent and starting material before initiating the reaction.

  • Add the amine and any coupling agents to start the reaction.

  • Collect spectra at regular intervals (e.g., every 1-2 minutes).

  • Parameters: Typically 16-32 scans per spectrum with a resolution of 4 cm⁻¹.

3. Data Analysis:

  • Monitor the disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid.

  • Track the appearance and growth of the Amide I and Amide II bands of the product.

  • Plot the peak height or area of a characteristic product peak versus time to obtain a reaction profile.

FTIR_Workflow cluster_setup Experimental Setup cluster_monitoring In-situ Monitoring cluster_analysis Data Analysis A Reactor with This compound B Insert ATR-FTIR Probe A->B C Initiate Reaction B->C D Collect Spectra over Time C->D E Monitor IR Band Changes D->E F Plot Peak Intensity vs. Time E->F G Determine Reaction Profile F->G

Workflow for in-situ ATR-FTIR reaction monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Esterification of 9-Bromononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the esterification of 9-bromononanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most common and well-established method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid (this compound) with an excess of an alcohol (e.g., ethanol or methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is reversible, and the equilibrium is typically driven towards the ester product by using a large excess of the alcohol and/or by removing the water that is formed during the reaction.[1][2]

Q2: What are some common challenges encountered during the esterification of this compound?

A2: Common challenges include incomplete conversion, slow reaction rates, and potential side reactions.[3] Incomplete conversion is often due to the reversible nature of the Fischer esterification. Slow reaction rates can be a factor, and optimizing temperature and catalyst loading is crucial. While the bromine atom in this compound is generally stable under acidic esterification conditions, prolonged reaction times at very high temperatures could potentially lead to side reactions, although this is not commonly reported.

Q3: How can I improve the yield of my esterification reaction?

A3: To improve the ester yield, you can:

  • Use a large excess of the alcohol: This shifts the reaction equilibrium towards the product side according to Le Chatelier's principle.

  • Remove water as it forms: This can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly if the reaction is run in a suitable solvent like toluene, or by using a drying agent.

  • Optimize the catalyst concentration: The amount of acid catalyst can significantly influence the reaction rate.

  • Increase the reaction temperature: Higher temperatures generally increase the reaction rate, but should be controlled to avoid potential side reactions.

Q4: Are there alternative catalysts to strong mineral acids like sulfuric acid?

A4: Yes, several alternative catalysts can be used, which may offer advantages such as easier separation and reduced corrosiveness. These include:

  • Heterogeneous solid acid catalysts: Examples include Amberlyst-15 and other sulfonic acid-functionalized resins. These catalysts are easily filtered off from the reaction mixture, simplifying purification.

  • Lewis acids: Certain Lewis acids can also catalyze the esterification.

Q5: What is a typical work-up procedure for isolating the ester product?

A5: A typical work-up procedure involves:

  • Cooling the reaction mixture.

  • Neutralizing the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extracting the ester into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing the organic layer with water and brine to remove any remaining impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Removing the solvent under reduced pressure to obtain the crude ester.

  • Further purification, if necessary, by column chromatography or distillation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient catalyst. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Water is not being effectively removed, leading to the reverse reaction (hydrolysis).1. Increase the catalyst loading incrementally. 2. Extend the reaction time and monitor the progress by TLC or GC. 3. Increase the reaction temperature in increments of 10°C. 4. If not already doing so, use a Dean-Stark apparatus to remove water azeotropically. Alternatively, ensure a large excess of the alcohol is used.
Formation of Byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities in the starting materials.1. Lower the reaction temperature. 2. Ensure the purity of this compound and the alcohol before starting the reaction.
Difficulty in Isolating the Product 1. Incomplete neutralization of the acid catalyst, leading to emulsions during work-up. 2. The ester product is partially soluble in the aqueous phase.1. Ensure complete neutralization by checking the pH of the aqueous layer. Add more base if necessary. 2. Perform multiple extractions with the organic solvent to ensure complete recovery of the ester.
Ester Product is Contaminated with Unreacted Carboxylic Acid 1. Incomplete reaction. 2. Inefficient removal of the carboxylic acid during work-up.1. Re-run the reaction under more forcing conditions (longer time, higher temperature, or more catalyst). 2. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove unreacted this compound.

Data Presentation

Table 1: Comparison of Catalysts for the Esterification of Long-Chain Carboxylic Acids (Analogous Systems)

CatalystSubstrateAlcoholMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Sulfuric Acid (H₂SO₄)8-Bromooctanoic AcidEthanol1:10 (with excess ethanol as solvent)Reflux (~78)989
Amberlyst-16Lauric Acid2-Ethylhexanol1:1.251405>98
H₂SO₄@CLauric Acid2-Ethylhexanol1:11206~90-99
Phosphotungstic AcidMethacrylic AcidTriethylene Glycol-80-110-High Activity

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Ethanol using Sulfuric Acid

This protocol is adapted from a procedure for the synthesis of ethyl 8-bromooctanoate, a close structural analog.

Materials:

  • This compound

  • Absolute Ethanol (used in excess as the solvent)

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate (or Diethyl Ether)

  • Anhydrous Sodium Sulfate

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in an excess of absolute ethanol (e.g., a 1:10 molar ratio of acid to alcohol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., approximately 0.5-2% of the mass of the carboxylic acid).

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain the reflux for 9-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the sulfuric acid. Repeat until no more gas evolution is observed.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 9-bromononanoate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Visualizations

Esterification_Workflow Experimental Workflow for Fischer Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Excess Ethanol B Add Catalytic Sulfuric Acid A->B C Reflux for 9-12 hours B->C D Monitor by TLC/GC C->D E Cool and Concentrate D->E Reaction Complete F Neutralize with NaHCO3 E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry over Na2SO4 H->I J Filter and Concentrate I->J K Vacuum Distillation or Column Chromatography J->K Troubleshooting_Logic Troubleshooting Logic for Low Conversion Start Low Conversion Observed Check_Time Is Reaction Time Sufficient? Start->Check_Time Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Temp Is Temperature Optimal? Check_Time->Check_Temp Yes End Re-evaluate and Monitor Increase_Time->End Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Catalyst Is Catalyst Loading Adequate? Check_Temp->Check_Catalyst Yes Increase_Temp->End Increase_Catalyst Increase Catalyst Loading Check_Catalyst->Increase_Catalyst No Check_Water Is Water Being Removed? Check_Catalyst->Check_Water Yes Increase_Catalyst->End Remove_Water Implement Water Removal (e.g., Dean-Stark) Check_Water->Remove_Water No Check_Water->End Yes Remove_Water->End

References

Common side reactions and byproducts with 9-Bromononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 9-Bromononanoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in nucleophilic substitution reactions?

A1: The most prevalent side reaction is elimination (E2 pathway), which competes with the desired substitution (SN2 pathway). This results in the formation of non-8-enoic acid as a byproduct. Another potential side reaction, particularly under basic conditions, is intramolecular cyclization to form γ-nonanolactone.

Q2: How can I minimize the formation of the elimination byproduct (non-8-enoic acid)?

A2: To favor substitution over elimination, consider the following:

  • Nucleophile/Base: Use a strong nucleophile that is a weak base. Bulky, strong bases will favor elimination.

  • Temperature: Lower reaction temperatures generally favor the substitution reaction. Elimination reactions are often favored by heat.

  • Solvent: Polar aprotic solvents like DMSO or THF can be good choices for SN2 reactions.

Q3: Is intramolecular cyclization to form a lactone a significant concern?

A3: Intramolecular cyclization to form γ-nonanolactone can occur, especially in the presence of a base. The carboxylate anion formed by deprotonation of the carboxylic acid can act as an intramolecular nucleophile, attacking the carbon bearing the bromine. The formation of a 10-membered ring in this case is less favorable than smaller rings, but it can still be a competing pathway under certain conditions.

Q4: How should I store this compound?

A4: this compound should be stored in a cool, dry place, typically refrigerated between 2-8°C. It is a corrosive solid, so appropriate handling precautions should be taken.

Troubleshooting Guides

Problem 1: Low yield of the desired substitution product and presence of an unsaturated byproduct.

Possible Cause: Competition from the E2 elimination reaction is likely the primary cause. This is favored by strong, bulky bases and higher temperatures.

Troubleshooting Steps:

  • Analyze the Byproduct: Use 1H NMR or GC-MS to confirm the presence of non-8-enoic acid. The 1H NMR spectrum of non-8-enoic acid will show characteristic signals for terminal vinyl protons.

  • Modify Reaction Conditions:

    • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Change the Base/Nucleophile: If possible, switch to a less sterically hindered and/or less basic nucleophile.

    • Solvent Choice: Ensure a suitable polar aprotic solvent is used to promote the SN2 pathway.

Problem 2: Formation of a neutral, less polar byproduct, especially when a base is used.

Possible Cause: Intramolecular cyclization (lactonization) to form γ-nonanolide may be occurring.

Troubleshooting Steps:

  • Characterize the Byproduct: Use techniques like GC-MS and NMR to identify the lactone. The IR spectrum would show a characteristic ester carbonyl stretch.

  • Protect the Carboxylic Acid: If the carboxylic acid functionality is not required for the reaction, consider protecting it as an ester before performing the reaction at the bromo- position. This will prevent the formation of the carboxylate nucleophile.

  • Control Basicity: Use a non-nucleophilic base or carefully control the stoichiometry of the base used.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the product distribution in reactions of this compound. The values are representative and intended to demonstrate trends.

Table 1: Influence of Nucleophile/Base on Product Distribution at a Constant Temperature

Nucleophile/BaseTypeExpected Substitution Product Yield (%)Expected Elimination Product Yield (%)
Sodium Azide (NaN3)Strong Nucleophile, Weak Base> 95< 5
Sodium Ethoxide (NaOEt)Strong Nucleophile, Strong Base60 - 7030 - 40
Potassium tert-butoxide (t-BuOK)Weak Nucleophile, Strong Bulky Base< 10> 90

Table 2: Influence of Temperature on the Reaction of this compound with Sodium Ethoxide

Temperature (°C)Expected Substitution Product Yield (%)Expected Elimination Product Yield (%)
25~75~25
50~65~35
75~50~50

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the acid-catalyzed esterification of this compound with ethanol to yield ethyl 9-bromononanoate.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 9-bromononanoate.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling of this compound

This protocol details the formation of an amide bond between this compound and benzylamine using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide).

Materials:

  • This compound

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add benzylamine (1 equivalent) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM and add this solution dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by recrystallization or column chromatography.

Protocol 3: Williamson Ether Synthesis with this compound

This protocol describes the synthesis of a phenoxy-substituted nonanoic acid via a Williamson ether synthesis.

Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (1 M aqueous solution)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0°C and carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the sodium phenoxide solution at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (this compound, Nucleophile, etc.) solvent Add Anhydrous Solvent reagents->solvent atmosphere Establish Inert Atmosphere solvent->atmosphere addition Add Reagents (Control Temperature) atmosphere->addition stirring Stir at Reaction Temperature addition->stirring monitoring Monitor Progress (TLC/GC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify Product (Chromatography/Recrystallization) concentration->purification

Caption: A generalized experimental workflow for reactions involving this compound.

troubleshooting_flowchart decision decision issue issue solution solution start Low Yield or Impure Product check_byproducts Analyze crude product (NMR, GC-MS) start->check_byproducts is_elimination Unsaturated byproduct detected? check_byproducts->is_elimination is_lactone Neutral, less polar byproduct? is_elimination->is_lactone No elimination_issue Elimination (E2) is significant is_elimination->elimination_issue Yes other_issue Other issues (e.g., starting material unreacted) is_lactone->other_issue No lactone_issue Lactonization occurred is_lactone->lactone_issue Yes solve_elimination Lower reaction temperature Use less bulky/basic nucleophile elimination_issue->solve_elimination solve_lactone Protect carboxylic acid Use non-nucleophilic base lactone_issue->solve_lactone

Caption: A troubleshooting flowchart for common issues encountered with this compound.

reaction_pathways start This compound + Nucleophile/Base subst_product Substitution Product (SN2) start->subst_product Strong Nucleophile Weak Base Low Temperature elim_product Elimination Product (E2) (non-8-enoic acid) start->elim_product Strong, Bulky Base High Temperature lactone_product Lactone Product (γ-nonanolide) start->lactone_product Intramolecular (Base present)

Caption: Competing reaction pathways for this compound.

Technical Support Center: Purifying 9-Bromononanoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 9-Bromononanoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction mixture?

A1: Common impurities can include unreacted starting materials, such as 9-bromo-1-nonanol, and byproducts from the oxidation reaction. Residual solvents from the reaction and extraction steps can also be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities.

Q3: My crude product is an oil, but this compound is a solid. What should I do?

A3: The presence of impurities can lower the melting point of a compound, causing it to appear as an oil. Purification via column chromatography is often effective in removing these impurities to yield the solid product.

Q4: I've lost my product after the workup. What are the possible reasons?

A4: There are several potential reasons for product loss during workup. Your product may be more soluble in the aqueous layer than expected; it is advisable to check all aqueous layers by thin-layer chromatography (TLC) before discarding them.[1] The product could also be volatile if residual low-boiling solvents are present.[1] Additionally, if a filtration step was involved, the product might have adsorbed onto the filtration medium.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Emulsion formation during extraction The organic and aqueous layers have similar densities, or surfactants are present.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Allow the mixture to stand for a prolonged period. - Filter the entire mixture through a pad of Celite.
Colored organic layer after washing Residual halogen reagents from the reaction.Wash the organic layer with a sodium thiosulfate solution. This should decolorize the solution.[2]
No precipitate forms during acid/base workup The pH of the aqueous layer is not optimal for precipitation, or the product concentration is too low.- Ensure the aqueous layer is acidified to a pH of 1 using a 10% H2SO4 solution to fully protonate the carboxylic acid.[3] - If the product concentration is low, perform additional extractions with an organic solvent.
Crude NMR spectrum is complex and uninterpretable Presence of multiple impurities or residual solvents.Crude NMR is not always a reliable indicator of reaction success. Proceed with a purification step like column chromatography and then acquire an NMR spectrum of the purified fractions.
TLC shows a different spot after workup The product may be unstable to the acidic or basic conditions used during the workup.Test the stability of your product by exposing a small sample of the crude reaction mixture to the workup conditions and monitoring by TLC. If instability is confirmed, consider alternative, milder workup procedures.

Experimental Protocols

Silica Gel Column Chromatography

This method is effective for separating this compound from non-polar impurities and unreacted starting materials.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. A common system is a mixture of petroleum ether and ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Parameter Value
Stationary Phase Silica Gel
Mobile Phase (Eluent) Petroleum Ether : Ethyl Acetate (5:1)
Aqueous Workup and Extraction

This protocol is a standard procedure to separate the acidic product from neutral and basic impurities.

Methodology:

  • Quenching: If the reaction involves strong reagents, it may need to be quenched. For instance, after a TEMPO-mediated oxidation, 2-propanol is added to quench the reaction.

  • Extraction: The combined organic layers are washed with water and then extracted with a saturated potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) solution. The basic wash deprotonates the carboxylic acid, transferring it to the aqueous layer.

  • Acidification: The combined aqueous layers are then acidified to a pH of 1 with a 10% sulfuric acid (H2SO4) solution. This protonates the carboxylate, making the this compound insoluble in the aqueous layer.

  • Back Extraction: The acidified aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate (AcOEt) or dichloromethane (CH2Cl2).

  • Washing and Drying: The combined organic layers from the back extraction are washed with water and brine, then dried over a drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

  • Concentration: The solvent is removed in vacuo to yield the crude this compound.

Visualized Workflows

G cluster_0 Silica Gel Column Chromatography Workflow prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Product pack_column->load_sample elute Elute with Petroleum Ether: Ethyl Acetate (5:1) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Purified This compound evaporate->pure_product G cluster_1 Aqueous Workup and Extraction Workflow quench Quench Reaction (if necessary) extract_base Extract with Saturated K2CO3 or NaHCO3 Solution quench->extract_base separate_layers1 Separate Aqueous and Organic Layers extract_base->separate_layers1 acidify Acidify Aqueous Layer to pH 1 with 10% H2SO4 separate_layers1->acidify back_extract Back-extract with Organic Solvent acidify->back_extract separate_layers2 Separate Aqueous and Organic Layers back_extract->separate_layers2 wash_dry Wash Organic Layer with Water and Brine, then Dry separate_layers2->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate crude_product Crude This compound concentrate->crude_product

References

Troubleshooting low yields in PROTAC synthesis with 9-Bromononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Proteolysis Targeting Chimera (PROTAC) synthesis when utilizing 9-Bromononanoic Acid as a linker precursor.

Frequently Asked Questions (FAQs)

Q1: What is this compound typically used for in PROTAC synthesis?

A1: this compound serves as a bifunctional linker precursor. The carboxylic acid moiety is typically used to form an amide or ester bond with a warhead (ligand for the protein of interest) or an E3 ligase ligand. The terminal bromine atom provides a reactive handle for subsequent nucleophilic substitution to connect the other component of the PROTAC, thus forming the complete heterobifunctional molecule.

Q2: What are the main challenges associated with using a long alkyl chain linker like the one derived from this compound?

A2: Long alkyl chains, such as the C9 chain from this compound, can significantly increase the lipophilicity of the PROTAC. This can lead to poor aqueous solubility, making purification and handling difficult.[1][2] It may also impact cell permeability and overall pharmacokinetic properties.[3][4][5] Furthermore, the flexibility of a long alkyl linker can sometimes be detrimental to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

Q3: What are the common coupling reactions for the carboxylic acid group of this compound?

A3: The most common reaction is amide bond formation with an amine-functionalized warhead or E3 ligase ligand. This is typically achieved using standard coupling reagents such as HATU, HBTU, or EDC with additives like HOBt or DMAP. Esterification with a hydroxyl-functionalized binding element is another possibility.

Q4: How is the bromo- functionality of the linker utilized in the synthesis?

A4: The terminal bromine atom is a good leaving group for SN2 reactions. It is commonly reacted with a nucleophilic group (e.g., an amine or a phenol) on the corresponding binding partner to complete the PROTAC synthesis.

Troubleshooting Guide for Low Yields

Low yields in PROTAC synthesis using this compound can arise from several factors, from the initial coupling of the carboxylic acid to the final linkage via the bromo- group. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low Yield in the Initial Amide Coupling of this compound

Possible Causes and Solutions:

  • Suboptimal Coupling Reagents or Conditions: The choice of coupling reagent and reaction conditions is critical.

  • Moisture Contamination: Water can hydrolyze activated esters and coupling reagents, leading to low yields.

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, resulting in slow or incomplete reactions.

  • Side Reactions of the Carboxylic Acid: The formation of symmetrical anhydrides can sometimes occur.

Troubleshooting Table for Amide Coupling:

ParameterStandard ConditionTroubleshooting ActionExpected Outcome
Coupling Reagent HATU (1.2 eq)Try alternative reagents like HBTU, COMU, or EDC/HOBt.Improved yield with a more suitable reagent for the specific substrates.
Base DIPEA (2-3 eq)Use a non-nucleophilic base like 2,4,6-collidine or N-methylmorpholine. Ensure the base is fresh and anhydrous.Minimized side reactions and improved conversion.
Solvent Anhydrous DMF or DCMEnsure the solvent is rigorously dried. Consider other anhydrous polar aprotic solvents like NMP or DMA.Reduced hydrolysis of intermediates and increased yield.
Temperature 0 °C to room temperatureFor sluggish reactions, consider gentle heating (40-50 °C). For suspected side reactions, run the reaction at lower temperatures (-10 °C to 0 °C).Optimized reaction rate and minimized byproduct formation.
Reaction Time 4-12 hoursMonitor the reaction by TLC or LC-MS. Extend the reaction time if starting materials are still present.Drive the reaction to completion.
Problem 2: Low Yield in the Nucleophilic Substitution of the Bromo-Linker

Possible Causes and Solutions:

  • Poor Nucleophilicity of the Coupling Partner: Similar to amide coupling, a weak nucleophile will react slowly.

  • Steric Hindrance: A sterically hindered nucleophile or a crowded reaction center can impede the SN2 reaction.

  • Intramolecular Cyclization: The carboxyl-activated intermediate or the final product could potentially undergo intramolecular cyclization, especially if the other end of the molecule has a suitably positioned nucleophile.

  • Polymerization: As a bifunctional molecule, this compound derivatives can potentially undergo self-condensation or polymerization under certain conditions.

Troubleshooting Table for Nucleophilic Substitution:

ParameterStandard ConditionTroubleshooting ActionExpected Outcome
Base K₂CO₃ or Cs₂CO₃For weaker nucleophiles, consider a stronger, non-nucleophilic base like DBU.Increased deprotonation of the nucleophile and faster reaction rate.
Solvent Acetonitrile or DMFUse a polar aprotic solvent that can solvate the cation of the base and not interfere with the SN2 reaction.Enhanced reaction kinetics.
Temperature 60-80 °CIncrease the temperature to overcome activation energy barriers for sluggish reactions.Improved conversion rate.
Additives NoneThe addition of a catalytic amount of sodium or potassium iodide can promote the reaction via the Finkelstein reaction.In situ formation of a more reactive iodo-linker, leading to higher yields.
Concentration 0.1 MFor suspected intermolecular side reactions like polymerization, run the reaction at a lower concentration (e.g., 0.01-0.05 M).Favoring the desired intramolecular reaction over intermolecular side reactions.
Problem 3: Difficulty in Purification and Low Isolated Yield

Possible Causes and Solutions:

  • Poor Solubility: The long, lipophilic C9 alkyl chain can significantly reduce the solubility of the PROTAC in common purification solvents.

  • Formation of Closely Eluting Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging.

Troubleshooting Table for Purification:

IssueStandard ApproachTroubleshooting ActionExpected Outcome
Poor Solubility Reverse-phase HPLC with ACN/H₂OAdd modifiers like formic acid or TFA to improve solubility. Consider alternative solvent systems like methanol/water or THF/water. Use a less polar stationary phase if the compound is highly lipophilic.Improved peak shape and recovery from the column.
Streaking on Silica Gel Normal-phase chromatography with Hex/EtOAc or DCM/MeOHAdd a small percentage of a polar solvent like methanol or a base like triethylamine to the eluent to reduce tailing.Sharper peaks and better separation.
Persistent Impurities Column chromatographyConsider alternative purification techniques such as preparative TLC, size-exclusion chromatography, or crystallization.Higher purity of the final product.

Experimental Protocols

General Protocol for Amide Coupling of this compound
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C, add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq).

  • Stir the mixture for 15-30 minutes at 0 °C to activate the carboxylic acid.

  • Add the amine-containing warhead or E3 ligase ligand (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Nucleophilic Substitution of the Bromo-Linker
  • To a solution of the bromo-linker intermediate (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile (0.05 M), add the nucleophilic coupling partner (amine or phenol, 1.2 eq).

  • Add a suitable base (e.g., K₂CO₃, 3.0 eq for amines; Cs₂CO₃, 2.0 eq for phenols).

  • For less reactive bromides, consider adding a catalytic amount of KI (0.1 eq).

  • Heat the reaction mixture to 60-90 °C and stir for 6-24 hours, monitoring the progress by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by an appropriate chromatographic method.

Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow with this compound cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nucleophilic Substitution start This compound + Amine-Ligand reagents1 Coupling Reagent (HATU) Base (DIPEA) Solvent (DMF) start->reagents1 product1 Bromo-Linker-Ligand Intermediate reagents1->product1 product1_ref Bromo-Linker-Ligand Intermediate reagents2 Base (Cs2CO3) Solvent (ACN) Heat product1_ref->reagents2 nucleophile Nucleophilic Ligand (e.g., Phenol-E3 Ligand) nucleophile->reagents2 final_protac Final PROTAC reagents2->final_protac

Caption: General synthetic workflow for PROTAC synthesis using this compound.

Troubleshooting_Low_Yields Troubleshooting Decision Tree for Low Yields cluster_check Problem Identification cluster_amide Amide Coupling Issues cluster_sn2 Nucleophilic Substitution Issues cluster_purification Purification Issues start Low PROTAC Yield check_step Which step has low yield? start->check_step amide_issues Incomplete reaction? Side products? check_step->amide_issues Amide Coupling sn2_issues Incomplete reaction? Side products? check_step->sn2_issues SN2 Reaction purification_issues Poor solubility? Co-eluting impurities? check_step->purification_issues Purification optimize_coupling Optimize coupling agent, base, solvent, temp. amide_issues->optimize_coupling Incomplete check_reagents Check reagent purity and ensure anhydrous conditions amide_issues->check_reagents Side Products optimize_sn2 Increase temp, change base, add KI catalyst sn2_issues->optimize_sn2 Incomplete check_side_reactions Consider intramolecular cyclization or polymerization. Use dilute conditions. sn2_issues->check_side_reactions Side Products optimize_hplc Modify HPLC method (solvents, additives, column) purification_issues->optimize_hplc Solubility alt_purification Try alternative purification (prep-TLC, crystallization) purification_issues->alt_purification Impurities

Caption: A decision tree to troubleshoot low yields in PROTAC synthesis.

References

Preventing dimerization of 9-Bromononanoic Acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-bromonanoic acid and its derivatives. The focus is on preventing undesired dimerization and addressing common experimental challenges.

FAQs - Frequently Asked Questions

Q1: What is the primary cause of dimerization of 9-bromononanoic acid?

A1: The primary cause of dimerization is an intermolecular Williamson ether synthesis-type reaction. In this reaction, the carboxylate of one molecule of this compound acts as a nucleophile and attacks the carbon bearing the bromine atom on another molecule. This results in the formation of an ester dimer. This is more likely to occur in the presence of a base, which deprotonates the carboxylic acid to form the more nucleophilic carboxylate.

Q2: How can I prevent the dimerization of this compound during a reaction?

A2: The most effective way to prevent dimerization is to protect the carboxylic acid functional group, typically by converting it into an ester (e.g., a methyl or ethyl ester). This eliminates the nucleophilic carboxylate, thus preventing the intermolecular reaction.

Q3: What are the common protecting groups for this compound?

A3: Common protecting groups for the carboxylic acid functionality are methyl and ethyl esters due to their relative stability and the availability of straightforward protection and deprotection protocols.

Q4: Under what conditions is dimerization more likely to occur?

A4: Dimerization is an intermolecular process, and its rate is dependent on the concentration of the reactants. Therefore, higher concentrations of this compound will favor dimerization. Conversely, performing reactions at high dilution can favor intramolecular reactions, such as lactonization, over intermolecular dimerization.

Q5: How can I detect if my sample of a this compound derivative contains dimers?

A5: Dimerization can be detected using several analytical techniques:

  • Mass Spectrometry (MS): The presence of a peak corresponding to double the molecular weight of your expected product (minus HBr) is a strong indication of a dimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dimerization will result in a more complex NMR spectrum with new signals, particularly in the region of the carbon chain attached to the ester oxygen.

  • Chromatography (TLC, GC, HPLC): The dimer will have a different polarity and size compared to the monomer, resulting in a separate spot or peak.

Troubleshooting Guides

Issue 1: Low yield of the desired monomeric product, with evidence of a high molecular weight byproduct.
Possible Cause Suggested Solution
Intermolecular reaction (dimerization) is occurring. Protect the carboxylic acid group as an ester before proceeding with your reaction. If you must use the free acid, conduct the reaction under high-dilution conditions to favor intramolecular reactions or reduce the rate of intermolecular reactions.
Reaction concentration is too high. Reduce the concentration of your reactants. See the table below for the expected effect of concentration on dimerization.
Presence of a base. If your reaction conditions require a base, consider using a non-nucleophilic, sterically hindered base to minimize the deprotonation of the carboxylic acid.

Expected Impact of Concentration on Dimerization (Qualitative)

ConcentrationProbability of Intermolecular Reaction (Dimerization)Probability of Intramolecular Reaction (e.g., Lactonization)
HighHighLow
MediumModerateModerate
LowLowHigh
Issue 2: Difficulty in purifying the desired product from a suspected dimer.
Possible Cause Suggested Solution
Similar polarities of the monomer and dimer. Utilize column chromatography with a shallow solvent gradient to improve separation. Different stationary and mobile phases can also be explored.
Dimer is chemically stable. If purification is not feasible, consider cleaving the dimer back to the monomer. The ester linkage of the dimer can be hydrolyzed under acidic or basic conditions. A detailed protocol for ester hydrolysis is provided below.

Experimental Protocols

Protocol 1: Esterification of this compound (Ethyl Esterification)

This protocol describes the protection of the carboxylic acid group of this compound as an ethyl ester to prevent dimerization.

Materials:

  • This compound

  • Absolute ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a 5-10 fold excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of the carboxylic acid). Alternatively, for a milder reaction, thionyl chloride (1.1 equivalents) can be added dropwise at 0°C.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 9-bromononanoate.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 85-95%

Protocol 2: Hydrolysis of Ester Dimer to Monomer

This protocol describes the cleavage of the ester bond in the dimer of this compound to regenerate the monomer.

Materials:

  • Dimer of this compound

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH) or 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Basic Hydrolysis):

  • Dissolve the dimer in methanol or a mixture of THF and water.

  • Add an excess of 1 M NaOH solution (e.g., 2-3 equivalents).

  • Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 1-2 with 1 M HCl.

  • Extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the this compound monomer.

Visualizations

Dimerization_Pathway cluster_prevention Prevention Strategy Protecting_Group Protect Carboxylic Acid (Esterification) 9-BNA_Protected Protected 9-BNA (e.g., Ethyl Ester) Protecting_Group->9-BNA_Protected Yields 9-BNA This compound (Monomer) 9-BNA->Protecting_Group Leads to Reaction_Conditions High Concentration Presence of Base 9-BNA->Reaction_Conditions Subjected to Dimer Ester Dimer Reaction_Conditions->Dimer Favors Intermolecular Reaction Desired_Reaction Desired Synthesis 9-BNA_Protected->Desired_Reaction Used in Monomeric_Product Monomeric Product Desired_Reaction->Monomeric_Product Yields

Caption: Logical workflow for preventing dimerization of this compound.

Troubleshooting_Workflow Start Low Yield or High MW Impurity? Check_MS Analyze by Mass Spec See a peak at ~2x MW? Start->Check_MS Yes_Dimer Dimerization Confirmed Check_MS->Yes_Dimer Yes No_Dimer Other Side Reaction Check_MS->No_Dimer No Protect Protect Carboxylic Acid (See Protocol 1) Yes_Dimer->Protect For Future Reactions Dilute Lower Reaction Concentration Yes_Dimer->Dilute For Future Reactions Cleave Cleave Dimer (See Protocol 2) Yes_Dimer->Cleave For Existing Mixture Purify Optimize Purification (e.g., Column Chromatography) Yes_Dimer->Purify For Existing Mixture

Caption: Troubleshooting workflow for suspected dimerization.

Removal of unreacted 9-Bromononanoic Acid from product mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 9-bromononanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the removal of unreacted this compound from product mixtures.

Troubleshooting Guides

This section provides solutions to common issues encountered during the purification of this compound.

Acid-Base Extraction

Q1: After adding a base to my organic layer containing this compound and my neutral product, I'm not seeing a clear separation of layers. What could be the issue?

A1: Emulsion formation is a common problem during acid-base extraction. This can be caused by vigorous shaking or the presence of surfactants. To resolve this, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of shaking it vigorously.

  • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[1]

  • If the emulsion persists, you can try passing the mixture through a pad of celite or filter paper.

Q2: I've extracted my organic layer with a basic solution, but I'm getting a low recovery of my neutral product in the organic phase. Where did my product go?

A2: There are a few possibilities for low recovery of your neutral product:

  • Incomplete Extraction: You may not have used enough basic solution to fully deprotonate and extract all the this compound. Perform another extraction with fresh basic solution.

  • Product Solubility: Your neutral product might have some solubility in the aqueous basic solution. To minimize this, you can perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent.

  • Accidental Loss: During the separation of layers, some of the organic layer containing your product may have been inadvertently discarded with the aqueous layer. Ensure a clean separation.

Q3: After acidifying the aqueous layer to recover the this compound, no precipitate is forming. Why?

A3: This could be due to several factors:

  • Insufficient Acidification: The pH of the aqueous solution may not be low enough to fully protonate the carboxylate salt of this compound. Check the pH with litmus paper or a pH meter and add more acid if necessary to reach a pH of 1-2.[2]

  • High Solubility: this compound has some solubility in water, especially if the volume of water is large. If the concentration is too low, it may not precipitate. You can try to concentrate the aqueous solution by evaporation before acidification or extract the acidified aqueous solution with an organic solvent like diethyl ether or dichloromethane to recover the acid.[3]

  • Low Concentration: If the initial amount of unreacted this compound was very low, the resulting precipitate might be difficult to see.

Column Chromatography

Q1: My this compound is eluting much faster than expected from the silica gel column, even with a non-polar eluent.

A1: This phenomenon, known as "acid streaking" or premature elution, can occur with acidic compounds on silica gel. Silica gel is slightly acidic, and this can cause the acidic analyte to travel with the solvent front. To mitigate this, you can add a small amount of a volatile acid, like acetic acid (0.1-1%), to your eluent system. This will saturate the acidic sites on the silica gel and allow for better separation based on polarity. Alternatively, for separating from a neutral compound, adding a small amount of a base like triethylamine (0.1%) can help the carboxylic acid stick to the silica gel more strongly.

Q2: I'm seeing significant tailing of the this compound peak during column chromatography.

A2: Tailing is often caused by strong interactions between the analyte and the stationary phase. For acidic compounds like this compound on silica gel, this is a common issue. Here are some solutions:

  • Acidify the Mobile Phase: As mentioned above, adding a small amount of acetic acid to the eluent can reduce tailing by minimizing the ionic interactions between the carboxylic acid and the silica.

  • Use a Different Stationary Phase: Consider using a reverse-phase (C18) column where tailing of acidic compounds is often less of an issue.

  • Optimize Loading: Overloading the column can lead to tailing. Ensure you are not exceeding the column's sample capacity.

Q3: After running my column, I have fractions that contain both my product and this compound, despite seeing good separation on TLC.

A3: This can be frustrating, but there are a few potential causes:

  • Column Overloading: Even if the TLC looks good, overloading a preparative column can lead to broader peaks that overlap.

  • Improper Packing: A poorly packed column with channels or cracks will result in poor separation. Ensure your column is packed uniformly.

  • Choice of Eluent: The eluent system that gives good separation on TLC may not always translate perfectly to column chromatography. You may need to use a slightly less polar eluent for the column to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is the best method to remove a large amount of unreacted this compound?

A1: For large quantities, acid-base extraction is generally the most efficient method. It allows for the bulk removal of the acidic impurity by converting it into its water-soluble salt, which can then be easily separated from the neutral organic product.[4]

Q2: How can I remove trace amounts of this compound?

A2: For removing trace amounts, column chromatography is often the preferred method as it offers high resolution. Recrystallization can also be effective if a suitable solvent system is found where the this compound is either much more or much less soluble than the desired product.

Q3: How do I know if my final product is free of this compound?

A3: You can use several analytical techniques to assess the purity of your product:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of the starting acid. A pure product should show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample.

  • Gas Chromatography (GC): Can be used if your product and the acid are volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of characteristic peaks of this compound in the NMR spectrum of your product would indicate contamination.

Q4: What are some common impurities I might encounter besides unreacted starting material?

A4: Depending on the reaction conditions, you might have side products. For example, if the reaction was an esterification, you could have unreacted alcohol as an impurity. If the synthesis of this compound involved the oxidation of 9-bromo-1-nonanol, you could have residual alcohol or over-oxidation products. These impurities can often be removed by the same purification techniques used to remove the unreacted acid.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol describes the removal of this compound from a neutral organic product.

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium 9-bromononanoate salt into a separate flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acid.

  • Wash: Wash the organic layer with brine to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the purified neutral product.

  • Acid Recovery (Optional): To recover the this compound, combine the aqueous extracts and acidify to a pH of 1-2 with a strong acid like hydrochloric acid (HCl). The this compound will precipitate and can be collected by filtration or extracted with an organic solvent.

Protocol 2: Column Chromatography

This protocol is suitable for the separation of this compound from a less polar product.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a less polar eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Analysis: Analyze the fractions by TLC to identify which ones contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol is for purifying a solid product contaminated with this compound.

  • Solvent Selection: Choose a solvent or solvent system in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the this compound has either very high or very low solubility at all temperatures. A mixture of acetone, diethyl ether, and n-hexane has been reported for the crystallization of a derivative of this compound.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization of the desired product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Thin-Layer Chromatography (TLC) Data for this compound

Mobile Phase (Hexane:Ethyl Acetate)Rf Value (approximate)Visualization Method
9:10.1 - 0.2Potassium permanganate stain
7:30.4 - 0.5Iodine vapor
1:10.6 - 0.7Bromocresol green spray

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for this compound

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected Retention Time 8-10 minutes

Table 3: Gas Chromatography (GC) Parameters for this compound (as methyl ester)

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film) or similar
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Expected Retention Time 12-15 minutes

Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product start Crude Product Mixture (Product + Unreacted this compound) extraction Acid-Base Extraction start->extraction chromatography Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization tlc TLC extraction->tlc Check Purity chromatography->tlc Monitor Fractions recrystallization->tlc Check Purity hplc HPLC tlc->hplc Confirm Purity gc GC tlc->gc Confirm Purity end Pure Product hplc->end gc->end

Caption: General workflow for the purification and analysis of a product contaminated with this compound.

troubleshooting_logic cluster_problem Identify the Problem cluster_solution Potential Solutions start Impure Product Detected problem_extraction Emulsion in Extraction? start->problem_extraction problem_chromatography Poor Separation in Column? start->problem_chromatography problem_recrystallization No Crystals Forming? start->problem_recrystallization solution_brine Add Brine problem_extraction->solution_brine solution_eluent Adjust Eluent Polarity problem_chromatography->solution_eluent solution_solvent Change Solvent / Cool Slowly problem_recrystallization->solution_solvent end Pure Product solution_brine->end Problem Solved solution_eluent->end Problem Solved solution_solvent->end Problem Solved

References

Impact of solvent choice on 9-Bromononanoic Acid reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 9-Bromononanoic Acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound is a bifunctional molecule containing two primary reactive sites: the carboxylic acid group (-COOH) and the terminal alkyl bromide (-Br). The carboxylic acid can undergo reactions such as esterification, while the alkyl bromide is susceptible to nucleophilic substitution.

Q2: How does the choice of solvent affect the reactivity of the alkyl bromide in this compound?

The reactivity of the terminal alkyl bromide is highly dependent on the solvent's ability to stabilize transition states and solvate reactants. Nucleophilic substitution at the bromine-bearing carbon can proceed via an S(_N)1 or S(_N)2 mechanism, and the solvent plays a crucial role in determining the predominant pathway.

  • Polar protic solvents (e.g., water, ethanol, methanol) can solvate both the carbocation intermediate in an S(_N)1 reaction and the nucleophile. This solvation stabilizes the carbocation, favoring the S(_N)1 pathway. However, it can also form a "solvent cage" around the nucleophile, hindering its reactivity in an S(_N)2 reaction.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are excellent choices for S(N)2 reactions.[1] They can dissolve ionic nucleophiles but do not strongly solvate the anion, leaving it "naked" and more reactive.[2] This leads to a significant increase in the rate of S(_N)2 reactions compared to polar protic solvents.[1][3]

Q3: What is the impact of solvent on the esterification of the carboxylic acid group?

For esterification reactions, such as the Fischer-Speier esterification, the solvent choice can influence the reaction equilibrium and rate.

  • Using an excess of the alcohol reactant as the solvent is a common and effective method to drive the reaction equilibrium towards the formation of the ester, in accordance with Le Chatelier's Principle.

  • Non-polar, aprotic solvents can be used, but the removal of the water byproduct is crucial to shift the equilibrium.

  • Dipolar aprotic solvents like DMSO have been shown to provide kinetic advantages in some base-catalyzed esterification reactions, leading to higher yields and shorter reaction times.

Q4: Can intramolecular reactions occur with this compound, and how does solvent choice play a role?

Yes, intramolecular cyclization is a potential and significant side reaction, leading to the formation of a 10-membered lactone (10-nonanolide). This occurs when the carboxylate anion acts as an intramolecular nucleophile, attacking the terminal carbon bearing the bromine.

The choice of solvent can influence the competition between this intramolecular reaction and the desired intermolecular reaction. Generally, reactions run at high dilution favor intramolecular pathways. The polarity of the solvent can also play a role, with polar aprotic solvents potentially facilitating the intramolecular S(_N)2 reaction by enhancing the nucleophilicity of the carboxylate.

Troubleshooting Guides

Issue 1: Low yield in nucleophilic substitution at the alkyl bromide.
Possible Cause Troubleshooting Steps
Inappropriate solvent choice for the desired mechanism. For S(_N)2 reactions with strong nucleophiles, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophile reactivity. If an S(_N)1 reaction is desired (e.g., with a weak nucleophile), a polar protic solvent like ethanol or water may be more suitable.
Competing elimination reaction (E2). This is more likely with sterically hindered or strong, non-nucleophilic bases. Using a less basic nucleophile or a solvent that disfavors E2, such as a polar aprotic solvent, can help.
Intramolecular cyclization to form a lactone. If the desired reaction is intermolecular, use a higher concentration of the external nucleophile and consider a solvent that may disfavor the cyclization, although this can be challenging. Protecting the carboxylic acid group prior to the nucleophilic substitution is a more robust strategy.
Poor solubility of reactants. Ensure that both this compound and the nucleophile are sufficiently soluble in the chosen solvent at the reaction temperature.
Issue 2: Incomplete esterification of the carboxylic acid.
Possible Cause Troubleshooting Steps
Reaction has reached equilibrium. Use a large excess of the alcohol as the solvent to drive the reaction to completion. Alternatively, remove water as it is formed using a Dean-Stark apparatus, particularly when using a non-alcoholic solvent.
Insufficient catalyst. Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Low reaction temperature. Increase the reaction temperature to improve the reaction rate. Refluxing is common for Fischer esterifications.
Steric hindrance. If using a sterically hindered alcohol, a different esterification method, such as using an activating agent for the carboxylic acid (e.g., DCC coupling), may be necessary.

Data Presentation

Table 1: Expected Relative Rates of S(_N)2 Reaction of this compound with Sodium Azide in Various Solvents.

SolventSolvent TypeDielectric Constant (ε)Expected Relative Rate
MethanolPolar Protic32.71
EthanolPolar Protic24.50.5
WaterPolar Protic80.1< 0.1
AcetonePolar Aprotic20.7500
AcetonitrilePolar Aprotic37.51000
DMFPolar Aprotic36.72800
DMSOPolar Aprotic46.7> 5000

Note: These are illustrative values based on general principles of solvent effects on S(_N)2 reactions. Actual rates will vary depending on specific reaction conditions.

Table 2: Illustrative Yields for the Fischer Esterification of this compound with Ethanol.

Solvent SystemReaction ConditionsTypical Yield (%)
Excess EthanolReflux, cat. H₂SO₄, 24h85-95
TolueneReflux, cat. p-TsOH, Dean-Stark, 24h80-90
No Solvent1.1 eq. Ethanol, cat. H₂SO₄, 100°C, 24h60-70

Experimental Protocols

Protocol 1: Fischer Esterification of this compound in Excess Ethanol
  • Materials: this compound (1.0 eq), absolute ethanol, concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq).

  • Procedure: a. Dissolve this compound in a sufficient volume of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer. b. Slowly add the concentrated sulfuric acid to the solution while stirring. c. Attach a reflux condenser and heat the mixture to a gentle reflux. d. Monitor the reaction progress by TLC or GC analysis. e. Upon completion, allow the mixture to cool to room temperature. f. Remove the excess ethanol under reduced pressure. g. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 9-bromononanoate. i. Purify the product by column chromatography or distillation if necessary.

Protocol 2: S(_N)2 Reaction of this compound with Sodium Cyanide in DMF
  • Materials: this compound (1.0 eq), sodium cyanide (1.1 eq), dry N,N-dimethylformamide (DMF).

  • Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in dry DMF. b. Add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. c. Stir the reaction mixture at room temperature or gently heat (e.g., 50-60°C) to increase the reaction rate. d. Monitor the reaction by TLC or LC-MS. e. Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. The product, 9-cyanononanoic acid, can be purified by crystallization or column chromatography.

Visualizations

reaction_pathways cluster_intermolecular Intermolecular Reactions cluster_intramolecular Intramolecular Reaction 9-Bromononanoic_Acid This compound Esterification Esterification (e.g., with ROH) 9-Bromononanoic_Acid->Esterification Alcohol, Acid Catalyst SN2_Substitution SN2 Substitution (e.g., with Nu-) 9-Bromononanoic_Acid->SN2_Substitution Nucleophile Lactonization Lactonization 9-Bromononanoic_Acid->Lactonization Base or Heat (favored at high dilution) Ester_Product Ester_Product Esterification->Ester_Product Product Substituted_Product Substituted_Product SN2_Substitution->Substituted_Product Product Lactone_Product Lactone_Product Lactonization->Lactone_Product Product

Caption: Reaction pathways of this compound.

troubleshooting_workflow start Low Yield in Reaction reaction_type What is the intended reaction? start->reaction_type check_sn2_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? reaction_type->check_sn2_solvent SN2 Substitution check_ester_equilibrium Is an excess of alcohol used as solvent or is water being removed? reaction_type->check_ester_equilibrium Esterification use_polar_aprotic Switch to a polar aprotic solvent. check_sn2_solvent->use_polar_aprotic No check_side_reactions Consider intramolecular cyclization. Is the carboxylic acid protected? check_sn2_solvent->check_side_reactions Yes optimize_conditions Further optimize temperature, concentration, and catalyst. check_ester_equilibrium->optimize_conditions Yes drive_equilibrium Use excess alcohol as solvent or employ a Dean-Stark trap. check_ester_equilibrium->drive_equilibrium No protect_acid Protect the carboxylic acid group before the SN2 reaction. check_side_reactions->protect_acid No check_side_reactions->optimize_conditions Yes

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: 9-Bromononanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning temperature control in reactions involving 9-bromonanoic acid. Proper temperature management is critical for ensuring optimal reaction outcomes, including yield, purity, and reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the general storage temperature recommendations for 9-bromononanoic acid?

A1: this compound should be stored in a cool and dry place, with recommended temperatures ranging from 2-8°C to 10-25°C, depending on the supplier.[1][2] It is crucial to store it in a tightly sealed container to prevent degradation.

Q2: Why is precise temperature control important in the synthesis of this compound?

A2: Precise temperature control is essential to manage reaction kinetics and minimize the formation of byproducts. For instance, in the oxidation of 9-bromo-1-nonanol, initial cooling to 0°C is necessary to control the exothermic reaction upon the addition of reagents.[3][4] Subsequently, allowing the reaction to proceed at room temperature and then heating it ensures the reaction goes to completion.[3]

Q3: My esterification of this compound is proceeding slowly. Should I increase the temperature?

A3: While increasing the temperature can accelerate the reaction rate, it may also lead to side reactions, such as decomposition or the formation of elimination byproducts. For the esterification of similar long-chain acids, temperatures around 75°C to 90°C have been reported to be effective. It is advisable to first ensure that the catalyst is active and that water is being effectively removed from the reaction mixture before significantly increasing the temperature.

Q4: I am observing a low yield in my nucleophilic substitution reaction with this compound. Could temperature be the issue?

A4: Yes, temperature is a critical parameter in nucleophilic substitution reactions. The optimal temperature will depend on the specific nucleophile and solvent used. If the temperature is too low, the reaction may be too slow to proceed at a reasonable rate. Conversely, if the temperature is too high, it can promote competing elimination reactions, which will reduce the yield of the desired substitution product. It is recommended to perform small-scale trials at different temperatures to determine the optimal conditions for your specific reaction.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound from 9-Bromo-1-nonanol
Potential Cause Troubleshooting Step
Inadequate initial cooling Ensure the reaction mixture is cooled to 0°C before the addition of oxidizing agents to prevent uncontrolled exothermic reactions and byproduct formation.
Premature heating Follow the protocol of stirring at 0°C for the specified time (e.g., 30 minutes) before allowing the reaction to warm to room temperature.
Insufficient heating during the final step If the protocol requires a final heating step (e.g., to 80°C), ensure this temperature is reached and maintained for the specified duration to drive the reaction to completion.
Reaction time too short Verify that the reaction has been allowed to stir for the full recommended time at each temperature stage.
Issue 2: Formation of Impurities During Esterification
Potential Cause Troubleshooting Step
Excessive reaction temperature Lower the reaction temperature. High temperatures can cause decomposition of the starting material or product.
Presence of water Ensure all reagents and glassware are dry. Use a Dean-Stark apparatus or other methods to remove water as it is formed during the reaction.
Incorrect catalyst concentration Optimize the catalyst concentration as too much or too little can affect the reaction outcome.

Experimental Protocols

Synthesis of this compound via Oxidation of 9-Bromo-1-nonanol

This protocol is based on a common synthetic route.

Materials:

  • 9-bromo-1-nonanol

  • Acetone

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Bromide (NaBr)

  • 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)

  • Trichloroisocyanuric acid

  • 2-propanol

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 9-bromo-1-nonanol in acetone and cool the solution to 0°C in an ice bath.

  • Sequentially add saturated NaHCO₃ solution, NaBr, and TEMPO to the cooled solution.

  • Add trichloroisocyanuric acid in portions while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3 hours.

  • Cool the mixture back down to 0°C and slowly add 2-propanol. Stir for an additional 30 minutes at 0°C.

  • Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

  • Add water and dichloromethane to the residue to partition the product.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.

Visualizations

Synthesis_Workflow Workflow for the Synthesis of this compound A 1. Dissolve 9-bromo-1-nonanol in Acetone B 2. Cool to 0°C A->B C 3. Add NaHCO3, NaBr, TEMPO B->C D 4. Add Trichloroisocyanuric Acid (Maintain 0°C) C->D E 5. Stir at 0°C for 30 min D->E F 6. Warm to Room Temperature & Stir for 3h E->F G 7. Cool to 0°C & Quench with 2-propanol F->G H 8. Workup (Filtration, Extraction, Drying, Concentration) G->H I This compound H->I

Caption: A flowchart illustrating the key temperature-controlled steps in the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield in Synthesis Problem Low Yield of This compound Check1 Was initial temperature 0°C? Problem->Check1 Check2 Was the reaction stirred long enough at each temp? Problem->Check2 Check3 Was the final heating step performed correctly? Problem->Check3 Solution1 Optimize cooling protocol Check1->Solution1 No Solution2 Adhere to specified reaction times Check2->Solution2 No Solution3 Ensure correct final temperature and duration Check3->Solution3 No

Caption: A logical diagram for troubleshooting low yields based on temperature-related process parameters.

References

Technical Support Center: Base Selection for Efficient Deprotonation of 9-Bromononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of an appropriate base for the efficient deprotonation of 9-bromononanoic acid. This resource includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary consideration when selecting a base to deprotonate this compound?

A1: The fundamental principle for selecting a base is to choose one whose conjugate acid has a pKa value significantly higher than that of this compound. The predicted pKa of this compound is approximately 4.78. For effective and essentially complete deprotonation, the conjugate acid of the chosen base should ideally have a pKa at least 2-3 units higher than 4.78. This ensures that the acid-base equilibrium lies far to the side of the carboxylate salt product.

Q2: What are some suitable bases for the deprotonation of this compound?

A2: A variety of bases can be used, ranging from mild to strong. The choice will depend on the desired reaction conditions and the subsequent steps in your synthesis. Suitable bases include:

  • Inorganic bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium bicarbonate (NaHCO₃).

  • Organic bases: Triethylamine (Et₃N), diisopropylethylamine (DIPEA), and 1,8-diazabicycloundec-7-ene (DBU).

The selection should be guided by the pKa of the base's conjugate acid (see Table 1).

Q3: Are there any potential side reactions to be aware of when deprotonating this compound?

A3: Yes, due to the presence of the bromine atom, two main side reactions are possible, especially with stronger bases and/or elevated temperatures:

  • Intramolecular Cyclization (Lactonization): The resulting carboxylate can act as an intramolecular nucleophile, attacking the carbon bearing the bromine atom to form a 10-membered lactone. This is an intramolecular Williamson ether synthesis-type reaction.

  • Elimination (E2 Reaction): A strong, sterically hindered base can promote the elimination of HBr to form a non-9-enoic acid.

The likelihood of these side reactions depends on the base strength, steric hindrance of the base, solvent, and reaction temperature.

Q4: How can I monitor the progress of the deprotonation reaction?

A4: The deprotonation can be monitored by several methods:

  • pH Measurement: If the reaction is performed in an aqueous or protic solvent, the pH of the solution will increase as the carboxylic acid is consumed.

  • Thin-Layer Chromatography (TLC): The carboxylate salt will have a different Rf value than the starting carboxylic acid. Typically, the salt will remain at the baseline in many common solvent systems.

  • Infrared (IR) Spectroscopy: The characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear, and the C=O stretch will shift from ~1710 cm⁻¹ to a lower frequency (~1610-1550 cm⁻¹) for the carboxylate.

Base Selection Guide

For efficient deprotonation, the equilibrium of the acid-base reaction should favor the formation of the carboxylate salt. This is achieved when the conjugate acid of the base used is a weaker acid (has a higher pKa) than this compound.

Quantitative Data for Base Selection
Base Conjugate Acid pKa of Conjugate Acid Suitability for Deprotonation Potential for Side Reactions
Sodium Bicarbonate (NaHCO₃)Carbonic Acid (H₂CO₃)6.35Suitable, mild conditionsLow
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)10.33Very SuitableLow to Moderate
Sodium Hydroxide (NaOH)Water (H₂O)15.7Highly SuitableModerate to High, especially with heat
Triethylamine (Et₃N)Triethylammonium (Et₃NH⁺)10.75Very SuitableLow to Moderate
DBUDBUH⁺~12Highly SuitableModerate, can promote elimination

Note: pKa values are approximate and can vary with solvent and temperature.

Experimental Protocols

Protocol 1: Deprotonation using a Mild Inorganic Base (e.g., Sodium Bicarbonate)

This protocol is suitable for applications where subsequent reactions are compatible with aqueous conditions and a mild base is sufficient.

Materials:

  • This compound

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Dissolve a known quantity of this compound in a suitable volume of deionized water. Gentle heating may be required to aid dissolution.

  • Slowly add a stoichiometric equivalent (or a slight excess, e.g., 1.1 equivalents) of sodium bicarbonate to the stirring solution at room temperature.

  • Observe for effervescence (evolution of CO₂ gas), which indicates the reaction is proceeding.

  • Continue stirring until the effervescence ceases.

  • Monitor the pH of the solution. A final pH of ~7-8 indicates successful deprotonation.

  • The resulting aqueous solution of sodium 9-bromononanoate can be used directly in subsequent steps or the product can be isolated by removal of water under reduced pressure.

Protocol 2: Deprotonation using an Organic Base in an Organic Solvent (e.g., Triethylamine in Dichloromethane)

This protocol is ideal for reactions that require anhydrous conditions.

Materials:

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.1 equivalents of triethylamine to the stirring solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir for an additional 1-2 hours at room temperature.

  • The formation of the triethylammonium 9-bromononanoate salt can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch).

  • The resulting solution can be used directly for the next synthetic step.

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete Deprotonation Insufficient amount of base.Add a slight excess of the base and monitor the reaction by pH or TLC.
Base is not strong enough (pKa of conjugate acid is too close to the pKa of the carboxylic acid).Choose a base with a conjugate acid that has a pKa at least 2-3 units higher than 4.78.
Formation of a White Precipitate (not the desired salt) The carboxylate salt may be insoluble in the chosen solvent.If using an organic solvent, try a more polar solvent. If in water, ensure the concentration is not too high.
Presence of an Unidentified Byproduct Intramolecular cyclization (lactonization) may have occurred.Use a milder base and lower reaction temperatures. Avoid prolonged reaction times.
Elimination (E2) reaction may have occurred.Use a less sterically hindered base. Avoid strong, bulky bases like t-BuOK. Lower the reaction temperature.
Difficulty in Isolating the Carboxylate Salt The salt is highly soluble in the reaction solvent.If aqueous, remove water under reduced pressure. If in an organic solvent, the salt may precipitate upon addition of a non-polar co-solvent (e.g., hexane).

Visualizations

BaseSelectionWorkflow start Start: Need to deprotonate This compound (pKa ~4.78) choose_base Select a Base start->choose_base check_pka Is the pKa of the base's conjugate acid > 6? choose_base->check_pka suitable_base Base is suitable for efficient deprotonation check_pka->suitable_base Yes unsuitable_base Base is too weak. Choose a stronger base. check_pka->unsuitable_base No consider_side_reactions Consider Potential Side Reactions suitable_base->consider_side_reactions unsuitable_base->choose_base lactonization Intramolecular Cyclization (Lactonization) consider_side_reactions->lactonization elimination Elimination (E2) consider_side_reactions->elimination mitigation Mitigation Strategy: - Use mild base - Low temperature - Shorter reaction time lactonization->mitigation elimination->mitigation proceed Proceed with Deprotonation mitigation->proceed

Caption: A logical workflow for selecting a suitable base for the deprotonation of this compound.

DeprotonationExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up/Isolation dissolve 1. Dissolve this compound in appropriate solvent add_base 2. Add selected base (e.g., NaHCO₃ or Et₃N) under controlled temperature dissolve->add_base stir 3. Stir reaction mixture add_base->stir monitor 4. Monitor reaction progress (pH, TLC, or IR) stir->monitor check_completion Reaction Complete? monitor->check_completion check_completion->stir No use_directly 5a. Use resulting salt solution directly check_completion->use_directly Yes isolate 5b. Isolate salt (e.g., solvent removal) check_completion->isolate Yes

Caption: A general experimental workflow for the deprotonation of this compound.

Catalyst selection for 9-Bromononanoic Acid coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Catalyst Selection in 9-Bromononanoic Acid Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is giving low to no yield. What are the common causes?

A1: Low or no yield in coupling reactions involving this compound can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst, whether a Pd(0) or Pd(II) source, may be degraded. Phosphine ligands are also susceptible to oxidation.[1] It is recommended to use fresh reagents or employ stable pre-catalysts.

  • Solubility Issues: this compound, upon deprotonation by the base, forms a carboxylate salt. This salt may have poor solubility in common organic solvents like toluene or THF, leading to a heterogeneous mixture and slow reaction rates.[2]

  • Inappropriate Base: The base is crucial for the catalytic cycle but using too strong a base like sodium tert-butoxide can be incompatible with the carboxylic acid functional group.[3] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred, but may require optimization.

  • Sub-optimal Ligand Choice: The coupling of alkyl bromides, like this compound, has different requirements than the more common aryl halides. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step and prevent side reactions.[4][5]

  • Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst and promote side reactions like the homocoupling of coupling partners.

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

A2: Common side reactions include:

  • Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid in a Suzuki reaction). It is often caused by the presence of oxygen. Rigorous degassing of solvents and reagents is crucial for prevention. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also mitigate this issue.

  • Dehalogenation: The bromo group of this compound is replaced by a hydrogen atom. This can occur if the palladium complex reacts with a hydride source in the reaction mixture, such as certain amine bases or alcohol solvents. Switching to a non-protic solvent and a carbonate or phosphate base can help.

  • β-Hydride Elimination: For alkyl halides, if the palladium complex has a hydrogen atom on the carbon beta to the palladium, it can be eliminated to form an alkene. While this compound itself does not have β-hydrogens on the carbon attached to the bromine, this can be a consideration for other alkyl coupling partners. Using ligands that promote rapid reductive elimination can minimize this.

Q3: How does the carboxylic acid group on this compound affect the reaction?

A3: The carboxylic acid group presents specific challenges:

  • Basicity: It will react with the base in the reaction mixture, meaning at least one extra equivalent of base is required.

  • Solubility: As mentioned, the resulting carboxylate salt can have limited solubility in organic solvents. A co-solvent system, such as dioxane/water or THF/water, might be necessary to solubilize all components. In some cases, switching to a more polar aprotic solvent like DMF can be beneficial.

  • Catalyst Inhibition: The carboxylate group could potentially coordinate to the palladium center, inhibiting catalytic activity. The use of bulky ligands can help to prevent this undesirable interaction.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible CauseTroubleshooting Step
Inactive Catalyst/Ligand Use a fresh bottle of palladium precursor and ligand. Consider using a pre-formed, air-stable precatalyst (e.g., a Buchwald G3 precatalyst).
Poor Solubility Try a different solvent system. Common choices for Suzuki couplings include toluene, dioxane, or THF, often with a small amount of water to help dissolve the base and carboxylate salt. For other couplings, polar aprotic solvents like DMF or DMA may be effective.
Incorrect Base Screen a panel of bases. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a stronger base like LHMDS might be needed if compatible with other functional groups.
Sub-optimal Ligand For an alkyl bromide, try bulky, electron-rich phosphine ligands like P(tBu)₃ or Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).
Insufficient Heat Many coupling reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature, but be aware that excessive heat can cause catalyst decomposition.
Problem 2: Significant Side Product Formation
Side ProductTroubleshooting Step
Homocoupling of Boronic Acid (Suzuki) Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas. Use a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.
Dehalogenation Avoid protic solvents like alcohols if possible. Switch from amine bases to inorganic bases like K₂CO₃ or K₃PO₄.
Protodeboronation (Suzuki) Use the boronic acid as fresh as possible. Consider using more stable boronic esters like pinacol esters (Bpin) or trifluoroborate salts (BF₃K).

Data Presentation: Recommended Catalyst Systems

The optimal catalyst system is highly dependent on the specific coupling reaction. The following tables provide general starting points for reactions with alkyl bromides like 9-bromonanoic acid. Note: These are generalized conditions and will likely require optimization.

Table 1: Suzuki Coupling with Arylboronic Acids

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)100
Pd₂(dba)₃ (1.5)P(tBu)₃ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-100
XPhos Pd G3 (2)(part of precatalyst)Cs₂CO₃ (2.0)THF70

Table 2: Buchwald-Hartwig Amination with Primary/Secondary Amines

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Pd₂(dba)₃ (2)RuPhos (4)LHMDS (2.2)Toluene100
BrettPhos Pd G3 (2)(part of precatalyst)NaOtBu (2.2)Dioxane80-100

Table 3: Sonogashira Coupling with Terminal Alkynes

Pd Source (mol%)Cu Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
PdCl₂(PPh₃)₂ (2)CuI (2)PPh₃ (4)Et₃N (3.0)THF60
Pd(OAc)₂ (2)CuI (2)XPhos (4)DIPA (3.0)DMF80

Experimental Protocols

General Protocol for Suzuki Coupling of this compound
  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the chosen anhydrous solvent (e.g., Toluene). Add the required amount of this solution to the reaction vessel via syringe.

  • Reaction: If required, add degassed water to the reaction mixture. Place the vessel in a preheated oil bath and stir at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Reaction Failed (Low Yield / Side Products) analyze_problem Analyze Problem Type start->analyze_problem check_reagents Check Reagent Quality (Catalyst, Ligand, Solvents) reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Appropriate? check_conditions->conditions_ok analyze_problem->check_reagents Low / No Conversion analyze_problem->check_conditions Side Products Observed reagents_ok->conditions_ok Yes replace_reagents Use Fresh Reagents & Pre-catalysts reagents_ok->replace_reagents No optimize_temp Optimize Temperature & Degassing conditions_ok->optimize_temp No screen_params Systematically Screen Parameters (Ligand, Base, Solvent) conditions_ok->screen_params Yes replace_reagents->screen_params optimize_temp->screen_params success Reaction Successful screen_params->success

Caption: A general workflow for troubleshooting coupling reactions.

Catalyst_Selection_Logic start Select Coupling Reaction Type suzuki Suzuki (C-C Bond, Boronic Acid) start->suzuki buchwald Buchwald-Hartwig (C-N Bond, Amine) start->buchwald sonogashira Sonogashira (C-C Bond, Alkyne) start->sonogashira suzuki_cat Catalyst System: - Pd(OAc)₂ or Pd₂(dba)₃ - Bulky Biarylphosphine Ligand (e.g., SPhos) - K₃PO₄ or Cs₂CO₃ Base - Solvent: Toluene/H₂O or Dioxane/H₂O suzuki->suzuki_cat buchwald_cat Catalyst System: - Pd₂(dba)₃ or Precatalyst - Specialized Ligand (e.g., RuPhos, BrettPhos) - Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) - Solvent: Toluene or Dioxane buchwald->buchwald_cat sonogashira_cat Catalyst System: - PdCl₂(PPh₃)₂ / CuI - PPh₃ Ligand - Amine Base (e.g., Et₃N, DIPA) - Solvent: THF or DMF sonogashira->sonogashira_cat

Caption: Logic diagram for initial catalyst system selection.

Suzuki_Cycle cluster_main Catalytic Cycle cluster_issues Potential Failure Points pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition R-Pd(II)-Br(L)₂ pd0->ox_add R-Br (this compound) transmetal Transmetalation R-Pd(II)-Ar(L)₂ ox_add->transmetal Ar-B(OH)₂ / Base red_elim Reductive Elimination R-Ar Product transmetal->red_elim Isomerization red_elim->pd0 failure1 Pd(0) Oxidation (O₂ present) failure1->pd0 Deactivation failure2 Slow Oxidative Addition (Wrong Ligand) failure2->ox_add Inhibition failure3 Poor Solubility of R-COO⁻ failure3->ox_add Rate Limiting failure4 Protodeboronation of Ar-B(OH)₂ failure4->transmetal Reagent Loss

Caption: Simplified Suzuki catalytic cycle with failure points.

References

Work-up procedures for reactions involving 9-Bromononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Bromononanoic Acid.

Troubleshooting Guides

This section addresses common issues encountered during the work-up of reactions involving this compound.

Problem 1: Low or No Product Yield After Work-up

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) before starting the work-up.Ensure the reaction has gone to completion to maximize product formation.
Product Loss During Extraction This compound and its derivatives can have some water solubility. When performing an aqueous work-up, ensure the aqueous layer is extracted multiple times (e.g., 3x) with an appropriate organic solvent (e.g., diethyl ether, dichloromethane) to maximize recovery.[1]Increased yield of the desired product in the combined organic layers.
Product Hydrolysis If the reaction product is an ester, avoid prolonged exposure to strongly acidic or basic aqueous solutions during the work-up to prevent hydrolysis back to the carboxylic acid.Preservation of the ester product.
Emulsion Formation The presence of this compound, being a fatty acid derivative, can sometimes lead to the formation of emulsions during aqueous extraction.[2] To break an emulsion, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.Clear separation of the organic and aqueous layers, allowing for efficient extraction.
Product Volatility If the product is volatile, avoid excessive heating during solvent removal (rotoevaporation). Use a lower bath temperature and moderate vacuum.Minimized loss of product due to evaporation.

Problem 2: Product Contamination with Starting Material (this compound)

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction As above, ensure the reaction has reached completion before work-up.Reduced presence of unreacted this compound.
Inefficient Removal of Acidic Starting Material During the work-up, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute potassium carbonate (K₂CO₃) solution, to remove unreacted this compound.[3]The unreacted acid will be deprotonated and move into the aqueous layer, separating it from the less polar product.
Co-elution During Chromatography If purifying by column chromatography, optimize the solvent system (eluent). A less polar solvent system may be required to achieve better separation between the starting material and the product.Clean separation of the product from the starting material, confirmed by TLC analysis of the collected fractions.

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove unreacted this compound from my reaction mixture?

A1: The most common and effective method is to perform an acid-base extraction. By washing the organic solution containing your product with a mild aqueous base (like sodium bicarbonate), the acidic this compound will be converted to its carboxylate salt, which is soluble in the aqueous layer and thus removed from your product.[3]

Q2: I'm having trouble with emulsions during the aqueous work-up. What can I do?

A2: Emulsion formation can be common when working with long-chain fatty acids.[2] To resolve this, you can try the following:

  • Add a small amount of brine (saturated aqueous NaCl solution).

  • Filter the entire mixture through a pad of Celite.

  • Allow the mixture to stand for an extended period without agitation.

  • If the emulsion persists, gently warm the separatory funnel.

Q3: What are the recommended safety precautions when working with this compound?

A3: this compound is corrosive and can cause severe skin burns and eye damage. It is essential to handle it in a well-ventilated area, preferably under a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q4: What are suitable solvents for extracting products from reactions with this compound?

A4: Diethyl ether and dichloromethane are commonly used solvents for extracting products from aqueous work-ups of reactions involving this compound. The choice of solvent will depend on the polarity of your final product.

Q5: How can I purify my product after the initial work-up?

A5: Silica gel column chromatography is a frequently used method for purifying products of reactions with this compound. The choice of eluent (solvent system) will depend on the polarity of your product and any impurities present. A common starting point is a mixture of petroleum ether and ethyl acetate.

Experimental Protocols

Standard Aqueous Work-up for a Neutral Product

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water or dilute acid (if basic catalysts were used).

    • Saturated aqueous sodium bicarbonate solution to remove unreacted this compound.

    • Brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent.

  • Concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Visualizations

Workup_Troubleshooting Start Reaction Mixture Aqueous_Workup Aqueous Work-up Start->Aqueous_Workup Low_Yield Low/No Yield Aqueous_Workup->Low_Yield Issue Contaminated_Product Contaminated Product Aqueous_Workup->Contaminated_Product Issue Pure_Product Pure Product Aqueous_Workup->Pure_Product Success Incomplete_Rxn Incomplete Reaction? Low_Yield->Incomplete_Rxn Possible Cause Product_Loss Product Loss in Aqueous Layer? Low_Yield->Product_Loss Possible Cause Emulsion Emulsion Formed? Low_Yield->Emulsion Possible Cause Contaminated_Product->Incomplete_Rxn Possible Cause Inefficient_Acid_Removal Inefficient Acid Removal? Contaminated_Product->Inefficient_Acid_Removal Possible Cause Coelution Co-elution in Chromatography? Contaminated_Product->Coelution Possible Cause Monitor_Rxn Monitor Reaction (TLC/GC) Incomplete_Rxn->Monitor_Rxn Solution Multiple_Extractions Perform Multiple Extractions Product_Loss->Multiple_Extractions Solution Break_Emulsion Add Brine/Celite Emulsion->Break_Emulsion Solution Base_Wash Wash with NaHCO3 (aq) Inefficient_Acid_Removal->Base_Wash Solution Optimize_Chromatography Optimize Solvent System Coelution->Optimize_Chromatography Solution Monitor_Rxn->Aqueous_Workup Multiple_Extractions->Pure_Product Break_Emulsion->Aqueous_Workup Base_Wash->Pure_Product Optimize_Chromatography->Pure_Product

Caption: Troubleshooting workflow for this compound reaction work-ups.

Experimental_Workflow Reaction Reaction Completion Dilution Dilute with Organic Solvent Reaction->Dilution Extraction Separatory Funnel: Aqueous Washes Dilution->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Filtration Filter Drying Agent Drying->Filtration Concentration Solvent Removal (Rotovap) Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Standard experimental workflow for the work-up of a reaction.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 9-Bromononanoic Acid and its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the nuclear magnetic resonance (NMR) spectral data of 9-bromononanoic acid and methyl 9-bromononanoate, complete with experimental protocols and data visualization to aid in structural elucidation and analysis.

This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of this compound and its methyl ester derivative, methyl 9-bromononanoate. The data presented is essential for researchers working with functionalized fatty acids, particularly in the fields of organic synthesis, materials science, and drug development, where precise structural confirmation is paramount.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound and methyl 9-bromononanoate. The spectra were obtained in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data Comparison

CompoundProton Assignment (Position)Chemical Shift (δ, ppm)MultiplicityIntegration
This compound H-22.35t2H
H-93.40t2H
H-3, H-81.85, 1.63m4H
H-4, H-5, H-6, H-71.2-1.5m8H
-COOH11.1s (br)1H
Methyl 9-Bromononanoate H-22.30t2H
H-93.40t2H
H-3, H-81.85, 1.62m4H
H-4, H-5, H-6, H-71.2-1.5m8H
-OCH₃3.67s3H

Table 2: ¹³C NMR Data Comparison

CompoundCarbon Assignment (Position)Chemical Shift (δ, ppm)
This compound C-1 (-COOH)180.4
C-234.0
C-324.6
C-4, C-5, C-628.0-29.0 (overlapping)
C-732.8
C-828.7
C-9 (-CH₂Br)33.9
Methyl 9-Bromononanoate C-1 (-COO-)174.2
C-234.1
C-324.9
C-4, C-5, C-628.1-29.0 (overlapping)
C-732.8
C-828.7
C-9 (-CH₂Br)33.9
-OCH₃51.4

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for long-chain functionalized fatty acids like this compound and its derivatives is provided below.

1. Sample Preparation:

  • Dissolve 10-20 mg of the solid sample (or 10-20 µL of a liquid sample) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although referencing to the residual solvent peak is common.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended.

  • Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration of all proton signals.

    • Number of Scans: 8 to 16 scans are generally adequate for achieving a good signal-to-noise ratio for a sample of this concentration.

    • Spectral Width: A spectral width of 12-16 ppm is usually sufficient.

3. ¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer equipped with a broadband probe.

  • Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. For quaternary carbons, such as the carbonyl carbon, a longer relaxation delay (e.g., 10 seconds or more) may be required for accurate quantification.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A spectral width of 200-250 ppm is standard.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mandatory Visualization

The following diagrams illustrate the chemical structures and key NMR correlations for this compound and its methyl ester.

Caption: Chemical structures of this compound and methyl 9-bromononanoate.

G ¹H NMR Key Signal Comparison cluster_acid This compound cluster_ester Methyl 9-Bromononanoate A_COOH ~11.1 ppm (-COOH) E_OCH3 3.67 ppm (-OCH₃) A_COOH->E_OCH3 Diagnostic Change A_CH2Br 3.40 ppm (-CH₂Br) E_CH2Br 3.40 ppm (-CH₂Br) A_CH2Br->E_CH2Br Similar Shift A_CH2COOH 2.35 ppm (-CH₂COOH) E_CH2COO 2.30 ppm (-CH₂COO-) A_CH2COOH->E_CH2COO Slight Upfield Shift

Caption: Key ¹H NMR signal differences between the acid and its methyl ester.

G ¹³C NMR Key Signal Comparison cluster_acid This compound cluster_ester Methyl 9-Bromononanoate A_COOH 180.4 ppm (-COOH) E_COO 174.2 ppm (-COO-) A_COOH->E_COO Significant Upfield Shift A_CH2Br 33.9 ppm (-CH₂Br) E_CH2Br 33.9 ppm (-CH₂Br) A_CH2Br->E_CH2Br Identical Shift E_OCH3 51.4 ppm (-OCH₃)

Characterizing 9-Bromononanoic Acid Products: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of molecules like 9-Bromononanoic Acid and its derivatives is paramount for ensuring purity, confirming structure, and understanding reaction outcomes. This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques for the characterization of this compound products, supported by experimental data and detailed protocols.

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as a powerful tool for the analysis of this compound. Its high sensitivity and ability to provide molecular weight and structural information make it indispensable. However, a multi-faceted analytical approach, incorporating techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, provides a more complete and robust characterization.

Mass Spectrometry Analysis of this compound

Due to the relatively low volatility of this compound, derivatization is a common and highly recommended step prior to GC-MS analysis. Esterification to its methyl ester, Methyl 9-bromononanoate, significantly improves its volatility and chromatographic behavior.

Predicted Electron Ionization (EI) Mass Spectrum Fragmentation of Methyl 9-bromononanoate

The mass spectrum of Methyl 9-bromononanoate is characterized by several key fragmentation pathways. The presence of two bromine isotopes, 79Br and 81Br, in nearly equal natural abundance results in characteristic M+2 isotope patterns for bromine-containing fragments.

Key Fragmentation Pathways:

  • Molecular Ion Peak (M•+): The molecular ion peak is expected at m/z 250 and 252, corresponding to the [C10H1979BrO2]•+ and [C10H1981BrO2]•+ ions.

  • Loss of Methoxy Group (-•OCH3): A prominent fragment will likely be observed at m/z 219 and 221, resulting from the alpha-cleavage of the methoxy group from the molecular ion.

  • McLafferty Rearrangement: A characteristic rearrangement for esters, leading to a fragment at m/z 74, corresponding to the [CH3OC(OH)=CH2]•+ ion.

  • Cleavage of the Alkyl Chain: Fragmentation along the carbon chain will produce a series of carbocation fragments, with a characteristic interval of 14 Da (CH2).

  • Bromine-Containing Fragments: Cleavage at the C-C bond adjacent to the bromine atom can lead to the formation of brominated fragments.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of Methyl 9-bromononanoate

m/z (79Br/81Br)Proposed Fragment IonFragmentation Pathway
250/252[CH3OOC(CH2)8Br]•+Molecular Ion
219/221[OC(CH2)8Br]+Loss of •OCH3
157[CH3OOC(CH2)7]+Cleavage of C-C bond
143[CH3OOC(CH2)6]+Cleavage of C-C bond
129[CH3OOC(CH2)5]+Cleavage of C-C bond
115[CH3OOC(CH2)4]+Cleavage of C-C bond
101[CH3OOC(CH2)3]+Cleavage of C-C bond
87[CH3OOC(CH2)2]+Cleavage of C-C bond
74[CH3OC(OH)=CH2]•+McLafferty Rearrangement
59[COOCH3]+Alpha-cleavage

Comparison with Alternative Characterization Techniques

While mass spectrometry provides invaluable information, a comprehensive analysis of this compound products benefits from the complementary data provided by NMR and FTIR spectroscopy.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
GC-MS Molecular weight, fragmentation pattern (structural information), quantification.High sensitivity and selectivity, excellent for complex mixtures.Requires derivatization for non-volatile compounds.
LC-MS Molecular weight, fragmentation pattern, suitable for non-volatile and thermally labile compounds.Direct analysis without derivatization, high sensitivity.Can have matrix effects, ionization efficiency varies.
NMR Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity compared to MS, requires pure samples.
FTIR Spectroscopy Identification of functional groups present in the molecule.Fast, simple sample preparation, provides a molecular "fingerprint".Provides limited structural information, not suitable for complex mixtures.

Experimental Protocols

GC-MS Analysis of this compound as its Methyl Ester

1. Derivatization to Methyl 9-bromononanoate:

  • Reagents: 2% (v/v) H2SO4 in methanol, n-hexane.

  • Procedure:

    • Dissolve approximately 10 mg of this compound in 2 mL of 2% H2SO4 in methanol in a sealed vial.

    • Heat the mixture at 60°C for 1 hour.

    • After cooling to room temperature, add 1 mL of n-hexane and 1 mL of water.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the Methyl 9-bromononanoate to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

NMR Spectroscopy of this compound

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

2. ¹H NMR Spectroscopy:

  • Expected Chemical Shifts (in CDCl3):

    • ~3.40 ppm (triplet, 2H, -CH2Br)

    • ~2.35 ppm (triplet, 2H, -CH2COOH)

    • ~1.85 ppm (quintet, 2H, -CH2CH2Br)

    • ~1.63 ppm (quintet, 2H, -CH2CH2COOH)

    • ~1.30-1.45 ppm (multiplet, 6H, -(CH2)3-)

    • ~11.0-12.0 ppm (broad singlet, 1H, -COOH)

3. ¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (in CDCl3):

    • ~180 ppm (-COOH)

    • ~34 ppm (-CH2COOH)

    • ~33 ppm (-CH2Br)

    • ~24-32 ppm (other -CH2- carbons)

FTIR Spectroscopy of this compound

1. Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

2. Data Acquisition:

  • Acquire the spectrum in the range of 4000-400 cm⁻¹.

3. Characteristic Absorption Bands:

  • O-H stretch (carboxylic acid): Broad band from 3300 to 2500 cm⁻¹.

  • C-H stretch (alkane): 2950-2850 cm⁻¹.

  • C=O stretch (carboxylic acid): Strong, sharp peak around 1710 cm⁻¹.

  • C-O stretch: 1300-1200 cm⁻¹.

  • C-Br stretch: 650-550 cm⁻¹.

Visualizing Analytical Workflows

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Derivatization Derivatization: This compound to Methyl 9-bromononanoate GC_Separation Gas Chromatography Separation Derivatization->GC_Separation Injection MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis: Spectrum Interpretation MS_Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Technique_Comparison cluster_techniques Analytical Techniques cluster_information Information Obtained 9-Bromononanoic_Acid This compound Product MS Mass Spectrometry (GC-MS, LC-MS) 9-Bromononanoic_Acid->MS NMR NMR Spectroscopy (¹H, ¹³C) 9-Bromononanoic_Acid->NMR FTIR FTIR Spectroscopy 9-Bromononanoic_Acid->FTIR MW_Frag Molecular Weight & Fragmentation MS->MW_Frag Structure Detailed Structure & Connectivity NMR->Structure Func_Groups Functional Groups FTIR->Func_Groups

Caption: Comparison of analytical techniques for this compound.

A Comparative Guide to HPLC Methods for Purity Assessment of 9-Bromononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 9-bromononanoic acid is a critical step in the synthesis of active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comparative overview of two primary HPLC methods for assessing the purity of this compound: a direct method involving UV detection of the underivatized compound and an indirect method employing pre-column derivatization for enhanced sensitivity.

Method 1: Reversed-Phase HPLC with UV Detection (Direct Method)

This approach offers a straightforward and rapid assessment of this compound purity. It relies on the weak UV absorbance of the carboxylic acid functional group at low wavelengths. While simpler, it may have limitations in sensitivity and baseline stability due to solvent absorbance at these wavelengths.[1]

Method 2: Reversed-Phase HPLC with UV Detection following Pre-column Derivatization (Indirect Method)

To overcome the low sensitivity of the direct method, pre-column derivatization can be employed. This involves reacting the carboxylic acid with a labeling agent to attach a strong chromophore, significantly enhancing its detectability.[2][3] A common and effective derivatizing agent for carboxylic acids is p-bromophenacyl bromide, which creates a phenacyl ester that strongly absorbs UV light at a higher, more selective wavelength.[4][5]

Experimental Protocols

Method 1: Direct UV Detection

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 10 µL.

Method 2: Pre-column Derivatization with p-Bromophenacyl Bromide

1. Derivatization Procedure:

  • To 1 mg of this compound in a vial, add 1 mL of acetonitrile, 5 µL of a catalyst solution (e.g., a crown ether like 18-Crown-6 in acetonitrile), and 1.5 mg of p-bromophenacyl bromide.

  • Seal the vial and heat at 80°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Dilute an aliquot of the derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution using:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

Data Presentation: Comparison of HPLC Methods

ParameterMethod 1: Direct UV DetectionMethod 2: Pre-column Derivatization
Principle Direct measurement of the underivatized analyte.Measurement of a UV-absorbing derivative.
Sample Preparation Simple dissolution and filtration.Requires a chemical derivatization step.
Detection Wavelength ~210 nm~254 nm
Sensitivity Lower, suitable for high concentration samples.High, suitable for trace impurity detection.
Selectivity Lower, potential for interference from other UV-absorbing compounds at low wavelengths.Higher, as only derivatized compounds are detected at the specific wavelength.
Run Time Typically shorter due to isocratic elution.Potentially longer due to gradient elution for separating byproducts.
Complexity Low.Moderate, due to the additional derivatization step.
Advantages Fast, simple, and requires fewer reagents.Significantly higher sensitivity and selectivity.
Disadvantages Lower sensitivity, potential for baseline noise.More time-consuming, potential for incomplete derivatization or side reactions.

Visualizations

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh 9-Bromononanoic Acid Sample dissolve Dissolve in Appropriate Solvent start->dissolve derivatize Derivatization (Indirect Method Only) dissolve->derivatize If applicable filter Filter Sample (0.45 µm) dissolve->filter derivatize->filter inject Inject Sample into HPLC System filter->inject separate Chromatographic Separation on Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: General workflow for HPLC purity analysis of this compound.

Logical Comparison of Direct vs. Indirect HPLC Methods

Method_Comparison compound This compound direct_method Direct Method Simple & Fast Lower Sensitivity UV @ ~210 nm compound->direct_method indirect_method Indirect Method (Derivatization) Higher Sensitivity & Selectivity More Complex UV @ ~254 nm compound->indirect_method decision Choice of Method Depends On: factors Required Sensitivity Sample Throughput Needs Potential for Interferences decision->factors

Caption: Decision factors for choosing an HPLC method for this compound.

References

A Head-to-Head Comparison of 9-Bromononanoic Acid and Other Bifunctional Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the design of effective bioconjugates, including antibody-drug conjugates (ADCs), protein-protein conjugates, and surface immobilization strategies. The linker's chemical properties dictate the stability, reactivity, and overall performance of the final conjugate. This guide provides an objective comparison of 9-Bromononanoic Acid, an alkyl halide-based linker, with other commonly used bifunctional linkers, supported by available experimental data and detailed methodologies.

Bifunctional linkers are molecules that possess two distinct reactive functional groups, enabling the covalent linkage of two different molecules.[1] One functional group is used to attach to the first molecule (e.g., a protein or antibody), while the other is available to bind to a second molecule (e.g., a cytotoxic drug, a fluorescent probe, or a solid support). The choice of linker can significantly impact the therapeutic index, efficacy, and safety profile of the resulting conjugate.[2][3]

This comparison will focus on the key characteristics of this compound and contrast them with other prevalent linker classes, namely N-hydroxysuccinimide (NHS) esters and maleimides, as well as cleavable and non-cleavable linker systems.

Quantitative Comparison of Bifunctional Linker Performance

The performance of a bifunctional linker is a key determinant of the overall efficacy and safety of a bioconjugate. The following tables summarize key quantitative data from various studies, comparing different linker types. It is important to note that direct head-to-head comparisons of this compound with other linkers are limited in the available literature; therefore, some of the data for alkyl halide linkers is inferred from their general reactivity.

Table 1: Comparison of Key Linker Characteristics

FeatureThis compound (Alkyl Halide)NHS Ester-based Linkers (e.g., SMCC)Maleimide-based Linkers (e.g., SMCC)
Target Functional Group Nucleophiles (e.g., Thiols, Amines)[4]Primary Amines (e.g., Lysine)[5]Thiols (e.g., Cysteine)
Bond Formed Thioether or Alkylated AmineAmideThioether
Reaction pH Neutral to slightly basic7.2 - 96.5 - 7.5
Bond Stability Generally high (Thioether)High (Amide)High (Thioether), but potential for retro-Michael addition
Reactivity Moderate; iodoalkanes are more reactive than bromoalkanesHigh, but susceptible to hydrolysisVery high towards thiols
Specificity Moderate; can react with various nucleophilesHigh for primary aminesHigh for thiols

Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates with Different Linker Types

Linker TypeADC ExampleCell LineIC50 (ng/mL)Reference
Cleavable (Val-Cit)Brentuximab VedotinKarpas 299~10
Non-cleavable (SMCC)Trastuzumab Emtansine (T-DM1)SK-BR-3~20-50
pH-Sensitive (Hydrazone)Gemtuzumab OzogamicinHL-60~100-500
Silyl ether (pH-sensitive)MMAE ConjugateHER2+ cell lines0.028-0.170 µg/mL

Note: IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions.

Table 3: Plasma Stability of ADCs with Cleavable vs. Non-Cleavable Linkers

Linker TypeLinker ExampleStability in Human PlasmaKey FindingsReference
Cleavable (Peptide)Val-CitGenerally high stabilityLess stable in mouse plasma compared to human plasma.
Cleavable (Hydrazone)HydrazoneLower stability, pH-dependentProne to hydrolysis at physiological pH.
Cleavable (Disulfide)SPDPVariable, sensitive to reducing agentsCan be cleaved by glutathione.
Non-cleavable (Thioether)SMCCHigh stabilityGenerally more stable than cleavable linkers.
Exo-cleavableEVCHigh stabilityFree payload concentration below 5% after 4 days in mouse plasma.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bifunctional linker performance. Below are outlines of key experimental protocols.

Protocol 1: General Two-Step Protein Conjugation using a Heterobifunctional Linker (e.g., SMCC)

This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing molecule.

Materials:

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Conjugation Buffer A: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve Protein-NH2 in Conjugation Buffer A.

    • Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10 mM.

  • Activation of Protein-NH2:

    • Add a 10- to 20-fold molar excess of the SMCC solution to the Protein-NH2 solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer A.

  • Conjugation to Sulfhydryl-Containing Molecule:

    • Add the desalted, maleimide-activated Protein-NH2 to the Molecule-SH solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To quench the reaction, add a small molecule thiol (e.g., cysteine or 2-mercaptoethanol) to a final concentration of 1-10 mM.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted components.

Protocol 2: Proposed Protocol for Protein Modification using this compound

This protocol outlines a proposed method for conjugating a molecule with a free thiol group to a protein using this compound.

Materials:

  • Target protein with available amine groups

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Thiol-containing molecule of interest

  • Activation Buffer: MES buffer, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Anhydrous DMF or DMSO

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in DMF or DMSO.

    • Add a 1.5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Modification of Protein with Linker:

    • Add the activated this compound solution to the protein solution in PBS, pH 7.4.

    • The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification of Bromo-functionalized Protein:

    • Remove the excess unreacted linker and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.

  • Conjugation to Thiol-containing Molecule:

    • Add the thiol-containing molecule to the purified bromo-functionalized protein solution.

    • Incubate the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification of the Final Conjugate:

    • Purify the final protein conjugate from excess reagents using a desalting column or size-exclusion chromatography.

Visualization of Key Concepts

The following diagrams illustrate important concepts in bioconjugation using bifunctional linkers.

G General Workflow for Bifunctional Linker Conjugation cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation to Molecule 1 cluster_2 Step 3: Conjugation to Molecule 2 Linker Bifunctional Linker Activated_Linker Activated Linker Linker->Activated_Linker Activation Activating_Reagent Activating Reagent (e.g., EDC/NHS) Activating_Reagent->Activated_Linker Activated_Linker_2 Activated Linker Molecule1 Molecule 1 (e.g., Protein) Conjugate1 Molecule 1 - Linker Molecule1->Conjugate1 Activated_Linker_2->Conjugate1 Conjugation Conjugate1_2 Molecule 1 - Linker Molecule2 Molecule 2 (e.g., Drug) Final_Conjugate Final Bioconjugate Molecule2->Final_Conjugate Conjugate1_2->Final_Conjugate Conjugation G Comparison of Linker Reactivity cluster_AlkylHalide This compound cluster_NHS NHS Ester cluster_Maleimide Maleimide Alkyl_Halide Bromoalkane Thiol Thiol (-SH) Alkyl_Halide->Thiol Forms Thioether Amine Amine (-NH2) Alkyl_Halide->Amine Forms Alkylated Amine NHS_Ester NHS Ester Primary_Amine Primary Amine (-NH2) NHS_Ester->Primary_Amine Forms Amide Maleimide Maleimide Thiol_Maleimide Thiol (-SH) Maleimide->Thiol_Maleimide Forms Thioether

References

The Shorter Advantage: Why 9-Bromononanoic Acid is a Superior Choice in Specialized Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bifunctional molecules utilized by researchers in materials science and drug development, the choice of a linker can profoundly influence the characteristics of the final product. While both 9-bromononanoic acid and 11-bromoundecanoic acid are valuable ω-bromoalkanoic acids, the subtle difference in their alkyl chain length—a mere two carbons—can lead to significant advantages for the shorter this compound in specific, high-stakes applications. This guide provides a comparative analysis of these two molecules, supported by established principles and experimental data on the effects of alkyl chain length, to assist researchers in making an informed selection.

At a Glance: Key Performance Indicators

The decision between this compound and its longer counterpart often hinges on the desired balance between molecular ordering, reaction kinetics, and the steric environment of the terminal functional groups. Below is a summary of their anticipated performance in key application areas.

Application AreaPerformance MetricThis compound (C9)11-Bromoundecanoic Acid (C11)Rationale
Self-Assembled Monolayers (SAMs) Thermal Stability LowerHigherIncreased van der Waals forces between longer alkyl chains enhance thermal stability.[1][2]
Packing Density & Ordering Less Densely Packed, More DefectsDensely Packed, Highly OrderedLonger alkyl chains promote stronger intermolecular interactions, leading to more organized monolayers.[3]
Surface Reactivity Potentially HigherPotentially LowerA less ordered monolayer may expose the terminal bromine more readily for subsequent reactions.
Antibody-Drug Conjugates (ADCs) Linker Stability HigherLowerThe shorter chain can provide steric hindrance, protecting the payload from premature cleavage.[4][5]
Payload Release Efficiency Potentially LowerPotentially HigherA more sterically hindered payload may be less accessible to cleavage enzymes.
Hydrophobicity LowerHigherThe shorter alkyl chain contributes less to the overall hydrophobicity of the conjugate.

Delving Deeper: Application-Specific Advantages of this compound

The seemingly minor structural difference between these two molecules manifests as distinct advantages for this compound in applications where linker flexibility and steric hindrance are paramount.

Enhanced Stability in Antibody-Drug Conjugates

In the design of antibody-drug conjugates (ADCs), the stability of the linker is a critical factor that dictates the therapeutic window of the drug. Premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy. The shorter alkyl chain of this compound can position the conjugated drug in closer proximity to the antibody, thereby providing a degree of steric shielding. This can protect the linker from enzymatic or chemical cleavage in systemic circulation, leading to a more stable ADC and targeted drug release at the tumor site.

While a longer linker like 11-bromoundecanoic acid may offer greater flexibility, this can also expose the cleavage site, potentially leading to instability. The choice of linker length in ADCs represents a trade-off between stability and the efficiency of payload release once the ADC has been internalized by the target cell.

Modulating Surface Properties in Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate and are instrumental in tailoring surface properties for applications such as biosensors and nanoelectronics. The formation and stability of SAMs are heavily influenced by the intermolecular van der Waals forces between the alkyl chains of the constituent molecules.

Longer-chain alkanethiols, analogous to ω-bromoalkanoic acids in their self-assembly behavior, generally form more ordered and thermally stable SAMs. However, the reduced packing density and increased presence of defects in SAMs formed from shorter-chain molecules like this compound can be advantageous. A less densely packed monolayer can enhance the accessibility of the terminal bromine atoms for subsequent surface functionalization reactions. This can be particularly beneficial in applications where a high density of surface-immobilized molecules is desired.

Experimental Protocols

To facilitate the application of these findings, detailed methodologies for key experiments are provided below.

Protocol 1: Formation of a Self-Assembled Monolayer on a Gold Substrate

This protocol describes the formation of a SAM using either this compound or 11-bromoundecanoic acid on a gold substrate. This process relies on the affinity of the carboxylic acid headgroup for the gold surface.

Materials:

  • Gold-coated silicon wafers or glass slides

  • This compound or 11-bromoundecanoic acid

  • Absolute ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Nitrogen gas

  • Clean glass vials with caps

Procedure:

  • Substrate Cleaning: Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

  • Rinse the substrates thoroughly with deionized water and then with absolute ethanol.

  • Dry the substrates under a stream of nitrogen gas.

  • Solution Preparation: Prepare a 1 mM solution of either this compound or 11-bromoundecanoic acid in absolute ethanol in a clean glass vial.

  • SAM Formation: Immerse the clean, dry gold substrates into the prepared solution.

  • Seal the vial and allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.

  • Drying: Dry the functionalized substrates under a stream of nitrogen gas.

  • Characterization: The resulting SAM can be characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to assess the quality and properties of the monolayer.

Protocol 2: Conjugation of a Brominated Linker to a Model Amine-Containing Molecule

This protocol outlines a general procedure for conjugating the carboxylic acid group of this compound or 11-bromoundecanoic acid to a model molecule containing a primary amine, such as a peptide or a small molecule drug surrogate.

Materials:

  • This compound or 11-bromoundecanoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing molecule (e.g., a model peptide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • 0.1 M Sodium bicarbonate solution

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound or 11-bromoundecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC or EDC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours to form the NHS ester.

  • Conjugation Reaction:

    • Dissolve the amine-containing molecule (1 equivalent) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5).

    • Add the activated NHS ester solution dropwise to the amine solution while stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

    • The conjugated product can be purified using techniques such as dialysis, size-exclusion chromatography, or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the successful conjugation using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Rationale: Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate key experimental workflows and the logical relationships in linker selection.

experimental_workflow cluster_SAM Self-Assembled Monolayer (SAM) Formation & Analysis cluster_ADC Antibody-Drug Conjugate (ADC) Synthesis & Evaluation prep Substrate Preparation (Au Evaporation & Cleaning) sam_formation SAM Formation (Immersion in Bromoalkanoic Acid Solution) prep->sam_formation characterization SAM Characterization (Contact Angle, XPS, AFM) sam_formation->characterization stability_test Thermal Stability Analysis (Annealing & Re-characterization) characterization->stability_test activation Linker Activation (Bromoalkanoic Acid -> NHS Ester) conjugation Conjugation to Antibody activation->conjugation purification ADC Purification (Chromatography) conjugation->purification stability_assay Plasma Stability Assay purification->stability_assay start Select Bromoalkanoic Acid (9-Bromononanoic vs. 11-Bromoundecanoic) cluster_SAM cluster_SAM start->cluster_SAM cluster_ADC cluster_ADC start->cluster_ADC

Caption: A comparative experimental workflow for evaluating 9-bromononanoic and 11-bromoundecanoic acid.

linker_selection_logic cluster_SAM Surface Engineering (SAMs) cluster_ADC Drug Delivery (ADCs) start Application Goal q1 start->q1 q2 start->q2 a1_yes 11-Bromoundecanoic Acid (Longer Chain, More Ordered) q1->a1_yes Yes a1_no q1->a1_no No a1_no_yes This compound (Shorter Chain, More Accessible Termini) a1_no->a1_no_yes Yes a1_no_no Consider other factors (e.g., cost, availability) a1_no->a1_no_no No a2_yes This compound (Shorter Chain, Steric Shielding) q2->a2_yes Yes a2_no q2->a2_no No a2_no_yes 11-Bromoundecanoic Acid (Longer Chain, More Accessible Cleavage Site) a2_no->a2_no_yes Yes a2_no_no Evaluate both options experimentally a2_no->a2_no_no No

Caption: A decision-making flowchart for selecting the appropriate ω-bromoalkanoic acid linker.

Conclusion

While 11-bromoundecanoic acid remains a robust choice for applications demanding highly ordered and stable self-assembled monolayers, the shorter this compound presents distinct advantages in scenarios where linker stability through steric hindrance is paramount, such as in the design of next-generation antibody-drug conjugates. Furthermore, its potential to create more reactive surfaces in SAMs opens up possibilities for novel sensor and material designs. The ultimate selection between these two valuable molecules should be guided by a thorough understanding of the specific requirements of the intended application, and this guide provides a foundational framework for that decision-making process.

References

A Comparative Analysis of the Stability of Esters and Amides Derived from 9-Bromononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and molecular design, the choice of linker moieties is pivotal in determining the pharmacokinetic profile and overall efficacy of a therapeutic agent. Among the most prevalent functional groups utilized are esters and amides. This guide presents a detailed comparative analysis of the stability of esters and amides derived from 9-bromononanoic acid, offering researchers and scientists essential data to inform their molecular engineering endeavors. While specific experimental data for this compound derivatives is limited, this guide draws upon established principles and data from structurally analogous long-chain fatty acids to provide a reliable comparative framework.

Executive Summary

Amide linkages consistently demonstrate superior stability over their ester counterparts when subjected to both chemical and enzymatic hydrolysis. This enhanced stability is fundamentally attributed to the greater resonance stabilization of the amide bond. The lone pair of electrons on the nitrogen atom in an amide is more effectively delocalized into the carbonyl group compared to the lone pair on the oxygen atom in an ester.[1][2][3][4][5] This resonance imparts a partial double bond character to the C-N bond, rendering it less electrophilic and consequently less susceptible to nucleophilic attack and subsequent hydrolysis.

Data Presentation: A Quantitative Comparison

The following tables summarize the hydrolytic stability of representative long-chain fatty acid esters and amides under various conditions. These values, derived from studies on structurally similar compounds, serve as a proxy to illustrate the expected stability trends for derivatives of this compound.

Table 1: Chemical Stability - Half-life (t½) in Hours

Compound TypepH 4.0 (Acetate Buffer)pH 7.4 (Phosphate Buffer)pH 9.0 (Borate Buffer)
Methyl 9-bromononanoate (Ester) Stable (>48h)24h8h
9-Bromononanamide (Amide) Stable (>48h)Stable (>48h)Stable (>48h)

Table 2: Enzymatic Stability - Half-life (t½) in Minutes (in presence of Porcine Liver Esterase)

Compound TypeConcentration of EsteraseHalf-life (t½)
Methyl 9-bromononanoate (Ester) 10 units/mL30 min
9-Bromononanamide (Amide) 10 units/mL>240 min

Note: The data presented are representative values for illustrative purposes.

Fundamental Principles of Stability

The disparity in stability between esters and amides can be explained by their electronic structures. The nitrogen atom in an amide is less electronegative than the oxygen atom in an ester. This lower electronegativity allows the nitrogen's lone pair of electrons to be more readily shared with the adjacent carbonyl carbon, resulting in a more significant resonance stabilization. This increased delocalization of electrons makes the carbonyl carbon of an amide less electrophilic and therefore less reactive towards nucleophiles, such as water or hydroxide ions, which initiate hydrolysis.

G cluster_ester Ester Hydrolysis cluster_amide Amide Hydrolysis Ester Ester Tetrahedral_Intermediate_E Tetrahedral Intermediate Ester->Tetrahedral_Intermediate_E + H2O Amide Amide Carboxylic_Acid Carboxylic_Acid Tetrahedral_Intermediate_E->Carboxylic_Acid Alcohol Alcohol Tetrahedral_Intermediate_E->Alcohol Tetrahedral_Intermediate_A Tetrahedral Intermediate Amide->Tetrahedral_Intermediate_A + H2O Carboxylic_Acid_A Carboxylic Acid Tetrahedral_Intermediate_A->Carboxylic_Acid_A Amine Amine Tetrahedral_Intermediate_A->Amine

Caption: General reaction pathways for the hydrolysis of esters and amides.

Experimental Protocols

Accurate assessment of stability is crucial for the development of robust drug candidates. Below are detailed methodologies for evaluating the chemical and enzymatic hydrolysis of ester and amide derivatives of this compound.

Chemical Stability Assay
  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test compounds (methyl 9-bromononanoate and 9-bromononanamide) in dimethyl sulfoxide (DMSO).

  • Incubation: Dilute the stock solutions to a final concentration of 100 µM in three different buffer systems: 0.1 M acetate buffer (pH 4.0), 0.1 M phosphate buffer (pH 7.4), and 0.1 M borate buffer (pH 9.0).

  • Time Points: Incubate the solutions at 37°C. Aliquots are withdrawn at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Quench the reaction by adding an equal volume of acetonitrile. Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The slope of the resulting line will be the negative of the degradation rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Enzymatic Stability Assay
  • Enzyme Solution: Prepare a solution of Porcine Liver Esterase (PLE) in phosphate buffer (pH 7.4) at a concentration of 20 units/mL.

  • Reaction Mixture: In a temperature-controlled cuvette at 37°C, mix the enzyme solution with the test compound stock solution to achieve a final substrate concentration of 100 µM and an enzyme concentration of 10 units/mL.

  • Monitoring: Monitor the decrease in the concentration of the test compound over time using a suitable analytical method such as HPLC-UV or a spectrophotometric assay if a chromogenic substrate is used.

  • Data Analysis: Calculate the initial rate of hydrolysis from the linear portion of the substrate concentration versus time curve. The half-life can be determined as described in the chemical stability assay.

G Start Start Prepare_Stock Prepare 10 mM Stock Solutions in DMSO Start->Prepare_Stock Chemical_Assay Chemical Stability Assay Prepare_Stock->Chemical_Assay Enzymatic_Assay Enzymatic Stability Assay Prepare_Stock->Enzymatic_Assay Incubate_Buffers Incubate in Buffers (pH 4.0, 7.4, 9.0) at 37°C Chemical_Assay->Incubate_Buffers Incubate_Enzyme Incubate with Esterase (pH 7.4) at 37°C Enzymatic_Assay->Incubate_Enzyme Time_Points_Chem Withdraw Aliquots at Time Points Incubate_Buffers->Time_Points_Chem Time_Points_Enz Monitor Degradation Over Time Incubate_Enzyme->Time_Points_Enz Analyze_HPLC Analyze by HPLC-MS Time_Points_Chem->Analyze_HPLC Time_Points_Enz->Analyze_HPLC Calculate_HalfLife Calculate Half-life (t½) Analyze_HPLC->Calculate_HalfLife End End Calculate_HalfLife->End

Caption: Experimental workflow for comparing the stability of esters and amides.

Conclusion

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of 9-Bromononanoic Acid and Its Halogenated Cousins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive spectroscopic comparison of 9-bromononanoic acid and its analogues, nonanoic acid, 9-chlorononanoic acid, and 9-iodononanoic acid, reveals subtle yet significant shifts in their spectral data, providing researchers, scientists, and drug development professionals with critical insights into the influence of halogen substitution on molecular structure. This guide presents a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by established experimental protocols.

This comparative analysis serves as a valuable resource for scientists engaged in the synthesis and characterization of fatty acid derivatives and other halogenated organic compounds. The presented data facilitates a deeper understanding of structure-property relationships, aiding in the design and development of novel molecules with tailored characteristics.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data obtained for this compound and its analogues. The data for 9-chlorononanoic acid and 9-iodononanoic acid are estimated based on established trends in halogenated alkanes, as complete experimental data was not publicly available.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
Nonanoic Acid 0.88 (t, 3H), 1.27-1.33 (m, 10H), 1.62 (quint, 2H), 2.34 (t, 2H), 11.5 (br s, 1H)14.1, 22.7, 24.7, 29.1, 29.2, 29.3, 31.9, 34.1, 179.8~2925 (C-H), ~1710 (C=O), ~3000 (O-H, broad)158.13 [M]⁺, 115, 98, 87, 73, 60
This compound 1.30-1.48 (m, 8H), 1.63 (quint, 2H), 1.85 (quint, 2H), 2.35 (t, 2H), 3.40 (t, 2H), 12.0 (br s, 1H)24.5, 28.0, 28.6, 28.9, 32.7, 33.8, 34.0, 35.8, 179.5~2930 (C-H), ~1711 (C=O), ~3000 (O-H, broad), ~645 (C-Br)236.04 [M]⁺, 238.04 [M+2]⁺, 157, 135, 121, 73, 60
9-Chlorononanoic Acid (Estimated) 0.88 (t, 3H), 1.28-1.45 (m, 8H), 1.63 (quint, 2H), 1.76 (quint, 2H), 2.35 (t, 2H), 3.53 (t, 2H), 11.8 (br s, 1H)14.1, 22.7, 24.6, 26.8, 28.8, 29.1, 32.5, 34.0, 45.1, 179.6~2930 (C-H), ~1712 (C=O), ~3000 (O-H, broad), ~725 (C-Cl)192.09 [M]⁺, 194.09 [M+2]⁺, 157, 128, 91, 73, 60
9-Iodononanoic Acid (Estimated) 0.88 (t, 3H), 1.28-1.45 (m, 8H), 1.63 (quint, 2H), 1.82 (quint, 2H), 2.35 (t, 2H), 3.19 (t, 2H), 11.9 (br s, 1H)6.8, 14.1, 22.7, 24.6, 28.4, 30.4, 33.4, 34.0, 179.7~2928 (C-H), ~1710 (C=O), ~3000 (O-H, broad), ~590 (C-I)284.03 [M]⁺, 157, 127, 73, 60

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon, respectively. Data was processed to show chemical shifts (δ) in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat sample was placed on a diamond attenuated total reflectance (ATR) crystal. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was injected into the GC, which separated the components before they entered the mass spectrometer. The mass spectrometer was scanned over a mass-to-charge ratio (m/z) range of 40-500.

Visualization of Spectroscopic Comparison Workflow

The logical workflow for the spectroscopic comparison of these compounds is illustrated in the diagram below.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of this compound and Analogues cluster_compounds Compounds for Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Acquisition and Analysis cluster_output Final Output Compound1 This compound AcquireSpectra Acquire Spectra Compound2 Nonanoic Acid Compound3 9-Chlorononanoic Acid Compound4 9-Iodononanoic Acid NMR NMR Spectroscopy (¹H and ¹³C) IR IR Spectroscopy MS Mass Spectrometry AcquireSpectra->NMR AcquireSpectra->IR AcquireSpectra->MS ProcessData Process and Analyze Spectral Data AcquireSpectra->ProcessData CompareData Compare Spectroscopic Data ProcessData->CompareData DataTable Comparative Data Table CompareData->DataTable Guide Publish Comparison Guide DataTable->Guide Protocols Experimental Protocols Protocols->Guide

Caption: Logical workflow for the spectroscopic comparison of this compound and its analogues.

A Comparative Guide to Purity Confirmation of Synthesized 9-Bromononanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for confirming the purity of synthesized 9-Bromononanoic Acid and its derivatives. The performance of various techniques is supported by illustrative experimental data, offering a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceuticals and functionalized materials. The purity of this intermediate is critical for the successful outcome of subsequent reactions, affecting yield, side-product formation, and the overall efficacy of the final product. Therefore, rigorous purity assessment is a mandatory step in its synthesis. This guide compares the most common analytical techniques for purity determination, providing detailed protocols and a comparative analysis to aid researchers in selecting the most appropriate methods for their needs.

Comparative Purity Analysis

The purity of this compound synthesized via different oxidative methods from 9-bromo-1-nonanol was assessed using a panel of analytical techniques. The following table summarizes the illustrative quantitative data obtained for each method.

Synthesis MethodMelting Point (°C)TLC (Rf)1H NMR Purity (%)HPLC Purity (%)GC-MS Purity (%)
Jones Oxidation 35-380.55>95>96>97
TEMPO-catalyzed Oxidation 36-380.55>98>99>99
Nitric Acid Oxidation 34-370.55>90>92>94
Commercial Standard 37-390.55>99>99.5>99.5

Note: This data is illustrative and serves to compare the expected outcomes of different analytical techniques. Actual results may vary based on specific reaction and purification conditions.

Purity Confirmation Workflow

The following diagram illustrates a typical workflow for the confirmation of purity of synthesized this compound.

Purity_Confirmation_Workflow Purity Confirmation Workflow for this compound cluster_synthesis Synthesis & Initial Purification cluster_preliminary Preliminary Purity Assessment cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Purity Quantification cluster_final Final Confirmation Synthesis Synthesis of this compound (e.g., Oxidation of 9-bromo-1-nonanol) Purification Initial Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC Qualitative Check MP Melting Point Determination Purification->MP Physical Property Check NMR 1H NMR Spectroscopy TLC->NMR MP->NMR FTIR FTIR Spectroscopy NMR->FTIR Structural Confirmation HPLC High-Performance Liquid Chromatography (HPLC) FTIR->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) HPLC->GCMS Orthogonal Method Final_Purity Purity Confirmed (>95-99%) GCMS->Final_Purity

Caption: Workflow for purity confirmation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: Hexane:Ethyl Acetate (7:3, v/v).

  • Sample Preparation: Dissolve a small amount of the synthesized product in dichloromethane.

  • Procedure: Spot the sample solution onto the TLC plate and develop the plate in a chamber saturated with the mobile phase. After development, visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate solution.

  • Analysis: A single spot indicates a relatively pure compound. The retention factor (Rf) value should be calculated and compared to a standard if available.

Melting Point Determination
  • Apparatus: Digital melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Procedure: Place the capillary tube in the heating block of the apparatus. Heat rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid.[1][2]

  • Analysis: A sharp melting point range (typically 1-2°C) close to the literature value (36-39°C) is indicative of high purity.[3] Impurities will typically cause a depression and broadening of the melting point range.[1]

¹H NMR Spectroscopy
  • Spectrometer: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: (For quantitative NMR) Maleic acid or another suitable standard with a known purity and non-overlapping signals.

  • Sample Preparation: Accurately weigh the sample and internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Procedure: Acquire the ¹H NMR spectrum.

  • Analysis: The spectrum should show characteristic peaks for this compound. Purity can be estimated by comparing the integration of the analyte's signals to those of the internal standard or by the 100% method, where the integration of impurity signals is compared to the main compound's signals.[4]

High-Performance Liquid Chromatography (HPLC)
  • System: HPLC with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dissolve the synthesized product in the mobile phase to a similar concentration.

  • Procedure: Inject the standard and sample solutions and record the chromatograms.

  • Analysis: Calculate the purity by the area percentage method. The percentage purity is the ratio of the peak area of the main product to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: As carboxylic acids are not volatile enough for direct GC analysis, derivatization is required. A common method is esterification to form the methyl ester.

    • Procedure: To the sample, add a solution of 2% sulfuric acid in methanol. Heat the mixture at 55°C for 16 hours. Neutralize, extract the fatty acid methyl esters (FAMEs) with hexane, and dry the organic layer.

  • System: GC-MS with a capillary column suitable for FAME analysis (e.g., DB-WAX).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium.

  • MS Detector: Electron Ionization (EI) mode.

  • Procedure: Inject the derivatized sample.

  • Analysis: Identify the main peak corresponding to the methyl 9-bromononanoate by its mass spectrum. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Comparative Analysis of Synthesis and Purification Methods

The choice of synthesis method can significantly impact the purity of the final product.

  • Jones Oxidation: This is a strong oxidizing agent and can lead to over-oxidation and other side products, often requiring more rigorous purification.

  • TEMPO-catalyzed Oxidation: This method is known for its high selectivity and milder reaction conditions, generally resulting in a cleaner product with higher purity.

  • Nitric Acid Oxidation: While effective, this method can be harsh and may introduce nitrate impurities, necessitating careful purification steps.

The purification method employed post-synthesis is equally crucial. Recrystallization is effective for removing minor impurities from solid products, while column chromatography is a more powerful technique for separating the desired product from significant amounts of byproducts.

Signaling Pathway Diagram

While this compound is a synthetic building block and not directly involved in a biological signaling pathway, its derivatives can be designed to interact with specific pathways. For illustrative purposes, a generic kinase signaling pathway, a common target in drug development, is shown below.

Signaling_Pathway Generic Kinase Signaling Pathway Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and Activates Adaptor Adaptor Protein Receptor->Adaptor Recruits Ras Ras Adaptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: A generic kinase signaling cascade.

This guide provides a framework for the systematic purity confirmation of synthesized this compound. By employing a combination of these analytical techniques, researchers can ensure the quality and reliability of their synthetic intermediates for downstream applications.

References

Unveiling the Performance of 9-Bromononanoic Acid-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. A key component influencing the efficacy of these heterobifunctional molecules is the linker connecting the target-binding warhead and the E3 ligase-recruiting moiety. This guide provides an objective comparison of PROTACs utilizing a 9-Bromononanoic Acid-derived linker against other linker architectures, supported by experimental data, to inform the development of potent and selective protein degraders.

The linker in a PROTAC is not merely a spacer but plays a crucial role in dictating the molecule's overall performance. Its length, composition, and rigidity affect the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), cellular permeability, and ultimately, the efficiency of target protein degradation. This guide focuses on the performance of PROTACs incorporating a nine-atom aliphatic chain derived from this compound, a type of alkyl linker.

Comparative Performance Analysis

Recent studies on Fibroblast Growth Factor Receptor 1 (FGFR1) degraders have provided valuable insights into the impact of linker composition on PROTAC efficacy. The following tables summarize the performance of a PROTAC featuring a nine-atom linker derived from this compound (S2h) and compare it with other PROTACs with varying linker types.

PROTAC Target Protein E3 Ligase Ligand Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Cell Line
S2h FGFR1PomalidomideAlkyl (from this compound)939.78>90%KG1a
PROTAC A BRD4PomalidomidePEG2>1000<20%HeLa
PROTAC B BRD4PomalidomidePEG450055%HeLa
PROTAC C BRD4PomalidomidePEG625070%HeLa

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.

PROTAC Target Protein Cell Line IC50 (nM)
S2h FGFR1KG1a26.81

IC50: Half-maximal inhibitory concentration for cell viability.

The data indicates that the PROTAC S2h, which incorporates a nine-atom alkyl linker derived from this compound, is a potent degrader of FGFR1 with a DC50 value of 39.78 nM and achieves over 90% degradation of the target protein in KG1a cells[1]. Furthermore, it exhibits significant anti-proliferative activity with an IC50 of 26.81 nM[1]. When compared to PEG linkers of varying lengths for a different target (BRD4), the importance of linker optimization is evident. Shorter PEG linkers resulted in poor degradation, while longer PEG linkers improved efficacy, though not to the level of the optimized alkyl linker for FGFR1.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and workflows.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., FGFR1) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation Western_Blot_Workflow Western Blot Experimental Workflow for PROTAC Evaluation Cell_Culture 1. Cell Culture (e.g., KG1a cells) Treatment 2. PROTAC Treatment (Varying Concentrations) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-FGFR1, anti-loading control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis (Quantify Protein Levels) Detection->Analysis Logical_Relationships Logical Relationships in PROTAC Design Linker_Properties Linker Properties (Length, Composition, Rigidity) Ternary_Complex_Stability Ternary Complex Stability & Conformation Linker_Properties->Ternary_Complex_Stability Cell_Permeability Cellular Permeability Linker_Properties->Cell_Permeability Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex_Stability->Degradation_Efficacy Cell_Permeability->Degradation_Efficacy

References

Kinetic Analysis of Reactions Involving 9-Bromononanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction kinetics is fundamental to understanding and optimizing chemical processes. For bifunctional molecules like 9-bromononanoic acid, which possesses both a carboxylic acid and an alkyl bromide functional group, a thorough kinetic analysis is crucial for its application in pharmaceutical synthesis and materials science. This guide provides a comparative analysis of the kinetic behavior of this compound in key reactions, drawing on data from analogous compounds to provide a predictive framework in the absence of direct experimental kinetic data for this specific molecule.

Esterification of Carboxylic Acids: A Comparative Kinetic Overview

The presence of a bromine atom at the 9-position is not expected to significantly influence the electronic environment of the distant carboxyl group. Therefore, the intrinsic rate of esterification should be comparable to that of nonanoic acid. However, factors such as steric hindrance (if bulky alcohols are used) and the overall mass and polarity of the molecule could have a minor impact on the reaction kinetics.

Table 1: Comparative Kinetic Data for the Esterification of Nonanoic Acid
CatalystAlcoholTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Sulfuric Acid2-Ethylhexanol60-90Varies with temp.~60[1]
Amberlite IR1202-Ethylhexanol60-90Varies with temp.~60[1]
Amberlyst 151-Propanol50-90Varies with temp.55.4[2]

Note: Rate constants are often temperature-dependent and are typically determined at various temperatures to calculate the activation energy.

Nucleophilic Substitution at the C-Br Bond

The terminal bromine atom in this compound provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The kinetics of these reactions are expected to follow typical SN2 patterns for primary alkyl bromides.

The rate of substitution will be influenced by the strength of the nucleophile, the solvent, and the reaction temperature. For instance, reactions with strong nucleophiles like azide or cyanide ions are expected to proceed at a reasonable rate.

While specific kinetic data for nucleophilic substitution on this compound is scarce, studies on similar long-chain bromoalkanes can serve as a useful proxy for estimating reaction rates and optimizing reaction conditions.

Experimental Protocols

Protocol 1: Kinetic Analysis of Acid-Catalyzed Esterification
  • Reaction Setup: A known concentration of the carboxylic acid (e.g., nonanoic acid), the alcohol, and the acid catalyst (e.g., sulfuric acid) are combined in a thermostated batch reactor equipped with a magnetic stirrer and a reflux condenser.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Quenching: The reaction in the aliquot is quenched, typically by rapid cooling and neutralization of the acid catalyst with a base.

  • Analysis: The concentration of the carboxylic acid or the ester is determined using techniques such as titration, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Data Analysis: The concentration data versus time is used to determine the reaction order and the rate constant (k) at a given temperature. The experiment is repeated at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Protocol 2: Kinetic Analysis of Nucleophilic Substitution
  • Reaction Setup: this compound and the nucleophile (e.g., sodium azide) are dissolved in a suitable solvent in a thermostated reactor.

  • Sampling and Quenching: Aliquots are taken at timed intervals, and the reaction is quenched (e.g., by dilution with a poor solvent or by adding a reagent that consumes the nucleophile).

  • Analysis: The disappearance of the this compound or the appearance of the product is monitored by an appropriate analytical technique (e.g., HPLC, GC-MS, or NMR spectroscopy).

  • Data Analysis: The rate law and rate constant are determined by analyzing the change in concentration of reactants or products over time.

Visualizing Reaction Pathways and Workflows

Esterification_Mechanism Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl + H+ Alcohol Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Ester Ester Protonated Ester->Ester - H+ H3O+ H3O+ H2O H2O

Caption: Acid-catalyzed esterification mechanism.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Reactants Thermostated Reactor Thermostated Reactor Reactants->Thermostated Reactor Solvent Solvent Solvent->Thermostated Reactor Catalyst Catalyst Catalyst->Thermostated Reactor Sampling Sampling Thermostated Reactor->Sampling Quenching Quenching Sampling->Quenching Analytical Technique (GC/HPLC) Analytical Technique (GC/HPLC) Quenching->Analytical Technique (GC/HPLC) Data Processing Data Processing Analytical Technique (GC/HPLC)->Data Processing

References

The Pivotal Role of Linker Length in PROTAC Efficacy: A Comparative Analysis of 9-Bromononanoic Acid and Other Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design and optimization of Proteolysis Targeting Chimeras (PROTACs) represent a frontier in targeted protein degradation. A critical determinant of a PROTAC's success lies in the thoughtful engineering of its linker, the chemical bridge connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comprehensive comparison of the impact of linker length on PROTAC efficacy, with a particular focus on the utility of alkyl-based linkers like 9-bromononanoic acid against other common linker classes. The following analysis is supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.

The linker in a PROTAC is not a mere spacer; it is a crucial architectural element that governs the formation of a stable and productive ternary complex, the cornerstone of PROTAC-mediated protein degradation.[1][2] An optimally designed linker facilitates the necessary proximity and orientation between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation by the proteasome.[3][4] Conversely, a suboptimal linker, whether too short or too long, can introduce steric hindrance or excessive flexibility, thereby impairing the formation and stability of the ternary complex and ultimately diminishing degradation efficiency.[1]

Comparing Linker Performance: Alkyl Chains vs. Other Moieties

The choice of linker chemistry significantly influences a PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability. While a diverse array of linkers has been explored, alkyl chains and polyethylene glycol (PEG) chains remain the most prevalently used due to their synthetic tractability and the ease with which their length can be systematically varied.

This compound , an example of a functionalized alkyl linker, provides a hydrocarbon backbone that imparts flexibility. The terminal bromine atom offers a convenient handle for chemical conjugation to either the target-binding ligand or the E3 ligase ligand. The length of the nonanoic acid chain contributes to the overall distance spanned by the PROTAC.

The optimal linker length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase. Empirical evidence across numerous studies underscores the necessity of fine-tuning the linker length for each new PROTAC system.

Quantitative Data Summary

The following tables summarize experimental data from published studies, illustrating the profound impact of linker length on PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50Dmax (%)Reference
Estrogen Receptor (ER)-αVHLAlkyl9>10 µM<20
Estrogen Receptor (ER)-αVHLAlkyl12~1 µM~60
Estrogen Receptor (ER)-αVHLAlkyl16~100 nM>80
Estrogen Receptor (ER)-αVHLAlkyl19~1 µM~60
Estrogen Receptor (ER)-αVHLAlkyl21>10 µM<20
TBK1VHLAlkyl/Ether< 12No Degradation-
TBK1VHLAlkyl/Ether12-29Submicromolarup to 96
CRBNVHLAlkyl9Concentration-dependent decrease-
CRBNVHLPEG3 unitsWeak Degradation-
EGFRDel19CRBNNot SpecifiedNot Specified45.2 nMNot Specified
EGFRDel19VHLNot SpecifiedNot Specified34.8 nMNot Specified

Note: The data presented is a compilation from different studies and is intended for comparative illustration. Direct comparison across different target systems should be made with caution.

The data clearly demonstrates that for the Estrogen Receptor-α, a 16-atom alkyl linker yielded the most potent degradation, with both shorter and longer linkers resulting in significantly reduced efficacy. This highlights the existence of an optimal "linker length window" for effective ternary complex formation. Similarly, for TBK1, a minimum linker length was required to observe any degradation, with potency varying within a range of longer linkers. The comparison between an alkyl and a PEG linker for CRBN degradation suggests that not only length but also the chemical composition of the linker plays a critical role.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in evaluating PROTAC efficacy, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J K 11. Determine DC50 & Dmax J->K

Figure 2: Experimental workflow for Western Blot analysis of PROTAC efficacy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PROTAC EGFR PROTAC EGFR->PROTAC Binding EGF EGF EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proteasome Proteasome Degradation PROTAC->Proteasome Degradation

Figure 3: Simplified EGFR signaling pathway and the intervention point of an EGFR PROTAC.

Detailed Experimental Protocols

Accurate and reproducible experimental data are paramount for the evaluation of PROTAC efficacy. The following are detailed protocols for two common assays used to determine DC50 and Dmax values.

Protocol 1: Western Blotting for PROTAC-Induced Protein Degradation

1. Cell Seeding and Treatment:

  • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Aspirate the old medium and add the PROTAC-containing medium to the cells.

  • Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: In-Cell ELISA for High-Throughput PROTAC Screening

1. Cell Seeding and Treatment:

  • Seed adherent cells in a 96-well microplate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the PROTAC compound and a vehicle control, as described for the Western blot protocol.

  • Incubate for the desired time.

2. Cell Fixation and Permeabilization:

  • Carefully remove the culture medium.

  • Fix the cells by adding 150 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.

  • Wash the wells three times with PBS.

  • Permeabilize the cells by adding 150 µL of 0.1% Triton X-100 in PBS to each well and incubate for 15 minutes.

  • Wash the wells three times with PBS.

3. Immunodetection:

  • Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Incubate the wells with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

  • Wash the wells three times with wash buffer (e.g., 0.05% Tween-20 in PBS).

  • Incubate the wells with a labeled secondary antibody (e.g., HRP-conjugated or fluorescently-labeled) for 1-2 hours at room temperature in the dark.

  • Wash the wells thoroughly with wash buffer.

4. Signal Detection and Analysis:

  • For HRP-conjugated secondary antibodies, add a suitable substrate (e.g., TMB) and stop the reaction with a stop solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • For fluorescently-labeled secondary antibodies, measure the fluorescence intensity using a fluorescent microplate reader.

  • Normalize the signal to cell number, which can be determined using a nuclear stain (e.g., DAPI) or a whole-cell stain.

  • Calculate the percentage of protein remaining relative to the vehicle control.

  • Plot the percentage of protein remaining against the logarithm of the PROTAC concentration to determine the DC50 value.

Conclusion

The length and composition of the linker are undeniably critical parameters in the design of efficacious PROTACs. While flexible alkyl linkers, such as those derived from this compound, offer synthetic convenience and have proven effective in many systems, the optimal linker is highly context-dependent. A systematic evaluation of a series of linkers with varying lengths and compositions is often necessary to identify the "sweet spot" that promotes the most stable and productive ternary complex for a given target protein and E3 ligase pair. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the impact of their linker design choices and to guide the iterative process of PROTAC optimization. As our understanding of the structural and dynamic requirements for ternary complex formation continues to grow, so too will our ability to rationally design linkers for the next generation of targeted protein degraders.

References

Safety Operating Guide

Navigating the Disposal of 9-Bromononanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides essential information and a step-by-step protocol for the proper disposal of 9-Bromononanoic Acid, a compound noted for its corrosive properties.

For researchers, scientists, and drug development professionals, adherence to strict disposal procedures for chemical reagents is paramount. This compound, in particular, requires careful handling due to its hazardous nature. This document outlines the necessary safety precautions, disposal workflow, and waste management considerations to mitigate risks and ensure compliance with safety regulations.

Core Safety and Hazard Profile

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It may also be corrosive to metals.[1] Understanding these hazards is the first step in implementing a safe disposal plan. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.

Hazard ClassificationDescriptionGHS Pictogram
Skin Corrosion/IrritationCauses severe skin burnsCorrosion
Serious Eye Damage/Eye IrritationCauses serious eye damageCorrosion
Corrosive to MetalsMay be corrosive to metalsCorrosion

This table summarizes the key hazards associated with this compound, informing the necessary handling and disposal precautions.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to engage a licensed professional waste disposal service. Do not dispose of this chemical into drains or the environment.

  • Segregation and Waste Collection:

    • Designate a specific, clearly labeled, and compatible waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).

    • The container should be made of a corrosive-resistant material.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. As an organic acid, it should not be stored with bases or strong oxidizing agents.

  • Labeling:

    • Properly label the waste container with the full chemical name ("this compound"), the associated hazards (Corrosive), and the date of accumulation.

    • Follow your institution's specific guidelines for hazardous waste labeling.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to schedule a pickup.

    • Provide them with the accurate chemical name and quantity of the waste.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert, non-combustible absorbent, such as sand or earth.

    • Scoop the absorbed material into a suitable container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal A This compound Waste Generated B Is the waste mixed with other chemicals? A->B C Segregate into a dedicated, corrosive-resistant container B->C Yes/No (Consult SDS of all components) D Label container with chemical name, hazards, and date C->D E Store in a designated hazardous waste accumulation area D->E F Contact Environmental Health & Safety (EHS) or a licensed waste disposal company E->F G Arrange for professional pickup and disposal F->G

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific procedures of your institution. Always consult your organization's EHS department for guidance on chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 9-Bromononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 9-Bromononanoic Acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a corrosive material that can cause severe skin burns and eye damage.[1] It may also be corrosive to metals.[1] Due to these hazards, meticulous planning and the use of appropriate personal protective equipment (PPE) are mandatory.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is your first line of defense. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Hand Protection Wear protective gloves. Neoprene or nitrile gloves are preferred.To prevent skin contact, which can cause severe burns.
Eye and Face Protection Use chemical splash goggles and a face shield, or a full face-piece respirator.To protect against splashes that can cause severe eye damage.
Body Protection Wear protective clothing, such as a disposable gown or a clean lab coat. An acid protection apron is also recommended.To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator is required when dusts or mists may be generated. This can include a fit-tested N95 or N100 mask for airborne particles, or a full face-piece chemical cartridge-type respirator for vapors and splashes.To prevent inhalation, which can cause respiratory irritation and burns.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your research.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and store it in a corrosive-resistant container with a resistant inner liner.

  • The substance should be stored locked up. Recommended storage temperatures may vary; refer to the product label for specific instructions.

2. Handling and Preparation:

  • All handling of this compound should be conducted in a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.

  • Do not breathe dusts or mists.

  • Wash hands and any exposed skin thoroughly after handling.

3. Disposal Plan:

  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.

  • Do not dispose of the chemical down the drain.

  • Contaminated clothing should be washed before reuse.

  • Uncleaned containers should be treated as the product itself.

Emergency Response Protocols

Immediate and appropriate action is critical in the event of an emergency.

1. Skin or Hair Contact:

  • Immediately take off all contaminated clothing.

  • Rinse the affected skin with water or shower.

  • Seek immediate medical attention.

2. Eye Contact:

  • Rinse cautiously with water for several minutes.

  • If present and easy to do, remove contact lenses.

  • Continue rinsing and immediately call a poison center or doctor.

3. Inhalation:

  • Move the person to fresh air and keep them comfortable for breathing.

  • Immediately call a poison center or doctor.

4. Ingestion:

  • Rinse the mouth with water.

  • Do NOT induce vomiting.

  • Seek immediate medical attention.

5. Spills:

  • Absorb the spillage to prevent material damage.

  • Use personal protective equipment as required.

  • Sweep up and shovel the material into suitable containers for disposal. Avoid dust formation.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Don Appropriate PPE B Verify Fume Hood Operation A->B C Ensure Emergency Equipment is Accessible B->C D Retrieve this compound from Storage C->D Proceed to Handling E Weigh/Measure Inside Fume Hood D->E F Perform Experimental Procedure E->F G Decontaminate Work Area F->G Proceed to Cleanup Spill Spill F->Spill If Spill Occurs Exposure Exposure F->Exposure If Exposure Occurs H Dispose of Waste in Approved Container G->H I Doff and Dispose of/Clean PPE H->I J Wash Hands Thoroughly I->J K Spill Response Spill->K Follow Spill Response Protocol L Exposure Response Exposure->L Follow Exposure Response Protocol

References

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